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Riddelline

Cat. No.: B1680630
CAS No.: 23246-96-0
M. Wt: 349.4 g/mol
InChI Key: SVCNNZDUGWLODJ-RAYFHMIRSA-N
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Description

Riddelliine can cause cancer according to California Labor Code.
Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F;  is blackish-brown at melting point. (NTP, 1992)
Riddelliine is a macrodiolide that is 13,19-didehydrosenecionan bearing two additional hydroxy substituents at positions 12 and 18 as well as two additional oxo groups at positions 11 and 16. It has a role as a genotoxin, a mutagen and a carcinogenic agent. It is a pyrrolizine alkaloid, an organic heterotricyclic compound, an olefinic compound and a macrodiolide. It is functionally related to a senecionan.
Riddelliine has been reported in Senecio vernalis, Senecio aegyptius, and other organisms with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO6 B1680630 Riddelline CAS No. 23246-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
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InChI

InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1
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InChI Key

SVCNNZDUGWLODJ-RAYFHMIRSA-N
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Canonical SMILES

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O
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Isomeric SMILES

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O
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Molecular Formula

C18H23NO6
Record name RIDDELLINE
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DSSTOX Substance ID

DTXSID4026006
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Molecular Weight

349.4 g/mol
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Physical Description

Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992), Colorless solid; [INCHEM] Colorless to off white solid; [CAMEO]
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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CAS No.

23246-96-0
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Melting Point

369 °F (NTP, 1992), 197-198 (decomposes)
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Foundational & Exploratory

Riddelliine in Traditional Herbal Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of riddelliine, a hepatotoxic pyrrolizidine alkaloid (PA), found in various traditional herbal medicines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of riddelliine sources, quantitative data, experimental protocols for its detection, and the signaling pathways involved in its toxicity.

Introduction to Riddelliine and Pyrrolizidine Alkaloids

Riddelliine is a naturally occurring pyrrolizidine alkaloid found in several plant species, most notably within the Senecio genus of the Asteraceae family. PAs are a large group of alkaloids that plants produce as a defense mechanism against herbivores. While many herbal remedies have a long history of use in traditional medicine, the presence of PAs like riddelliine poses a significant health risk due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. This guide focuses on riddelliine, its presence in traditional herbal preparations, and the methodologies for its analysis and understanding its mechanism of action.

Riddelliine Sources in Traditional Herbal Medicine

The primary sources of riddelliine in traditional herbal medicine are plants from the Senecio genus. One of the most well-documented examples is Senecio longilobus, which is used to make a herbal tea known as "gordolobo yerba" by Mexican-Americans in the southwestern United States.[1] This tea has been linked to cases of hepatic veno-occlusive disease, a form of liver damage, particularly in infants.[1]

Other Senecio species are also used in various traditional practices and have been found to contain riddelliine. It is crucial for researchers and practitioners of traditional medicine to be aware of the potential for PA contamination in herbal products, as many plants containing these toxic compounds are not always clearly identified or regulated.

Quantitative Analysis of Riddelliine

The concentration of riddelliine and other PAs in herbal products can vary significantly depending on the plant species, geographical location, harvesting time, and preparation method. The following table summarizes available quantitative data for riddelliine and related PAs in select Senecio species. It is important to note that comprehensive quantitative data for riddelliine in many traditional herbal preparations is still lacking.

Plant SpeciesPreparationRiddelliine ConcentrationOther PAs Detected (Concentration)Reference
Senecio vernalisMethanol Extract of Dry Plant0.007%Retrorsine (0.008%), Senkirkine (0.012%), Retronecine (0.005%), Integerrimine (0.008%), Seneciphylline (0.042%), Senecionine (0.036%)[1]
Senecio longilobusHerbal Tea ("gordolobo yerba")Data not availableRiddelliine is a known constituent[1]

Further research is needed to quantify riddelliine levels in a wider range of traditional herbal products to assess the full extent of consumer exposure and risk.

Experimental Protocols

This section outlines a general methodology for the extraction, isolation, and quantification of riddelliine from plant materials, based on established techniques for alkaloid analysis.

Extraction of Riddelliine from Plant Material

Objective: To extract riddelliine and other pyrrolizidine alkaloids from dried plant material.

Materials:

  • Dried and finely ground plant material (e.g., leaves, stems)

  • Methanol or ethanol (analytical grade)

  • 2N Hydrochloric acid (HCl)

  • Ammonia solution

  • Chloroform (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper

Protocol:

  • Maceration: Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a stoppered container. Add a sufficient volume of methanol or ethanol to completely submerge the material. Allow the mixture to stand for at least 3 days at room temperature with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material (marc).

  • Acid-Base Extraction (for purification): a. Evaporate the methanol/ethanol from the filtrate using a rotary evaporator to obtain a concentrated extract. b. Dissolve the dried extract in 2N HCl and filter the solution. c. Wash the acidic aqueous layer with chloroform to remove non-alkaloidal compounds. d. Adjust the pH of the acidic aqueous layer to alkaline (pH 9-10) using ammonia solution to liberate the free alkaloid bases. e. Extract the alkaloids from the alkaline aqueous layer with several portions of chloroform. f. Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the chloroform under vacuum to obtain the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To separate and quantify riddelliine in the extracted sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (or ammonium formate)

  • Ultrapure water

  • Riddelliine analytical standard

Protocol:

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for riddelliine and its N-oxide. These transitions should be determined by infusing a standard solution of riddelliine into the mass spectrometer.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the riddelliine analytical standard.

    • Quantify the amount of riddelliine in the sample by comparing its peak area to the calibration curve.

Signaling Pathways of Riddelliine Toxicity

The toxicity of riddelliine is primarily due to its metabolic activation in the liver, leading to the formation of reactive metabolites that can damage cellular macromolecules, including DNA. This genotoxic damage can trigger apoptosis (programmed cell death) through pathways involving the tumor suppressor protein p53.

Metabolic Activation of Riddelliine

Riddelliine itself is not the ultimate toxicant. It undergoes bioactivation by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2B6, to form dehydroriddelliine, a reactive pyrrolic ester. This reactive metabolite is an electrophile that can readily bind to cellular nucleophiles such as DNA and proteins, forming adducts and leading to cellular damage.

Riddelliine_Metabolism Riddelliine Riddelliine CYP450 Cytochrome P450 (CYP3A4, CYP2B6) Riddelliine->CYP450 Metabolic Activation Dehydroriddelliine Dehydroriddelliine (Reactive Pyrrolic Ester) CYP450->Dehydroriddelliine DNA_Adducts DNA Adducts Dehydroriddelliine->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Dehydroriddelliine->Protein_Adducts Covalent Binding Hepatotoxicity Hepatotoxicity Genotoxicity DNA_Adducts->Hepatotoxicity Protein_Adducts->Hepatotoxicity

Metabolic activation of riddelliine in the liver.
Riddelliine-Induced p53-Mediated Apoptosis

The formation of DNA adducts by the reactive metabolites of riddelliine is a form of genotoxic stress that can activate the p53 tumor suppressor pathway. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis to eliminate the damaged cell.

p53_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Apoptotic Response Riddelliine_Metabolite Riddelliine Metabolite (Dehydroriddelliine) DNA_Damage DNA Damage Riddelliine_Metabolite->DNA_Damage p53_inactive Inactive p53 DNA_Damage->p53_inactive Activates p53_active Active p53 p53_inactive->p53_active Phosphorylation & Stabilization Bax Bax (Pro-apoptotic) p53_active->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Induces Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Riddelliine-induced p53-mediated apoptosis pathway.

Conclusion

The presence of riddelliine in some traditional herbal medicines presents a serious health concern. This guide highlights the importance of rigorous quality control and analytical testing of herbal products to ensure their safety. The provided experimental protocols offer a framework for the detection and quantification of riddelliine, while the signaling pathway diagrams illustrate the molecular mechanisms underlying its toxicity. Further research is imperative to fully characterize the extent of riddelliine contamination in traditional remedies and to develop strategies to mitigate the associated health risks.

References

Riddelliine Contamination in Food Sources and Honey: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riddelliine, a genotoxic pyrrolizidine alkaloid (PA), poses a significant health risk due to its potential contamination of various food sources, including honey, herbal teas, and spices. This technical guide provides a comprehensive overview of riddelliine contamination, its toxicological profile, and the analytical methodologies for its detection and quantification. The document details the metabolic activation of riddelliine to reactive pyrrolic esters that form DNA adducts, a key mechanism in its carcinogenicity. Standardized experimental protocols for sample analysis are presented, alongside quantitative data on riddelliine and other PA levels in foodstuffs. Furthermore, this guide illustrates the critical signaling pathways initiated by riddelliine-induced DNA damage and outlines the typical experimental workflow for its analysis. This resource is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with riddelliine exposure.

Introduction to Riddelliine and Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide as a defense mechanism against herbivores[1][2][3]. It is estimated that over 660 PAs and their N-oxides have been identified in more than 6,000 plant species[1][2]. Human exposure to these toxins can occur through the consumption of contaminated food products[4][5]. Foods that can be affected include herbal teas, spices, honey, milk, eggs, and cereals[1][2][4][6].

Riddelliine is a prominent PA known for its hepatotoxicity, genotoxicity, and carcinogenicity[7][8]. The primary concern with riddelliine and other 1,2-unsaturated PAs is their metabolic activation in the liver by cytochrome P450 enzymes[7][9]. This process converts the parent alkaloid into highly reactive pyrrolic esters, such as dehydroretronecine (DHP)[6][7][9]. These electrophilic metabolites can then bind to cellular macromolecules, most notably DNA, to form DNA adducts[6][7][8]. The formation of these DHP-derived DNA adducts is considered a critical step in the initiation of liver tumors and other toxic effects associated with riddelliine exposure[6][7][8].

Quantitative Data on Pyrrolizidine Alkaloid Contamination

The following tables summarize the reported levels of pyrrolizidine alkaloids, including riddelliine, in various food matrices. These data are compiled from multiple studies and illustrate the range of contamination found in commercial products.

Table 1: Levels of Pyrrolizidine Alkaloids (PAs) in Various Food Products

Food CategoryNumber of Samples AnalyzedPercentage of Positive Samples (%)Mean Concentration (µg/kg) (Upper Bound)Concentration Range (µg/kg)Key PAs DetectedReference
Dried Spices82263000 - 11,000Europine, Heliotrine, Lasiocarpine[4][9]
CuminNot SpecifiedNot Specified8515Not SpecifiedNot Specified[4]
Oregano31001254Not SpecifiedEuropine, Europine N-oxide, Lasiocarpine, Lasiocarpine N-oxide[8]
Honey98507.50.31 - 17Echivulgarine and its N-oxide[4][9]
Herbal Teas35992460Not SpecifiedSeneciphylline N-oxide, Intermedine, Retrorsine N-oxide[4]
Tea Leaves (for infusion)48500.460 - 2.7Not Specified[9]
Cereal Crops (Wheat)Not SpecifiedNot SpecifiedNot Specifiedup to 320Not Specified[4]
Cereal Crops (Maize)Not SpecifiedNot SpecifiedNot Specifiedup to 302Not Specified[4]
MilkNot SpecifiedNot Specified0.17Not SpecifiedNot Specified[4]
EggsNot SpecifiedNot Specified0.12Not SpecifiedNot Specified[4]
Pollen-based food supplementsNot SpecifiedNot SpecifiedNot Specifiedup to 500 (EU Maximum Level)Not Specified[4]

Experimental Protocols

Protocol for the Analysis of Riddelliine and other PAs in Honey by UHPLC-MS/MS

This protocol is a generalized procedure based on common methodologies for the extraction and quantification of PAs in honey.

4.1.1 Sample Preparation and Extraction

  • Homogenization: Ensure the honey sample is well-mixed to guarantee homogeneity. If crystallized, gently warm the honey until it becomes liquid and mix thoroughly.

  • Weighing: Accurately weigh 1.0 ± 0.1 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of an acidic extraction solution (e.g., 50 mM sulfuric acid in a 1:1 mixture of water and methanol) to the centrifuge tube.

  • Vortexing: Cap the tube and vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the PAs.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet any solid particles.

4.1.2 Solid-Phase Extraction (SPE) Clean-up

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Oasis MCX, 6 cc, 150 mg) by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

  • Sample Loading: Load 2 mL of the supernatant from the centrifuged sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.

  • Drying: Dry the cartridge under vacuum for a few minutes.

  • Elution: Elute the PAs from the cartridge with 4 mL of a basic methanolic solution (e.g., 2.5% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for UHPLC-MS/MS analysis.

4.1.3 UHPLC-MS/MS Analysis

  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the PAs, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target PA, including riddelliine.

Protocol for ³²P-Postlabeling Assay for DNA Adducts

This protocol provides a general outline for the sensitive detection of DNA adducts, such as those formed by riddelliine metabolites.

4.2.1 DNA Extraction and Digestion

  • DNA Isolation: Isolate high-purity DNA from tissues (e.g., liver) or cells exposed to riddelliine using standard DNA extraction methods.

  • Enzymatic Digestion: Digest the DNA (in microgram quantities) to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

4.2.2 Adduct Enrichment

  • Nuclease P1 Treatment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates the normal nucleotides to deoxynucleosides, leaving the bulky adducts as substrates for the subsequent labeling step.

4.2.3 ³²P-Labeling

  • Kinase Reaction: Label the 5'-hydroxyl group of the enriched adducted nucleotides by incubating them with [γ-³²P]ATP and T4 polynucleotide kinase. This transfers the radioactive phosphate group to the adducts.

4.2.4 Chromatographic Separation and Quantification

  • Thin-Layer Chromatography (TLC): Separate the ³²P-labeled adducted nucleotides using multi-directional polyethyleneimine (PEI)-cellulose thin-layer chromatography.

  • High-Performance Liquid Chromatography (HPLC): Alternatively, for higher resolution and quantification, separate the labeled adducts using reversed-phase HPLC coupled with a radioisotope detector.

  • Quantification: Quantify the DNA adducts by measuring the amount of radioactivity in the spots or peaks corresponding to the adducted nucleotides. The level of adducts is typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to riddelliine toxicity and analysis.

Riddelliine_Metabolism_and_Toxicity cluster_0 Metabolic Activation in Liver cluster_1 Genotoxicity cluster_2 Cellular Response to DNA Damage Riddelliine Riddelliine CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) Riddelliine->CYP450 Metabolism DHP Dehydroretronecine (DHP) (Reactive Metabolite) CYP450->DHP DNA Cellular DNA DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53 activation) DNA_Damage->DDR Cancer Cancer Initiation (e.g., Liver Tumors) DNA_Damage->Cancer Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: Riddelliine metabolic activation and genotoxicity pathway.

PA_Analysis_Workflow Start Sample Collection (Honey, Spices, etc.) Homogenization Sample Homogenization Start->Homogenization Extraction Acidic Liquid Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup (e.g., MCX cartridge) Centrifugation->SPE_Cleanup Supernatant Elution Elution of PAs SPE_Cleanup->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_MS_Analysis UHPLC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End Reporting of Results Data_Processing->End

Figure 2: Experimental workflow for the analysis of pyrrolizidine alkaloids in food.

Conclusion

The presence of riddelliine and other toxic pyrrolizidine alkaloids in the food chain is a significant public health concern. The genotoxic and carcinogenic properties of these compounds necessitate robust analytical methods for their detection and stringent regulatory oversight. This technical guide has provided an in-depth overview of riddelliine contamination, its mechanism of toxicity through DNA adduct formation, and detailed protocols for its analysis. The presented quantitative data highlights the widespread, albeit variable, contamination of various food products. The illustrated metabolic pathway and analytical workflow provide a clear understanding of the scientific basis for risk assessment and the practical steps for monitoring these contaminants. Continued research and surveillance are crucial to minimize human exposure to these natural toxins and to ensure the safety of the food supply.

References

The Biosynthesis of Riddelline in Senecio Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Riddelline, a pyrrolizidine alkaloid (PA) of significant toxicological interest, within various Senecio species. This document outlines the key molecular steps, presents quantitative data on alkaloid content, details relevant experimental protocols, and provides a visual representation of the biosynthetic pathway.

Introduction

This compound is a naturally occurring hepatotoxic and carcinogenic pyrrolizidine alkaloid found in several plant species, most notably within the genus Senecio. The biosynthesis of this compound is a complex process involving the convergence of pathways for the formation of its two constituent parts: the necine base, retronecine, and the necic acid, Riddelliic acid. Understanding this pathway is crucial for toxicological assessment, the development of analytical methods for food and feed safety, and for potential applications in drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the conversion of the common amino acids arginine or ornithine into the diamine putrescine. This initiates the formation of the core pyrrolizidine structure, retronecine. In a parallel pathway, isoleucine serves as the precursor for the synthesis of Riddelliic acid. The final step in the formation of this compound is the esterification of retronecine with Riddelliic acid.

Biosynthesis of the Retronecine Base

The formation of the retronecine base is a conserved pathway for many pyrrolizidine alkaloids. The key steps are:

  • Ornithine/Arginine to Putrescine: The pathway is initiated by the decarboxylation of ornithine or arginine to form putrescine.

  • Putrescine to Homospermidine: Putrescine is then converted to homospermidine. This crucial step is catalyzed by the enzyme homospermidine synthase (HSS) , which transfers an aminobutyl group from spermidine to putrescine.[1]

  • Homospermidine to Trachelanthamidine: Homospermidine undergoes oxidation and an intramolecular Mannich reaction to form trachelanthamidine.

  • Trachelanthamidine to Supinidine: Trachelanthamidine is then converted to supinidine.

  • Supinidine to Retronecine: Supinidine serves as the final intermediate before the formation of retronecine.

Biosynthesis of Riddelliic Acid

The necic acid moiety of this compound, Riddelliic acid, is derived from the amino acid isoleucine. The pathway involves a series of modifications to the isoleucine backbone, though the specific enzymatic steps are less well-characterized than those for the retronecine base.

Esterification

The final step in this compound biosynthesis is the esterification of the retronecine base with Riddelliic acid. This reaction joins the two precursors to form the mature this compound molecule.

Quantitative Data on this compound and Other Pyrrolizidine Alkaloids in Senecio Species

The concentration of this compound and other PAs can vary significantly between different Senecio species and even within the same species depending on factors such as plant age, environmental conditions, and the specific plant part analyzed. The following tables summarize available quantitative data.

Senecio SpeciesPlant PartThis compound Content (% of dry weight)Other Major PAs DetectedReference
Senecio riddelliiWhole PlantUp to 18% (including N-oxide)-[2]
Senecio vernalisDry Plant (Methanol Extract)0.007%Retrorsine, Senkirkine, Retronecine, Integerrimine, Seneciphylline, Senecionine[3]
Senecio longilobusWhole PlantPresentRetrorsine, Senecionine, Seneciphylline[3]
Senecio jacobaeaNot specifiedPresentSeneciphylline, Jacobine, Jacozine, Jacoline
Senecio vulgarisNot specifiedNot specifiedSenecionine, Seneciphylline

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Extraction and Quantitative Analysis of this compound and other PAs from Senecio Species

This protocol is adapted from established methods for PA analysis.

Objective: To extract and quantify this compound and other PAs from Senecio plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Dried and ground Senecio plant material

  • Extraction solvent: 0.05 M Sulfuric acid in 50% Methanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Methanol

  • Ammonia solution

  • Formic acid

  • Ammonium formate

  • Water (HPLC grade)

  • This compound analytical standard

  • Internal standard (e.g., heliotrine)

  • HPLC-MS/MS system

Procedure:

  • Extraction:

    • Weigh approximately 1 g of the dried, ground plant material into a centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the plant material pellet with another 20 mL of extraction solvent.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the PAs with 5 mL of methanol containing 2.5% ammonia.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the PAs of interest.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and other target PAs.

    • Quantification: Create a calibration curve using the this compound analytical standard and use the internal standard to correct for matrix effects.

Isotopic Labeling Study to Trace the Biosynthesis of this compound

This protocol provides a general framework for a feeding experiment using a radiolabeled precursor.

Objective: To demonstrate the incorporation of a labeled precursor, such as ¹⁴C-putrescine, into the retronecine moiety of this compound in living Senecio plants.

Materials:

  • Young, healthy Senecio plants (e.g., S. jacobaea or S. riddellii)

  • [1,4-¹⁴C]Putrescine dihydrochloride (radiolabeled precursor)

  • Sterile water or a suitable buffer for injection/feeding

  • Syringes for injection or a hydroponic setup for feeding

  • Liquid scintillation counter and scintillation cocktail

  • Equipment for PA extraction and analysis (as described in Protocol 4.1)

  • HPLC with a radioactivity detector or fraction collector

Procedure:

  • Precursor Administration:

    • Injection Method: Dissolve a known amount of [1,4-¹⁴C]putrescine in sterile water. Inject a small volume (e.g., 50-100 µL) into the stem of the Senecio plant near the base.

    • Hydroponic Feeding: Alternatively, grow the plants in a hydroponic solution and add the [1,4-¹⁴C]putrescine to the nutrient medium.

  • Incubation:

    • Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, or 72 hours) under controlled growth conditions (light, temperature, humidity).

  • Harvesting and Extraction:

    • After the incubation period, harvest the plant material (roots, stems, leaves).

    • Perform the PA extraction as described in Protocol 4.1.

  • Analysis of Radioactivity:

    • Total Incorporation: Measure the total radioactivity in an aliquot of the crude extract using a liquid scintillation counter to determine the overall uptake and incorporation of the precursor.

    • Identification of Labeled this compound:

      • Analyze the PA extract using HPLC coupled with a radioactivity detector. The peak corresponding to this compound should show a radioactive signal.

      • Alternatively, collect fractions from the HPLC separation corresponding to the retention time of this compound and measure the radioactivity of each fraction using a liquid scintillation counter.

  • Data Interpretation:

    • The presence of radioactivity in the this compound peak confirms that putrescine is a precursor in its biosynthesis.

    • The distribution of radioactivity in different plant parts can provide insights into the site of biosynthesis and transport of the alkaloid.

Visualization of the this compound Biosynthesis Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of this compound biosynthesis.

Riddelline_Biosynthesis_Pathway cluster_necine Retronecine Biosynthesis cluster_necic Riddelliic Acid Biosynthesis Arginine Arginine / Ornithine Putrescine Putrescine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Trachelanthamidine Trachelanthamidine Homospermidine->Trachelanthamidine Supinidine Supinidine Trachelanthamidine->Supinidine Retronecine Retronecine Supinidine->Retronecine This compound This compound Retronecine->this compound Esterification Isoleucine Isoleucine Riddelliic_Acid Riddelliic Acid Isoleucine->Riddelliic_Acid Multiple Steps Riddelliic_Acid->this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental_Workflow cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_labeling Isotopic Labeling Plant_Material Senecio Plant Material Extraction Extraction with Acidified Methanol Plant_Material->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC_MS HPLC-MS/MS Analysis SPE->HPLC_MS Quantification Quantification HPLC_MS->Quantification Labeled_Precursor ¹⁴C-Labeled Precursor Feeding Incubation Plant Incubation Labeled_Precursor->Incubation Incubation->Plant_Material Harvest Radioactivity_Analysis Radioactivity Analysis Incubation->Radioactivity_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

The biosynthesis of this compound in Senecio species is a multifaceted process that has been elucidated through a combination of enzymatic studies and isotopic labeling experiments. This guide provides a comprehensive overview of the pathway, quantitative data on alkaloid content, and detailed experimental protocols to aid researchers in this field. Further research is needed to fully characterize the enzymes involved in Riddelliic acid biosynthesis and the esterification step, which will provide a more complete understanding of the regulation of this compound production in these plants.

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of Riddelliine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and metabolic pathways of riddelliine, a pyrrolizidine alkaloid of significant toxicological interest.

Chemical Structure and Properties

Riddelliine is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly those belonging to the Senecio genus.[1] It is classified as a macrocyclic diester, composed of the unsaturated alcohol retronecine and the oxygenated, branched dicarboxylic acid known as riddelliic acid.[1] At room temperature, riddelliine presents as a colorless to off-white crystalline solid.[1] Its stability as a solid in diffuse light extends for 12 months or more.[1]

The chemical and physical properties of riddelliine are summarized in the table below.

PropertyValueReference
IUPAC Name (15E)-12,18-Dihydroxy-13,19-didehydrosenecionan-11,16-dione[1]
Chemical Formula C18H23NO6[1]
Molar Mass 349.383 g·mol−1[1]
Melting Point 197° to 198 °C[1]
Solubility Soluble in chloroform, acetone, and ethanol; sparingly soluble in water.[1]
Appearance Colorless to off-white crystalline solid.[1]

Below is a diagram illustrating the chemical structure of riddelliine.

Caption: Chemical structure of Riddelliine.

Reactivity and Metabolism

Riddelliine itself is not inherently toxic; its toxicity arises from metabolic activation within the liver.[1] The metabolic fate of riddelliine can follow two primary pathways: detoxification and toxification.

Detoxification Pathway: Riddelliine can be hydrolyzed in the liver to form riddelliine N-oxide.[1] This compound is not toxic and represents a detoxification route for the parent alkaloid.[1]

Toxification Pathway (Metabolic Activation): The primary mechanism for riddelliine's toxicity involves its dehydration by Cytochrome P450 enzymes to produce a cytotoxic intermediate, dehydroriddelliine.[1] This highly reactive intermediate can then lead to the formation of tumorigenic DNA adducts through two proposed mechanisms:[1]

  • Direct alkylation of DNA by the dehydroriddelliine intermediate.

  • Hydrolysis of the riddelliic acid ester groups to yield dehydropyrrolizine (DHP). The resulting carbocation at positions 3 and 8 of DHP can then bind to two DNA bases, creating cross-linked DNA adducts.[1]

To date, eight distinct DHP-derived DNA adducts have been identified, all of which are believed to contribute to the tumorigenicity of riddelliine.[1]

The metabolic pathways of riddelliine are illustrated in the following diagram.

Riddelliine_Metabolism Riddelliine Riddelliine Riddelliine_N_Oxide Riddelliine N-oxide (Detoxification) Riddelliine->Riddelliine_N_Oxide Hydrolysis Dehydroriddelliine Dehydroriddelliine (Cytotoxic Intermediate) Riddelliine->Dehydroriddelliine Dehydration (Cytochrome P450) DNA_Adducts1 Tumorigenic DNA Adducts Dehydroriddelliine->DNA_Adducts1 Pathway 1 DHP Dehydropyrrolizine (DHP) Dehydroriddelliine->DHP Hydrolysis DNA_Adducts2 Cross-linked DNA Adducts DHP->DNA_Adducts2 Pathway 2 Riddelliine_Biosynthesis Arginine Arginine / Ornithine Putrescine Putrescine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Dialdehydeamine Dialdehydeamine Homospermidine->Dialdehydeamine Oxidation Trachelanthamidine Trachelanthamidine Dialdehydeamine->Trachelanthamidine Intramolecular Mannich Reaction Supinidine Supinidine Trachelanthamidine->Supinidine Retronecine Retronecine Supinidine->Retronecine Riddelliine Riddelliine Retronecine->Riddelliine Riddelliic_Acid Riddelliic Acid Riddelliic_Acid->Riddelliine Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays SCE Sister Chromatid Exchange Data_Analysis Data Analysis and Interpretation SCE->Data_Analysis CA Chromosomal Aberrations CA->Data_Analysis CT Cell Transformation CT->Data_Analysis DC DNA Cross-linking DC->Data_Analysis S_Phase S-phase Synthesis S_Phase->Data_Analysis p53 p53 Protein Production p53->Data_Analysis Micronucleus Micronucleus Formation Micronucleus->Data_Analysis UDS Unscheduled DNA Synthesis UDS->Data_Analysis Compound Test Compound (Riddelliine) Compound->SCE Compound->CA Compound->CT Compound->DC Compound->S_Phase Compound->p53 Compound->Micronucleus Compound->UDS

References

In Vitro Metabolism of Riddelliine to Dehydroriddelliine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid (PA), is a known genotoxic carcinogen that primarily targets the liver. Its toxicity is not inherent but arises from its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This activation process converts riddelliine into highly reactive pyrrolic esters, specifically dehydroriddelliine, which can then spontaneously hydrolyze to dehydroretronecine (DHR), also known as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). These electrophilic metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to mutagenicity and carcinogenicity. Understanding the in vitro metabolism of riddelliine is crucial for assessing its toxic potential and for developing strategies to mitigate its adverse effects. This technical guide provides an in-depth overview of the in vitro metabolism of riddelliine to dehydroriddelliine, including quantitative data, detailed experimental protocols, and visualizations of the metabolic pathways.

Metabolic Activation Pathway

The primary route of riddelliine's metabolic activation is through oxidation by hepatic CYP enzymes. The key steps in this pathway are:

  • Oxidation of Riddelliine: CYP enzymes, predominantly from the CYP3A and CYP2B subfamilies, catalyze the dehydrogenation of the necine base of riddelliine.

  • Formation of Dehydroriddelliine: This enzymatic oxidation results in the formation of the unstable and highly reactive electrophile, dehydroriddelliine.

  • Hydrolysis to Dehydroretronecine (DHR/DHP): Dehydroriddelliine can readily undergo hydrolysis to form DHR/DHP.

  • DNA Adduct Formation: Both dehydroriddelliine and DHR are potent alkylating agents that can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form a characteristic set of DHP-derived DNA adducts.[1][2] The formation of these adducts is considered a key initiating event in riddelliine-induced carcinogenesis.[1][3][4]

In addition to the activation pathway, riddelliine can also be metabolized to a less toxic N-oxide form. However, this riddelliine N-oxide can be reduced back to riddelliine in vivo, re-entering the toxic activation pathway.[3]

Riddelliine_Metabolism Riddelliine Riddelliine Dehydroriddelliine Dehydroriddelliine Riddelliine->Dehydroriddelliine CYP3A4, CYP2B6 Riddelliine_N_oxide Riddelliine N-oxide Riddelliine->Riddelliine_N_oxide CYP450 DHR_DHP Dehydroretronecine (DHR/DHP) Dehydroriddelliine->DHR_DHP Hydrolysis DNA_Adducts DHP-derived DNA Adducts DHR_DHP->DNA_Adducts Covalent Binding to DNA Riddelliine_N_oxide->Riddelliine Reduction

Metabolic activation pathway of riddelliine.

Quantitative Analysis of Riddelliine Metabolism

The following table summarizes the relative levels of DHP-derived DNA adducts formed in the liver of rats treated with riddelliine and related compounds, providing an indication of their metabolic activation potential.

CompoundRelative DNA Adduct Level
Dehydroretronecine (DHR)Highest
RiddelliineHigh
Riddelliine N-oxideModerate
RetronecineLow
Retronecine N-oxideVery Low
Data derived from in vivo studies in F344 rats, indicating the comparative potential for forming DHP-derived DNA adducts.[3]

Experimental Protocols

This section provides a detailed methodology for conducting in vitro metabolism studies of riddelliine using liver microsomes.

In Vitro Incubation of Riddelliine with Liver Microsomes

This protocol is designed to assess the formation of dehydroriddelliine and its subsequent DNA adducts when riddelliine is incubated with metabolically active liver microsomes.

Materials:

  • Riddelliine

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Calf thymus DNA (ctDNA)

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following reagents on ice:

    • Potassium phosphate buffer (to final volume)

    • Liver microsomes (final concentration typically 0.5-1.0 mg/mL protein)

    • Riddelliine (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM)

    • Calf thymus DNA (optional, for trapping reactive metabolites, final concentration typically 1 mg/mL)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the remaining riddelliine and the formation of any metabolites. If DNA adducts are being measured, the DNA is isolated from the pellet for analysis by techniques such as ³²P-postlabeling/HPLC or LC-MS/MS.[1]

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Incubation Mix (Buffer, Microsomes, Riddelliine, ctDNA) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Protein Precipitation E->F G Centrifuge F->G H LC-MS/MS Analysis of Supernatant (Riddelliine, Metabolites) G->H I DNA Adduct Analysis of Pellet (³²P-postlabeling/HPLC or LC-MS/MS) G->I

Workflow for in vitro riddelliine metabolism.
LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of riddelliine and its metabolites.

Typical LC-MS/MS Parameters:

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for riddelliine and its metabolites.

Conclusion

The in vitro metabolism of riddelliine to dehydroriddelliine is a critical activation step that initiates its genotoxic and carcinogenic effects. This technical guide has provided a comprehensive overview of the metabolic pathway, available quantitative data, and detailed experimental protocols for studying this process. By utilizing these methodologies, researchers and drug development professionals can better characterize the metabolic profile of riddelliine and other pyrrolizidine alkaloids, contributing to a more accurate assessment of their potential risks to human health. Further research is warranted to fully elucidate the enzyme kinetics of dehydroriddelliine formation and to identify specific human CYP isoforms responsible for this bioactivation.

References

Riddelliine-Induced DNA Adduct Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms underlying DNA adduct formation induced by riddelliine, a genotoxic pyrrolizidine alkaloid. It details the metabolic activation pathway, the characterization of resulting DNA adducts, quantitative data from key studies, and the experimental protocols used for their detection and analysis.

The Core Mechanism: Metabolic Activation and DNA Adduction

Riddelliine itself is not directly reactive with DNA. Its genotoxicity is contingent upon metabolic activation, a process primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[1][2] This bioactivation converts the parent compound into highly reactive electrophilic pyrrolic esters.

The activation cascade begins with the oxidation of riddelliine to dehydroriddelliine, which is an unstable intermediate. This is followed by the hydrolysis of the ester linkages to form the ultimate carcinogenic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly known as DHP.[3][4][5] This highly electrophilic DHP molecule is capable of covalently binding to the nucleophilic sites on DNA bases, leading to the formation of stable DNA adducts.[5][6] Another metabolite, riddelliine N-oxide, is also formed.[4][5]

Metabolic_Activation_of_Riddelliine Riddelliine Riddelliine Dehydroriddelliine Dehydroriddelliine (Unstable Intermediate) Riddelliine->Dehydroriddelliine CYP450 Enzymes N_Oxide Riddelliine N-oxide Riddelliine->N_Oxide CYP450/FMO DHP DHP (Reactive Metabolite) Dehydroriddelliine->DHP Hydrolysis DNA_Adducts DHP-Derived DNA Adducts DHP->DNA_Adducts Covalent Binding to DNA

Metabolic activation pathway of riddelliine to its reactive metabolite, DHP.

A characteristic set of eight DHP-derived DNA adducts has been consistently identified in both in vitro and in vivo studies.[3][4][5][6] These adducts are considered the primary mediators of riddelliine's genotoxicity and carcinogenicity.[3][4] Structural analyses have identified two of these adducts as a pair of epimers of DHP-2'-deoxyguanosine 3'-monophosphate (DHP-3'-dGMP).[3][4][7] The remaining six adducts have been characterized as DHP-modified dinucleotides.[3][5][7] The DHP metabolite preferentially binds to guanine, and to a lesser extent, adenine and thymine, while no binding to cytosine has been observed.[7] The relative reactivity has been determined to be guanine > adenine ≈ thymine.[3][7]

DNA_Adduct_Formation cluster_reactants Reactants cluster_products Identified Adducts DHP DHP (Electrophile) Adducts Formation of a Set of Eight DHP-Derived DNA Adducts DHP->Adducts DNA DNA (Nucleophilic Sites: Guanine, Adenine, Thymine) DNA->Adducts Adduct_1 Two DHP-3'-dGMP Epimers Adducts->Adduct_1 Adduct_2 Six DHP-Derived Dinucleotides Adducts->Adduct_2

Covalent binding of the DHP metabolite to DNA bases to form adducts.

Quantitative Data on DNA Adduct Formation

The formation of DHP-derived DNA adducts is a dose- and time-dependent process. Studies in F344 rats have provided quantitative data on adduct levels in both liver and blood tissues.

Table 1: Dose-Dependent Formation of DHP-Derived DNA Adducts in Female F344 Rats Female rats were administered riddelliine by gavage for three consecutive days.[6]

Riddelliine Dose (mg/kg/day) Liver Adducts (per 10⁷ nucleotides) Blood Adducts (per 10⁷ nucleotides)
0.1 42.6 ± 0.4 12.9

| 1.0 | 134.9 ± 2.6 | 51.8 |

Table 2: Time-Course of DHP-Derived DNA Adduct Formation in Rats Male and female F344 rats were administered a single 10.0 mg/kg dose of riddelliine.[6][8]

Time After Dosing (hours) Adduct Levels in Blood (Relative Units) Key Observation
8 Increasing Adducts detected early.
24 Increasing Levels continue to rise.
48 Peak Levels Maximum adduct formation observed.[6][8]
168 Decreasing Adduct levels begin to decline.

| 48 - 168 | - | Adduct levels in female rat blood are 4-fold higher than in males.[6][8] |

Furthermore, adduct levels have been shown to be significantly higher in liver endothelial cells compared to parenchymal cells, which correlates with the observation that riddelliine preferentially induces liver hemangiosarcomas, tumors originating from endothelial cells.[9]

Key Experimental Protocols

The detection and quantification of riddelliine-DNA adducts primarily rely on the highly sensitive ³²P-postlabeling technique coupled with High-Performance Liquid Chromatography (HPLC).[3][6]

  • Animal Model: F344 rats (male and female, 8 weeks of age) are typically used.[6][8]

  • Dosing Formulation: Riddelliine is dissolved in 0.1 M phosphate buffer.[6][8]

  • Administration: The solution is administered via oral gavage at specified doses (e.g., 0.1, 1.0, or 10.0 mg/kg body weight).[6][8]

  • Sample Collection: At predetermined time points (e.g., 8, 24, 48, 168 hours) post-dosing, animals are euthanized. Blood is collected via cardiac puncture, and liver tissue is excised and immediately frozen at -78°C until analysis.[3][6]

  • Blood DNA: DNA is isolated from whole blood or leukocytes using commercially available kits, such as the Puregene DNA isolation kit (Gentra Systems), following the manufacturer's instructions.[6]

  • Liver DNA: DNA is isolated from liver tissue using kits like the RecoverEase DNA Isolation kit (Stratagene) as per the manufacturer's protocol.[6]

  • Quantification: The concentration and purity of the isolated DNA are determined by UV spectrophotometry at 260 and 280 nm.

This multi-step protocol allows for the highly sensitive detection of DNA adducts.[6][10][11]

  • Enzymatic Digestion: 10 µg of isolated DNA is hydrolyzed to 2'-deoxyribonucleoside 3'-monophosphates. This is achieved by incubation at 37°C for 20 minutes with micrococcal nuclease (MN) (78 mU) and spleen phosphodiesterase (SPD) (4 mU) in a solution of 20 mM sodium succinate and 10 mM calcium chloride (pH 6.0).[3][6]

  • Adduct Enrichment: The resulting DNA hydrolysate is treated with nuclease P1 to remove normal (non-adducted) nucleotides, thereby enriching the sample for DHP-derived adducts.[3][6]

  • ³²P-Postlabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by incubation with [γ-³²P]ATP (specific activity > 6000 Ci/mmol) and T4 polynucleotide kinase (PNK).[6]

  • HPLC Analysis: The ³²P-labeled adduct mixture is separated by reversed-phase HPLC. The system is equipped with an on-line radioactivity detector and a UV absorbance detector for analysis.[5][6]

  • Quantification: Adduct levels are quantified by comparing the radioactivity of the sample peaks to that of synthetic DHP-3'-dGMP standards run in parallel.[6] Results are typically expressed as adducts per 10⁷ or 10⁸ nucleotides.

P32_Postlabeling_Workflow Start 1. DNA Sample (10 µg) from Liver or Blood Digestion 2. Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) Start->Digestion Enrichment 3. Adduct Enrichment (Nuclease P1 Digestion) Digestion->Enrichment Labeling 4. ³²P-Postlabeling (T4 Polynucleotide Kinase & [γ-³²P]ATP) Enrichment->Labeling Analysis 5. HPLC Separation & Analysis (UV and Radioactivity Detection) Labeling->Analysis Quant 6. Quantification (Comparison to Standards) Analysis->Quant

Experimental workflow for ³²P-postlabeling/HPLC analysis of DNA adducts.

Conclusion and Implications

The genotoxicity of riddelliine is mediated by its metabolic activation to the reactive metabolite DHP, which subsequently forms a characteristic set of eight covalent DNA adducts. The dose- and time-dependent formation of these adducts in target tissues, such as the liver, establishes a clear genotoxic mechanism for riddelliine-induced carcinogenesis.[3][4] The DHP-derived DNA adducts serve as crucial, quantifiable biomarkers for assessing exposure and carcinogenic risk associated with riddelliine and other related pyrrolizidine alkaloids.[6][7] The detailed protocols and quantitative data presented here provide a foundational resource for researchers in toxicology, drug development, and regulatory science for evaluating the genotoxic potential of xenobiotics.

References

Toxicokinetics and Bioavailability of Riddelliine in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Riddelliine, a naturally occurring pyrrolizidine alkaloid (PA), is a recognized genotoxic carcinogen found in various plant species worldwide.[1] Human exposure can occur through the consumption of contaminated agricultural products or herbal remedies.[1][2] Rodent models, primarily F344 rats and B6C3F1 mice, have been instrumental in elucidating the toxicological profile of riddelliine, which is characterized by the induction of liver tumors, particularly hemangiosarcomas.[3][4][5] The carcinogenicity of riddelliine is not due to the parent compound itself but is a result of its metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form covalent bonds with cellular macromolecules, most notably DNA, leading to the formation of DNA adducts that initiate the carcinogenic process. This guide provides a comprehensive overview of the toxicokinetics, bioavailability, and metabolic pathways of riddelliine in rodents, presenting key quantitative data, detailed experimental protocols, and visual diagrams to support researchers, scientists, and drug development professionals.

Toxicokinetics and Bioavailability

The toxicokinetic profile of riddelliine in rodents reveals rapid absorption and extensive metabolism, which are critical factors in its toxicity. Studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) of riddelliine and its primary metabolites.

1.1. Absorption, Distribution, and Excretion

Following oral administration in rodents, riddelliine is absorbed and primarily distributed to the liver, the main site of its metabolic activation.[6] The parent compound and its metabolites are subject to extensive biotransformation before being excreted.[1][2] The detection of riddelliine-derived DNA adducts in peripheral blood leukocytes suggests systemic distribution of its reactive metabolites.[7]

1.2. Metabolism

The metabolism of riddelliine is a dichotomous process involving both bioactivation and detoxification pathways.

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP3A and CYP2B6) in the liver oxidize riddelliine to form highly reactive electrophilic metabolites, primarily 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also known as dehydroretronecine (DHR).[6][7] This reactive pyrrolic ester is the ultimate carcinogen responsible for forming DNA adducts.

  • Detoxification: A competing pathway involves the formation of riddelliine N-oxide, a more polar and less toxic metabolite.[1][2] This N-oxidation is a significant detoxification route.

Studies have shown a rapid and extensive conversion of riddelliine to its N-oxide form in male rats and both sexes of mice, whereas female rats exhibit a lower conversion rate.[2] Despite these metabolic differences, toxicokinetic parameters alone do not fully account for the observed species and sex specificity in liver tumor induction.[1][2]

1.3. Quantitative Toxicokinetic Data

While detailed numerical data for parameters like Cmax and AUC are found within the full text of specialized studies, the key comparative findings from toxicokinetic analyses are summarized below.

Table 1: Summary of Riddelliine Toxicokinetic Observations in Rodents

ParameterObservationSpecies/SexReference
Metabolism Extensive and rapid metabolism of the parent compound.Rats and Mice[1][2]
Metabolite Formation Rapid and extensive conversion to the polar Riddelliine N-oxide metabolite.Male Rats, Male & Female Mice[2]
Metabolite Formation Lower conversion rate to Riddelliine N-oxide compared to other groups.Female Rats[2]
Conclusion Factors other than toxicokinetics are likely responsible for the specificity of liver tumor induction.Rats and Mice[1][2]

Mechanism of Genotoxicity: DNA Adduct Formation

The carcinogenic activity of riddelliine is mediated by a genotoxic mechanism.[7] The DHP/DHR metabolite readily binds to DNA, forming a characteristic set of eight DHP-derived DNA adducts.[3]

The formation and persistence of these adducts in target cells are strongly correlated with tumor development. Studies have shown that the levels of these DNA adducts are significantly higher in liver endothelial cells—the origin cells for hemangiosarcomas—than in the surrounding parenchymal cells.[3][6] This differential adduct formation provides a mechanistic basis for the observed tumor specificity.

Table 2: Riddelliine-Derived DNA Adduct Levels in F344 Rats

Dose (Oral Gavage)TissueAdduct Level (adducts per 10⁷ nucleotides)Reference
0.1 mg/kgLiver DNA42.6 ± 0.4[7]
0.1 mg/kgBlood DNA12.9[7]
1.0 mg/kgLiver DNADose-dependent increase observed[7]
1.0 mg/kgBlood DNADose-dependent increase observed[7]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of riddelliine toxicokinetics and genotoxicity. The following sections outline typical methodologies.

3.1. Rodent Toxicokinetics Study Protocol

  • Objective: To determine the serum concentration-time profile of riddelliine and its metabolites (Riddelliine N-oxide, Retronecine) following oral administration.

  • Animal Models: Male and female F344 rats and B6C3F1 mice.

  • Administration: A single dose of riddelliine (e.g., 10 mg/kg body weight) is administered by oral gavage. A vehicle control group (e.g., 0.1 M phosphate buffer) is included.

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Sample Processing: Blood is processed to obtain serum, which is then stored at -80°C until analysis.

  • Analytical Method: Serum samples are analyzed using a validated liquid chromatography-electrospray ionization mass spectrometry (LC-ES-MS) method to quantify the concentrations of riddelliine and its metabolites.[1][2]

3.2. Liver DNA Adduct Analysis Protocol

  • Objective: To quantify and compare the levels of DHP-derived DNA adducts in different liver cell populations.

  • Animal Models: Male and female F344 rats and B6C3F1 mice.

  • Administration: Riddelliine is administered by oral gavage for a set duration (e.g., 1.0 mg/kg for rats, 3.0 mg/kg for mice, 5 days per week for 2 weeks).[3]

  • Sample Collection: Animals are euthanized at various time points after the final dose (e.g., 1, 3, 7, and 28 days).[3] Livers are perfused and harvested.

  • Sample Processing: Liver parenchymal and endothelial cell fractions are isolated via collagenase perfusion and differential centrifugation. DNA is then extracted from each cell population.

  • Analytical Method: The levels of DHP-derived DNA adducts are determined using a ³²P-postlabeling/HPLC method, which provides high sensitivity for detecting rare DNA modifications.[3]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with riddelliine toxicokinetics.

Riddelliine_Metabolism Metabolic Activation and Detoxification of Riddelliine cluster_liver Liver Metabolism Riddelliine Riddelliine CYP450 CYP450 Enzymes (e.g., CYP3A, CYP2B6) Riddelliine->CYP450 DHP Dehydroretronecine (DHP) (Reactive Pyrrolic Ester) CYP450->DHP Bioactivation (Genotoxicity) N_Oxide Riddelliine N-oxide (Polar Metabolite) CYP450->N_Oxide Detoxification DNA_Adducts DHP-Derived DNA Adducts DHP->DNA_Adducts Excretion Excretion N_Oxide->Excretion Carcinogenesis Carcinogenesis (e.g., Hemangiosarcoma) DNA_Adducts->Carcinogenesis

Caption: Metabolic pathways of riddelliine in the liver.

Toxicokinetics_Workflow Experimental Workflow for a Rodent Toxicokinetics Study cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Animal Dosing (Oral Gavage) Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Sample Processing (Serum Separation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis PK_Calc Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Typical workflow for a riddelliine toxicokinetics study.

DNA_Adduct_Pathway Cellular Mechanism of Riddelliine-Induced Carcinogenesis cluster_liver_cells Liver Tissue cluster_endothelial Endothelial Cell cluster_parenchymal Parenchymal Cell Riddelliine Systemic Riddelliine DHP DHP Metabolite (Generated in Liver) Riddelliine->DHP Metabolism Endo_DNA Endothelial DNA DHP->Endo_DNA Preferential Targeting Paren_DNA Parenchymal DNA DHP->Paren_DNA Endo_Adducts High Levels of DNA Adducts Endo_DNA->Endo_Adducts DHP Binding Tumor Hemangiosarcoma (Tumor Formation) Endo_Adducts->Tumor Paren_Adducts Low Levels of DNA Adducts Paren_DNA->Paren_Adducts DHP Binding

Caption: Riddelliine's genotoxic mechanism in the liver.

References

Riddelliine N-oxide: A Genotoxic Metabolite of a Prevalent Phytotoxin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riddelliine N-oxide, a major metabolite of the carcinogenic pyrrolizidine alkaloid riddelliine, has long been considered a detoxification product. However, emerging evidence demonstrates its own genotoxic potential, mediated through its metabolic conversion back to riddelliine and subsequent activation to a DNA-reactive intermediate. This technical guide provides a comprehensive overview of the metabolism of riddelliine N-oxide, its genotoxicity as evidenced by DNA adduct formation, and detailed protocols for key genotoxicity assays. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and assessing the risks associated with this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide, posing a significant risk to human and animal health through contamination of food, herbal remedies, and animal products. Riddelliine is a well-characterized hepatocarcinogenic PA. Its metabolism and genotoxicity have been extensively studied. Riddelliine N-oxide is a primary metabolite of riddelliine, formed through N-oxidation, and is also found naturally in plants. While N-oxidation is often a detoxification pathway, studies have revealed that riddelliine N-oxide can be reduced back to its parent compound, riddelliine, both by intestinal microbiota and hepatic enzymes.[1][2] This re-formation of riddelliine allows it to enter the bioactivation pathway, leading to genotoxicity. This guide delves into the metabolic fate of riddelliine N-oxide and its ultimate genotoxic effects.

Metabolism of Riddelliine N-oxide

The genotoxicity of riddelliine N-oxide is intrinsically linked to its metabolic conversion. The key steps involve:

  • Reduction to Riddelliine: Riddelliine N-oxide can be reduced to riddelliine in the gut by anaerobic bacteria and in the liver.[1][2] This reaction is crucial as it replenishes the pool of the parent PA.

  • Cytochrome P450-Mediated Oxidation: Riddelliine is then oxidized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to form dehydroriddelliine.[3]

  • Formation of the Ultimate Carcinogen: Dehydroriddelliine is an unstable intermediate that is further hydrolyzed to the ultimate carcinogenic metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[3][4]

  • DNA Adduct Formation: DHP is an electrophilic molecule that readily reacts with DNA, forming covalent adducts that are considered to be the primary initiating event in riddelliine-induced carcinogenesis.

Riddelliine_Metabolism cluster_0 Gut/Liver cluster_1 Liver (Hepatic Metabolism) cluster_2 Cellular Nucleus Riddelliine_N_oxide Riddelliine N-oxide Riddelliine Riddelliine Riddelliine_N_oxide->Riddelliine Reduction (Gut Microbiota, Liver Enzymes) Dehydroriddelliine Dehydroriddelliine Riddelliine->Dehydroriddelliine Oxidation (CYP3A4, CYP2B6) DHP DHP (Ultimate Carcinogen) Dehydroriddelliine->DHP Hydrolysis DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Covalent Binding DNA DNA

Metabolic pathway of Riddelliine N-oxide to DHP-DNA adducts.

Genotoxicity Data: DNA Adduct Formation

The genotoxicity of riddelliine N-oxide has been quantitatively assessed by measuring the formation of DHP-derived DNA adducts. The following table summarizes key findings from in vivo studies in rats.

CompoundDoseDurationAdduct Level (adducts/10⁷ nucleotides)Relative Potency (REP) vs. RiddelliineReference
Riddelliine N-oxide 1.0 mg/kg3 consecutive days39.9 ± 0.60.38--INVALID-LINK--
Riddelliine 1.0 mg/kg3 consecutive days~103.71.00--INVALID-LINK--
Riddelliine N-oxide ---0.36 - 0.64--INVALID-LINK--

Note: The adduct level for riddelliine was calculated based on the reported 2.6-fold higher adduct formation compared to riddelliine N-oxide.

These data clearly indicate that riddelliine N-oxide is genotoxic, albeit to a lesser extent than riddelliine on an equimolar basis. The relative potency varies depending on the study and analytical method but consistently demonstrates that a significant portion of administered riddelliine N-oxide is converted to a DNA-damaging agent.

Experimental Protocols for Genotoxicity Assessment

A battery of well-established assays is used to evaluate the genotoxicity of compounds like riddelliine N-oxide. Below are detailed methodologies for key experiments.

³²P-Postlabeling with HPLC for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are then radiolabeled with ³²P, separated by high-performance liquid chromatography (HPLC), and quantified using a radioisotope detector.

Methodology:

  • DNA Isolation: Isolate DNA from the target tissue (e.g., liver) of treated and control animals using standard phenol-chloroform extraction or commercial kits.

  • Enzymatic Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • HPLC Separation: Separate the ³²P-labeled adducted nucleotides by reverse-phase HPLC using a C18 column and a gradient elution system (e.g., ammonium phosphate buffer with an increasing concentration of acetonitrile).

  • Detection and Quantification: Monitor the eluate with an online radioisotope detector. Quantify the adduct levels by comparing the radioactivity of the adduct peaks to that of known standards and the total amount of DNA analyzed.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Principle: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity.[5][6]

Methodology:

  • Animal Dosing: Administer the test substance (e.g., riddelliine N-oxide) to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage). Include a vehicle control group and a positive control group (e.g., cyclophosphamide).[7]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).[7]

  • Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., acridine orange or Giemsa).

  • Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[7] Also, determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

  • Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[8][9]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the target tissue of treated and control animals.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving the DNA as nucleoids.[9]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or ethidium bromide).

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

Genotoxicity_Workflow cluster_0 In Vivo Study cluster_1 Genotoxicity Assays cluster_2 Data Analysis and Interpretation Dosing Animal Dosing (Riddelliine N-oxide, Controls) Tissue_Collection Target Tissue Collection (e.g., Liver, Bone Marrow) Dosing->Tissue_Collection DNA_Adduct_Analysis ³²P-Postlabeling/HPLC Tissue_Collection->DNA_Adduct_Analysis Micronucleus_Assay Micronucleus Test (OECD 474) Tissue_Collection->Micronucleus_Assay Comet_Assay Comet Assay Tissue_Collection->Comet_Assay Data_Analysis Quantitative Analysis (Adduct levels, Micronucleus frequency, % Tail DNA) DNA_Adduct_Analysis->Data_Analysis Micronucleus_Assay->Data_Analysis Comet_Assay->Data_Analysis Interpretation Genotoxicity Assessment Data_Analysis->Interpretation

General workflow for in vivo genotoxicity assessment.

Conclusion

Riddelliine N-oxide, while once considered a detoxification product of riddelliine, is now understood to be a significant contributor to the overall genotoxicity of riddelliine-containing plants. Its ability to be metabolically reduced back to the parent compound allows it to enter the same bioactivation pathway, leading to the formation of DHP-DNA adducts and subsequent genetic damage. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and risk assessment of riddelliine N-oxide. For professionals in drug development, this underscores the importance of thoroughly evaluating the metabolic fate and potential for retro-conversion of N-oxide metabolites of drug candidates. A comprehensive understanding of these pathways is critical for accurately assessing the genotoxic risk of new chemical entities.

References

The Genotoxic Cascade: An In-depth Technical Guide to Riddelliine's Effects on Cell Cycle and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Riddelliine, a naturally occurring pyrrolizidine alkaloid, is a potent genotoxic agent and a known carcinogen. Its primary mechanism of cellular toxicity stems from its metabolic activation into reactive pyrrolic esters that form covalent adducts with cellular DNA. This guide elucidates the downstream consequences of this DNA damage, focusing on the two critical cellular responses: cell cycle arrest and apoptosis. While specific quantitative data on cell cycle phase distribution and apoptosis rates following riddelliine exposure are not extensively detailed in publicly available literature, this document outlines the well-established molecular pathways triggered by such genotoxic insults. Riddelliine-induced DNA damage activates the DNA Damage Response (DDR) pathway, leading to a p53-dependent G2/M cell cycle arrest and, in cases of extensive damage, initiation of the intrinsic apoptotic cascade. This guide provides a detailed overview of these signaling pathways, methodologies for their investigation, and a framework for understanding the cellular fate decisions made in response to riddelliine exposure.

Core Mechanism of Action: Genotoxicity via DNA Adduct Formation

Riddelliine itself is not reactive. However, upon ingestion, it is metabolized in the liver by cytochrome P450 enzymes into dehydroriddelliine. This unstable intermediate is further converted to a reactive electrophilic pyrrolic ester, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form a series of stable DHP-DNA adducts.[1]

The formation of these bulky adducts distorts the DNA helix, interfering with critical cellular processes like DNA replication and transcription. This genomic insult is the primary trigger for the activation of cellular stress response pathways that dictate the cell's fate.[2][3] The level of these DNA adducts has been shown to be dose-dependent and correlates with the carcinogenic activity of riddelliine.[3][4]

Riddelliine's Impact on Cell Cycle Progression: The G2/M Checkpoint

The presence of DNA adducts serves as a potent signal for the cell cycle machinery to halt progression, providing an opportunity for DNA repair. The primary response to this type of genotoxic stress is an arrest at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis and propagating mutations.

The G2/M Arrest Signaling Pathway

The G2/M checkpoint is a complex signaling network primarily orchestrated by the tumor suppressor protein p53.

  • Damage Sensing: Bulky DNA adducts formed by riddelliine's metabolites stall replication forks and create DNA lesions that are recognized by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • Signal Transduction: ATM and ATR, once activated, phosphorylate a cascade of downstream targets, including the crucial tumor suppressor, p53. This phosphorylation stabilizes p53, leading to its accumulation in the nucleus.

  • Effector Activation: Activated p53 functions as a transcription factor, inducing the expression of several target genes. A key target for cell cycle arrest is p21 (CDKN1A) , a cyclin-dependent kinase (CDK) inhibitor.

  • Checkpoint Execution: p21 binds to and inhibits the Cyclin B1/CDK1 complex. This complex, also known as the Mitosis-Promoting Factor (MPF), is essential for the cell to transition from the G2 phase into mitosis. By inhibiting this complex, p21 effectively enforces the G2/M arrest, halting cell division.[5][6]

G2M_Arrest_Pathway cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response DNA Damage Response Riddelliine Riddelliine DNA_Adducts DHP-DNA Adducts Riddelliine->DNA_Adducts Metabolic Activation ATM_ATR ATM / ATR Kinases DNA_Adducts->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptional Activation CycB_CDK1 Cyclin B1 / CDK1 Complex p21->CycB_CDK1 Inhibition G2M_Arrest G2/M Cell Cycle Arrest CycB_CDK1->G2M_Arrest Blocks Mitotic Entry

Caption: Riddelliine-induced G2/M cell cycle arrest pathway.
Data on Riddelliine and Cell Cycle Effects

While direct quantitative flow cytometry data showing the percentage of cells in each phase after riddelliine treatment is sparse, studies on its genotoxicity allow for a qualitative summary of expected outcomes. Riddelliine has been shown to induce S-phase synthesis (SPS) in hepatocytes, which is indicative of DNA repair activity and a cellular response to DNA damage that precedes cell cycle arrest.[7]

ParameterExpected Effect of RiddelliineMolecular Consequence
DNA Adduct Formation IncreaseTriggers DNA Damage Response (DDR)
p53 Activation IncreaseStabilization and nuclear accumulation
p21 (CDKN1A) Expression IncreaseInhibition of Cyclin/CDK complexes
% of Cells in G2/M IncreaseBlockade of entry into mitosis
Cyclin B1/CDK1 Activity DecreaseInactivation by p21 binding

Riddelliine's Induction of Apoptosis: The Intrinsic Pathway

If the DNA damage caused by riddelliine is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death) to prevent the propagation of potentially oncogenic mutations. The p53 protein is also a central regulator of this process, acting as a critical decision-maker between cell cycle arrest and apoptosis.

The Intrinsic Apoptotic Signaling Pathway

High levels of stabilized p53, resulting from severe DNA damage, shift its transcriptional activity towards pro-apoptotic genes.

  • Apoptotic Gene Transcription: p53 upregulates the expression of pro-apoptotic members of the Bcl-2 family, most notably PUMA (p53 Upregulated Modulator of Apoptosis) and Bax (Bcl-2-associated X protein).

  • Mitochondrial Outer Membrane Permeabilization (MOMP): PUMA and Bax act on the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization allows for the release of Cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, Cytochrome c binds to a protein called Apaf-1 (Apoptotic protease activating factor 1), which then oligomerizes to form a complex known as the apoptosome.

  • Initiator Caspase Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9 .

  • Executioner Caspase Cascade: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 .

  • Cellular Dismantling: Activated Caspase-3 is a protease that cleaves a multitude of cellular substrates, including cytoskeletal proteins and DNA repair enzymes, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[8]

Apoptosis_Pathway cluster_stimulus Stimulus cluster_p53 p53-Mediated Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Severe_Damage Severe DNA Damage (Riddelliine) p53_high High p53 Activation Severe_Damage->p53_high Bax_Puma Bax, PUMA Upregulation p53_high->Bax_Puma Transcriptional Activation MOMP MOMP Bax_Puma->MOMP Induction CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Riddelliine-induced intrinsic apoptosis pathway.
Data on Riddelliine and Apoptosis

Direct quantification of apoptosis rates (e.g., percentage of Annexin V positive cells) after riddelliine treatment is not well-documented. However, the known genotoxic mechanism strongly implies the activation of the caspase cascade as the terminal execution phase.

ParameterExpected Effect of RiddelliineMolecular Consequence
p53-dependent gene expression Shift towards pro-apoptotic genes (Bax, PUMA)Initiates the mitochondrial pathway
Mitochondrial Integrity Loss of outer membrane potentialRelease of Cytochrome c
Caspase-9 Activity IncreaseActivation via apoptosome formation
Caspase-3 Activity IncreaseCleavage of downstream targets, execution of apoptosis
DNA Fragmentation IncreaseA hallmark of late-stage apoptosis

Experimental Protocols

To investigate the effects of riddelliine on cell cycle and apoptosis, a series of well-established in vitro assays can be employed.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cc Cell Cycle cluster_apop Apoptosis Cell_Culture 1. Cell Culture (e.g., HepG2 human liver cells) Riddelliine_Treatment 2. Riddelliine Treatment (Dose-response & Time-course) Cell_Culture->Riddelliine_Treatment Harvest 3. Harvest Cells Riddelliine_Treatment->Harvest Fix_Perm 4a. Fixation & Permeabilization (e.g., 70% Ethanol) Harvest->Fix_Perm AnnexinV_PI 4b. Annexin V & PI Staining Harvest->AnnexinV_PI Caspase_Assay 4c. Cell Lysis & Caspase-3 Assay (Colorimetric/Fluorometric) Harvest->Caspase_Assay PI_Stain 5a. PI & RNase Staining Fix_Perm->PI_Stain FCM_CC 6a. Flow Cytometry Analysis (DNA Content Histogram) PI_Stain->FCM_CC FCM_Apop 5b. Flow Cytometry Analysis (Apoptotic vs. Necrotic) AnnexinV_PI->FCM_Apop

Caption: Workflow for studying riddelliine's cellular effects.
Cell Culture and Treatment

  • Cell Line Selection: Human hepatoma cell lines such as HepG2 are relevant choices, given that the liver is the primary site of riddelliine metabolism and toxicity.

  • Culture Conditions: Cells should be maintained in the appropriate medium (e.g., MEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Prepare stock solutions of riddelliine in a suitable solvent (e.g., DMSO or phosphate buffer). Treat cells with a range of concentrations of riddelliine for various time points (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects. A vehicle control (solvent only) must be included in all experiments.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL), RNase A (to prevent staining of double-stranded RNA), and a permeabilizing agent like Triton X-100 in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is measured on a linear scale. A histogram of DNA content will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population located between these two peaks.

Apoptosis Detection by Annexin V & PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Harvest Cells: Collect both adherent and floating cells.

  • Wash: Wash cells with cold PBS and then with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Caspase-3 Activity

This biochemical assay quantifies the activity of the key executioner caspase.

  • Prepare Cell Lysate: Treat cells with riddelliine. Harvest the cells, wash with PBS, and lyse them using a specific lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading in the assay.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a specific Caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active Caspase-3 in the lysate will cleave the substrate.

  • Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader. The signal intensity is directly proportional to the Caspase-3 activity in the sample.

Conclusion

The cellular response to the pyrrolizidine alkaloid riddelliine is fundamentally driven by its genotoxic nature. Through metabolic activation, riddelliine forms DNA adducts that trigger the DNA Damage Response pathway. This response culminates in a p53-dependent G2/M cell cycle arrest, a protective mechanism to allow for DNA repair. However, if the damage is beyond repair, the same p53-mediated pathway pivots towards inducing apoptosis through the intrinsic mitochondrial cascade, ensuring the elimination of the damaged cell. While specific quantitative data on these endpoints for riddelliine are limited, the mechanisms governing these cellular fate decisions are well-established. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these critical effects and further elucidate the molecular toxicology of riddelliine and other genotoxic agents.

References

Initial Investigation into the Immunotoxic Potential of Riddelliine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riddelliine, a genotoxic pyrrolizidine alkaloid found in various plant species, has been classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program.[1] While its carcinogenicity is primarily attributed to the formation of DNA adducts in the liver, the potential immunotoxic effects of Riddelliine remain a significant area for investigation. Understanding how this compound interacts with the immune system is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of exposure. This technical guide provides an in-depth overview of the initial investigation into Riddelliine's immunotoxic potential, summarizing available data on related pyrrolizidine alkaloids, detailing essential experimental protocols for its assessment, and illustrating the potential signaling pathways involved.

Introduction to Riddelliine and its Immunotoxic Potential

Riddelliine is a macrocyclic diester pyrrolizidine alkaloid (PA) produced by several plant species, notably in the Senecio genus.[2] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and certain food products like honey and milk.[3][4][5] The toxicity of Riddelliine, like other PAs, is mediated by its metabolic activation in the liver by cytochrome P450 enzymes.[3][6][7][8] This process generates reactive pyrrolic metabolites, such as dehydro-PAs, which are capable of binding to cellular macromolecules, including DNA and proteins, to form adducts.[3][7][8][9][10][11] These DNA adducts are considered the primary drivers of the genotoxicity and carcinogenicity associated with PAs.[1][11]

The immune system, with its rapidly proliferating cell populations, is a potential target for genotoxic compounds. The formation of DNA adducts in lymphocytes can lead to a range of immunotoxic effects, including the inhibition of lymphocyte proliferation, altered cytokine production, and the induction of apoptosis (programmed cell death). These effects can compromise the body's ability to mount an effective immune response against pathogens and malignant cells. Given Riddelliine's known genotoxicity, an investigation into its immunotoxic potential is warranted.

Quantitative Data on the Immunotoxicity of Structurally Related Pyrrolizidine Alkaloids

Direct quantitative data on the immunotoxicity of Riddelliine is limited in publicly available literature. However, studies on other structurally related pyrrolizidine alkaloids, such as monocrotaline, retrorsine, and senecionine, provide valuable insights into the potential effects of Riddelliine on the immune system. The following tables summarize key findings from these studies.

Table 1: Effects of Pyrrolizidine Alkaloids on Lymphocyte Proliferation and Function

Pyrrolizidine AlkaloidTest SystemEndpointObserved EffectReference
MonocrotalineC57Bl/6 Mice (in vivo)Antibody-mediated immune response to Sheep Red Blood Cells (SRBC)Dose-dependent suppression of the plaque-forming cell (PFC) response.[12]
MonocrotalineSprague-Dawley Rats (in vivo)Pulmonary Artery Smooth Muscle Cell (PASMC) ProliferationIncreased PASMC proliferation, contributing to pulmonary arterial hypertension.[13][14]
RetrorsineF344 Rats (in vivo)Hepatocyte ProliferationStrong and persistent inhibition of hepatocyte proliferation.[15][16]

Table 2: Effects of Pyrrolizidine Alkaloids on Apoptosis and Cell Viability

Pyrrolizidine AlkaloidCell Line/Test SystemEndpointObserved EffectReference
Senecionine, Seneciphylline, Monocrotaline, ClivorineHuman Hepatoma Huh-7.5 Cells (in vitro)ApoptosisConcentration-dependent induction of apoptosis.[17]
Retrorsine, Monocrotaline, PlatyphyllineHuman Hepatocellular Carcinoma HepG2 Cells (in vitro)Cytotoxicity (MTT Assay)Retrorsine and Monocrotaline exhibited significant cytotoxicity.[18]
Retrorsine, Monocrotaline, PlatyphyllineHuman Hepatocellular Carcinoma HepG2 Cells (in vitro)Anti-proliferative Effects (BrdU Assay)Retrorsine and Monocrotaline showed significant anti-proliferative effects.[18]

Table 3: Effects of Pyrrolizidine Alkaloids on Inflammatory Responses and Cytokine Production

Pyrrolizidine AlkaloidTest SystemEndpointObserved EffectReference
RetrorsineMice (in vivo)mRNA levels of inflammatory cytokines in the liverIncreased expression of Il6, Ifng, and Tnfa.[3]
MonocrotalineRats (in vivo)Inflammatory Cell Infiltration in Lung TissueIncreased infiltration of inflammatory cells (lymphocytes and neutrophils).[13]
MonocrotalineRats (in vivo)Serum Cytokine LevelsIncreased concentrations of TNF-α and IL-1β.[19][20]
RetrorsineRats (in vivo)Cytokine-dependent liver regenerationEmergence of small hepatocyte-like progenitor cells was found to be dependent on cytokines, particularly IL-6.[21]

Experimental Protocols for Assessing Immunotoxicity

A thorough investigation of Riddelliine's immunotoxic potential requires a panel of validated in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Lymphocyte Proliferation Assay

The lymphocyte proliferation assay is a cornerstone of immunotoxicity testing, as it assesses the ability of T- and B-lymphocytes to proliferate in response to a stimulus. Inhibition of this response is a key indicator of immunosuppression.

  • Principle: Lymphocytes are stimulated to divide in vitro using mitogens (e.g., phytohemagglutinin (PHA) for T-cells) or specific antigens. The rate of proliferation is measured by the incorporation of a labeled nucleotide (e.g., BrdU) into newly synthesized DNA.

  • Methodology:

    • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

      • Collect whole blood from the test species (e.g., human, rodent) in tubes containing an anticoagulant (e.g., heparin).

      • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

      • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

      • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

      • Carefully aspirate the upper layer, and collect the band of mononuclear cells at the interface.

      • Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.

      • Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

      • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Cell Culture and Treatment:

      • Adjust the cell concentration to 1 x 10^6 cells/mL in complete medium.

      • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom microtiter plate.

      • Add 50 µL of the mitogen solution (e.g., PHA at a final concentration of 5 µg/mL).

      • Add 50 µL of various concentrations of Riddelliine (or vehicle control) to the appropriate wells.

      • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

    • Measurement of Proliferation (BrdU Incorporation):

      • 18-24 hours before the end of the incubation period, add 20 µL of BrdU labeling solution (e.g., 10 µM final concentration) to each well.

      • At the end of the incubation, centrifuge the plate and remove the culture medium.

      • Dry the cells and fix them with an ethanol-based fixing solution.

      • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

      • Wash the wells and add the enzyme substrate.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of proliferation relative to the vehicle control.

      • Determine the IC50 value (the concentration of Riddelliine that inhibits proliferation by 50%).

Cytokine Production Analysis

Cytokines are signaling molecules that play a critical role in regulating immune responses. Alterations in cytokine profiles can indicate immunomodulatory effects.

  • Principle: The concentration of specific cytokines released by immune cells into the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Methodology:

    • Cell Culture and Supernatant Collection:

      • Follow the cell isolation and culture setup as described in the lymphocyte proliferation assay (Section 3.1).

      • After the desired incubation period with Riddelliine and a stimulus (e.g., PHA or lipopolysaccharide (LPS)), centrifuge the microtiter plate at 400 x g for 10 minutes.

      • Carefully collect the culture supernatants without disturbing the cell pellet.

      • Store the supernatants at -80°C until analysis.

    • ELISA for a Single Cytokine (e.g., IL-2, IFN-γ, TNF-α):

      • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

      • Wash the plate with a wash buffer (PBS with 0.05% Tween-20).

      • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

      • Wash the plate.

      • Add standards of known cytokine concentrations and the collected culture supernatants to the wells and incubate for 2 hours at room temperature.

      • Wash the plate.

      • Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody) and incubate for 1-2 hours at room temperature.

      • Wash the plate.

      • Add an enzyme-linked secondary reagent (e.g., streptavidin-HRP) and incubate for 30 minutes.

      • Wash the plate.

      • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

      • Stop the reaction with a stop solution (e.g., 2N H2SO4).

      • Measure the absorbance at the appropriate wavelength.

    • Data Analysis:

      • Generate a standard curve using the absorbance values of the known cytokine concentrations.

      • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Apoptosis Assay (Caspase-3 Activity)

Apoptosis, or programmed cell death, is a critical process for maintaining immune homeostasis. The induction of apoptosis in immune cells by a xenobiotic is a significant immunotoxic effect. Caspase-3 is a key executioner caspase in the apoptotic pathway.

  • Principle: The activity of caspase-3 in cell lysates is measured using a fluorogenic or colorimetric substrate. Activated caspase-3 cleaves the substrate, releasing a fluorescent or colored product that can be quantified.

  • Methodology:

    • Cell Culture and Lysis:

      • Culture immune cells (e.g., PBMCs or a lymphocyte cell line) with various concentrations of Riddelliine for a specified period (e.g., 24-48 hours).

      • Harvest the cells by centrifugation and wash with PBS.

      • Resuspend the cell pellet in a lysis buffer provided with a commercial caspase-3 activity assay kit.

      • Incubate on ice for 10-15 minutes.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

      • Collect the supernatant (cell lysate).

    • Caspase-3 Activity Measurement:

      • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford assay).

      • In a 96-well black microtiter plate (for fluorescent assays), add a standardized amount of protein from each lysate.

      • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC for a fluorescent assay or Ac-DEVD-pNA for a colorimetric assay) to each well.

      • Incubate the plate at 37°C for 1-2 hours, protected from light.

      • Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm for AMC) or absorbance (e.g., at 405 nm for pNA) using a microplate reader.

    • Data Analysis:

      • Calculate the fold-increase in caspase-3 activity in Riddelliine-treated samples compared to the vehicle control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial investigation of Riddelliine's immunotoxic potential.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rodent Model) PBMC_Isolation PBMC Isolation (Human or Rodent) Cell_Culture Cell Culture PBMC_Isolation->Cell_Culture Riddelliine_Treatment Riddelliine Treatment (Dose-Response) Cell_Culture->Riddelliine_Treatment Proliferation_Assay Lymphocyte Proliferation Assay (BrdU Incorporation) Riddelliine_Treatment->Proliferation_Assay Cytokine_Analysis Cytokine Production Analysis (ELISA / Multiplex) Riddelliine_Treatment->Cytokine_Analysis Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Riddelliine_Treatment->Apoptosis_Assay Data_Analysis_Invitro Data Analysis (IC50, Cytokine Levels, Apoptosis Fold-Change) Proliferation_Assay->Data_Analysis_Invitro Cytokine_Analysis->Data_Analysis_Invitro Apoptosis_Assay->Data_Analysis_Invitro Final_Report Comprehensive Immunotoxicity Profile Data_Analysis_Invitro->Final_Report Animal_Dosing Animal Dosing with Riddelliine Immune_Function_Assays Immune Function Assays (e.g., T-cell dependent antibody response) Animal_Dosing->Immune_Function_Assays Histopathology Histopathology of Lymphoid Organs Animal_Dosing->Histopathology Data_Analysis_Invivo Data Analysis Immune_Function_Assays->Data_Analysis_Invivo Histopathology->Data_Analysis_Invivo Data_Analysis_Invivo->Final_Report

Caption: Experimental workflow for assessing Riddelliine's immunotoxicity.

Potential Signaling Pathway of Riddelliine-Induced Immunotoxicity

Based on the known mechanisms of pyrrolizidine alkaloids, the following diagram illustrates a plausible signaling pathway for Riddelliine-induced immunotoxicity in a lymphocyte.

Riddelliine_Signaling_Pathway Riddelliine Riddelliine Metabolic_Activation Metabolic Activation (CYP450s in Liver) Generates Reactive Metabolites Riddelliine->Metabolic_Activation DNA_Adducts Formation of DNA Adducts in Lymphocytes Metabolic_Activation->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response p53_Activation p53 Activation (Phosphorylation) DNA_Damage_Response->p53_Activation p21_Activation p21 Activation p53_Activation->p21_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation G1_Arrest G1 Cell Cycle Arrest p21_Activation->G1_Arrest Inhibition_Proliferation Inhibition of Lymphocyte Proliferation G1_Arrest->Inhibition_Proliferation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Activation->Mitochondrial_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Proposed signaling pathway for Riddelliine-induced immunotoxicity.

Discussion of Potential Immunotoxic Mechanisms

The immunotoxic potential of Riddelliine is likely multifaceted, stemming from its ability to form DNA adducts in rapidly dividing immune cells. The proposed signaling pathway highlights the central role of the tumor suppressor protein p53 in orchestrating the cellular response to this genotoxic stress.

  • DNA Adduct Formation and p53 Activation: Upon metabolic activation, Riddelliine's reactive metabolites can enter the circulation and reach lymphoid organs, where they can form covalent bonds with the DNA of lymphocytes.[1][11] This DNA damage triggers a DNA damage response, leading to the activation of p53.[22]

  • Cell Cycle Arrest and Inhibition of Proliferation: Activated p53 can induce the expression of downstream targets such as p21, a cyclin-dependent kinase inhibitor. This leads to a G1 cell cycle arrest, preventing the replication of damaged DNA and thereby inhibiting lymphocyte proliferation.[6] This mechanism is consistent with the observed anti-proliferative effects of other PAs.[16][18]

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, p53 can initiate apoptosis. It can upregulate the expression of pro-apoptotic proteins like Bax, which translocates to the mitochondria and triggers the intrinsic apoptotic pathway. This leads to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the programmed death of the damaged lymphocyte.[17]

  • Alteration of Cytokine Production: The inflammatory response observed with other PAs, such as the increased production of pro-inflammatory cytokines like TNF-α and IL-6, suggests that Riddelliine may also modulate cytokine signaling.[3][19][20] This could be a direct effect on immune cells or a secondary response to tissue damage.

Conclusion and Future Directions

The initial investigation into the immunotoxic potential of Riddelliine, guided by data from structurally similar pyrrolizidine alkaloids, suggests that this compound is likely to exert significant adverse effects on the immune system. The formation of DNA adducts in lymphocytes is a key initiating event, potentially leading to the inhibition of lymphocyte proliferation, induction of apoptosis, and altered cytokine production through a p53-dependent signaling pathway.

To definitively characterize the immunotoxicity of Riddelliine, further research is essential. Future studies should focus on:

  • Generating Riddelliine-specific quantitative data: Performing the detailed experimental protocols outlined in this guide with Riddelliine to determine its IC50 for lymphocyte proliferation, its specific effects on a comprehensive panel of cytokines, and quantitative measures of apoptosis induction.

  • Elucidating the role of the p53 pathway: Utilizing techniques such as Western blotting and qPCR to confirm the activation of p53 and its downstream targets in response to Riddelliine exposure in lymphocytes.

  • In vivo studies: Conducting well-designed animal studies to assess the effects of Riddelliine on immune function in a whole-organism context, including assessments of both innate and adaptive immunity.

A thorough understanding of Riddelliine's immunotoxic profile is critical for accurate risk assessment and the protection of human and animal health. The methodologies and conceptual framework provided in this guide serve as a foundation for these crucial future investigations.

References

Riddelliine: A Toxicological Deep Dive into its Carcinogenic Legacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, has been a subject of extensive toxicological research due to its potent carcinogenicity. This technical guide provides an in-depth historical context of riddelliine's evaluation in toxicological studies, with a focus on key experiments, quantitative data, and the mechanistic pathways underlying its toxicity. The information presented herein is primarily derived from comprehensive studies conducted by the National Toxicology Program (NTP), which have been pivotal in characterizing the toxicological profile of this compound.

Historical Context and Key Toxicological Findings

Riddelliine belongs to a class of toxic phytochemicals found in plants of the genera Senecio, Crotalaria, and Amsinckia.[1] Human exposure can occur through the consumption of contaminated food products such as milk, honey, and grains, or through herbal remedies.[1] The toxic properties of pyrrolizidine alkaloids have long been recognized in veterinary medicine, causing significant livestock losses.[2]

The carcinogenic potential of riddelliine prompted its nomination for study by the Food and Drug Administration (FDA).[1] Subsequent long-term studies by the National Toxicology Program provided definitive evidence of its carcinogenicity in rodent models.[3][4] These studies demonstrated that riddelliine is a potent hepatocarcinogen, inducing rare and aggressive tumors, and also causes tumors at other sites.[3][4]

Quantitative Toxicology Data

The following tables summarize the key quantitative data from pivotal toxicological studies on riddelliine.

Table 1: Acute Toxicity of Riddelliine
SpeciesStrainRouteLD50Reference
RatF344/NGavageInformation not available in the reviewed literature.
MouseB6C3F1GavageInformation not available in the reviewed literature.

Note: While the NTP reports detail chronic toxicity, specific acute LD50 values for riddelliine were not found in the reviewed literature.

Table 2: Carcinogenicity of Riddelliine in F344/N Rats (2-Year Gavage Study)
SexDose (mg/kg/day)Hemangiosarcoma (Liver)Hepatocellular AdenomaMononuclear Cell Leukemia
Male00/50 (0%)2/50 (4%)12/50 (24%)
1.045/50 (90%)13/50 (26%)29/50 (58%)
Female00/50 (0%)1/50 (2%)9/50 (18%)
0.010/50 (0%)1/50 (2%)10/50 (20%)
0.0330/50 (0%)2/50 (4%)12/50 (24%)
0.11/50 (2%)3/50 (6%)15/50 (30%)
0.3311/50 (22%)9/50 (18%)21/50 (42%)
1.049/50 (98%)28/50 (56%)30/50 (60%)

Data extracted from the NTP Technical Report 508.[4]

Table 3: Carcinogenicity of Riddelliine in B6C3F1 Mice (2-Year Gavage Study)
SexDose (mg/kg/day)Hemangiosarcoma (Liver)Alveolar/Bronchiolar Adenoma or Carcinoma
Male02/50 (4%)9/50 (18%)
0.11/50 (2%)10/50 (20%)
0.32/50 (4%)12/50 (24%)
1.012/50 (24%)11/50 (22%)
3.031/50 (62%)13/50 (26%)
Female00/50 (0%)3/50 (6%)
3.04/50 (8%)18/50 (36%)

Data extracted from the NTP Technical Report 508.[4][5]

Table 4: Genotoxicity of Riddelliine
AssayTest SystemMetabolic Activation (S9)Result
Reverse MutationSalmonella typhimurium TA100WithPositive
S. typhimurium TA98, TA1535With and WithoutNegative
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) CellsWith and WithoutPositive
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsWithPositive
WithoutNegative

Data from the National Toxicology Program.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of toxicological studies.

Carcinogenicity Bioassay (NTP TR-508)
  • Test Animals: Male and female F344/N rats and B6C3F1 mice, 50 animals per group.[4]

  • Administration: Riddelliine (approximately 92% pure) was administered in a sodium phosphate buffer by gavage, 5 days per week for up to 105 weeks.[1][4]

  • Dose Levels:

    • Male Rats: 0 and 1.0 mg/kg body weight.[4]

    • Female Rats: 0, 0.01, 0.033, 0.1, 0.33, and 1.0 mg/kg body weight.[4]

    • Male Mice: 0, 0.1, 0.3, 1.0, and 3.0 mg/kg body weight.[4]

    • Female Mice: 0 and 3.0 mg/kg body weight.[4]

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Complete necropsies and histopathological examinations were performed on all animals.[2]

Salmonella typhimurium Mutagenicity Assay
  • Strains: S. typhimurium strains TA97, TA98, TA100, and TA1535 were used.[6]

  • Procedure: The preincubation method was employed. Riddelliine was tested with and without S9 metabolic activation mix derived from the livers of Aroclor 1254-induced male Sprague-Dawley rats and Syrian hamsters.[7]

  • Evaluation: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies.[8]

Sister Chromatid Exchange (SCE) Assay in CHO Cells
  • Cell Line: Chinese Hamster Ovary (CHO) cells.[6]

  • Procedure: Cells were exposed to various concentrations of riddelliine with and without S9 metabolic activation. The protocol involves the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA for two cell cycles, followed by differential staining of sister chromatids to visualize exchanges.[8]

  • Evaluation: The frequency of SCEs per cell was scored. A significant, dose-related increase in SCEs was considered a positive result.

Chromosomal Aberration Assay in CHO Cells
  • Cell Line: Chinese Hamster Ovary (CHO) cells.[6]

  • Procedure: Cells were treated with riddelliine in the presence and absence of S9 mix. Colcemid was used to arrest cells in metaphase. Chromosome spreads were prepared and stained, and metaphases were analyzed for structural and numerical chromosomal aberrations.[9]

  • Evaluation: The percentage of cells with chromosomal aberrations and the number of aberrations per cell were determined. A statistically significant, dose-dependent increase in aberrant cells indicated a positive response.[9]

Signaling Pathways and Experimental Workflows

Metabolic Activation of Riddelliine

Riddelliine itself is not the ultimate carcinogen. It requires metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters.[6] These intermediates, primarily dehydroretronecine (DHR), are electrophilic and can readily react with cellular macromolecules, including DNA, to form adducts.[6]

Riddelliine_Metabolic_Activation Riddelliine Riddelliine CYP450 Cytochrome P450 (CYP3A, CYP2B6) Riddelliine->CYP450 Metabolism Dehydroriddelliine Dehydroriddelliine (Reactive Intermediate) CYP450->Dehydroriddelliine DHP Dehydroretronecine (DHR) (Reactive Metabolite) Dehydroriddelliine->DHP Hydrolysis DNA DNA DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts DNA->DNA_Adducts Tumor Tumor Initiation DNA_Adducts->Tumor

Metabolic activation pathway of riddelliine.
Experimental Workflow for Carcinogenicity Bioassay

The standard workflow for a 2-year carcinogenicity bioassay, as conducted by the NTP, is a rigorous, multi-stage process designed to assess the long-term toxic effects of a chemical.

Carcinogenicity_Bioassay_Workflow cluster_preliminary Preliminary Studies cluster_bioassay 2-Year Gavage Bioassay cluster_analysis Data Analysis and Reporting DoseRange Dose Range-Finding Studies (e.g., 13-week studies) DoseSelection Dose Selection for 2-Year Bioassay DoseRange->DoseSelection AnimalDosing Daily Gavage Dosing (5 days/week for 104 weeks) DoseSelection->AnimalDosing ClinicalObs Clinical Observations (Mortality, Morbidity, Body Weight) AnimalDosing->ClinicalObs Necropsy Terminal Necropsy and Gross Pathology ClinicalObs->Necropsy Histo Histopathological Examination of Tissues Necropsy->Histo StatAnalysis Statistical Analysis of Tumor Incidence Histo->StatAnalysis PeerReview Peer Review of Findings StatAnalysis->PeerReview NTPReport Publication of NTP Technical Report PeerReview->NTPReport

References

Methodological & Application

Application Note: Quantification of Riddelliine in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Riddelliine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families. These compounds are of significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. Contamination of herbal remedies, food, and feed with PA-containing plants is a global health issue, necessitating sensitive and specific analytical methods for their detection and quantification. This application note provides a detailed protocol for the quantification of Riddelliine in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method is intended for researchers, scientists, and professionals in drug development and food safety.

Principle

The method involves the extraction of Riddelliine from a homogenized plant matrix using an acidified aqueous solution, followed by a solid-phase extraction (SPE) cleanup to remove interfering substances. The purified extract is then analyzed by UPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation

1.1. Plant Material Homogenization:

  • Dry the plant material (e.g., leaves, stems, roots) at 40°C to a constant weight.

  • Grind the dried material to a fine powder (e.g., using a ball mill or a grinder with a 0.5 mm sieve).

  • Store the homogenized powder in a cool, dry, and dark place until extraction.

1.2. Extraction:

  • Weigh 1.0 g of the homogenized plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol/water (v/v).

  • Vortex the mixture for 1 minute to ensure complete wetting of the sample.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 x g for 10 minutes.

  • Carefully decant the supernatant into a clean 50 mL tube.

  • Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants from both extractions.

1.3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a cation exchange SPE cartridge (e.g., Oasis MCX, 6 cc, 150 mg).

  • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load 10 mL of the combined and filtered extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the Riddelliine from the cartridge with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

  • System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2.2. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

2.3. MRM Transitions for Riddelliine:

For the quantification and confirmation of Riddelliine, at least two MRM transitions should be monitored. The precursor ion ([M+H]⁺) for Riddelliine is m/z 350.2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Riddelliine350.2136.130100Quantifier
Riddelliine350.2120.145100Qualifier

Data Presentation

The quantitative data for Riddelliine in different plant extracts should be summarized in a clear and structured table for easy comparison. The table should include essential validation parameters.

Sample IDPlant SpeciesRiddelliine Concentration (µg/g)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Recovery (%)RSD (%)
EX001Senecio jacobaea15.20.10.595.34.2
EX002Crotalaria retusa8.70.10.592.15.1
EX003Heliotropium europaeum22.50.10.598.73.5

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the experimental workflow for the quantification of Riddelliine in plant extracts.

Riddelliine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization Grinding extraction Extraction (0.05 M H2SO4 in 50% MeOH) homogenization->extraction Sonication cleanup SPE Cleanup (Cation Exchange) extraction->cleanup Purification lc_separation UPLC Separation (C18 Column) cleanup->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization (ESI+) quantification Quantification ms_detection->quantification Data Acquisition reporting Reporting quantification->reporting Analysis

Caption: Workflow for Riddelliine quantification.

Logical Relationship of the Analytical Method

The following diagram illustrates the logical relationship between the key components of the LC-MS/MS method.

Analytical_Method Analyte Riddelliine Extraction Acidified Methanol Extraction Analyte->Extraction Matrix Plant Extract Matrix->Extraction Cleanup Solid-Phase Extraction Extraction->Cleanup Separation UPLC (C18) Cleanup->Separation Ionization ESI+ Separation->Ionization Precursor Precursor Ion (m/z 350.2) Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product_Quant Product Ion (m/z 136.1) Quantifier Fragmentation->Product_Quant Product_Qual Product Ion (m/z 120.1) Qualifier Fragmentation->Product_Qual Detector Detector Product_Quant->Detector Product_Qual->Detector Quantification Quantification Detector->Quantification

Caption: Key components of the LC-MS/MS method.

Application Notes and Protocols for In Vivo Rodent Models of Riddelliine Carcinogenicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, has been identified as a genotoxic carcinogen.[1] Its presence in contaminated food sources, such as milk, honey, and herbal supplements, raises concerns about potential human health risks.[2][3] To understand the carcinogenic potential and mechanisms of riddelliine, various in vivo rodent models have been developed and characterized. These models are crucial for assessing dose-response relationships, identifying target organs, and elucidating the molecular pathways involved in riddelliine-induced tumorigenesis. This document provides detailed application notes and protocols for conducting carcinogenicity studies of riddelliine in rats and mice.

Rodent Models and Experimental Design

The most commonly utilized rodent models for studying riddelliine carcinogenicity are the Fischer 344 (F344/N) rat and the B6C3F1 mouse.[2][4] These models have been extensively characterized in long-term bioassays.

I. Long-Term Carcinogenicity Bioassay in Fischer 344 Rats and B6C3F1 Mice

This protocol outlines a two-year gavage study to evaluate the carcinogenic potential of riddelliine.

A. Animal Models:

  • Species: Rattus norvegicus (Rat), Strain: Fischer 344/N[2]

  • Species: Mus musculus (Mouse), Strain: B6C3F1[4]

  • Sex: Male and female[2][4]

  • Age: Typically start at 6-8 weeks of age.[5]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard rodent chow and water ad libitum, except during gavage.

B. Riddelliine Administration:

  • Route of Administration: Oral gavage is the standard method to ensure accurate dosing.[2][4]

  • Vehicle: Riddelliine is typically dissolved in a 0.1 M sodium phosphate buffer.[2][5]

  • Dosing Regimen: Dosing is performed 5 days per week for up to 105 weeks (2 years).[2][4]

  • Dose Selection: A wide dose range is recommended to establish a clear dose-response relationship. See Table 1 for example dose levels.

C. Experimental Groups:

  • A minimum of 50 animals per sex per dose group is recommended for statistical power in a 2-year bioassay.[4]

  • Control Group: Receives the vehicle (sodium phosphate buffer) only.

  • Treatment Groups: Receive riddelliine at various dose levels.

D. Endpoints and Monitoring:

  • Clinical Observations: Animals should be observed twice daily for any clinical signs of toxicity.

  • Body Weight: Body weights should be recorded weekly for the first 13 weeks and monthly thereafter.[6]

  • Necropsy: A complete necropsy is performed at the end of the study or when animals are found moribund. All organs should be examined for gross lesions.

  • Histopathology: A comprehensive list of tissues from all animals should be collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically by a qualified pathologist.

II. Short-Term Toxicity and Carcinogenicity Study

For a more rapid assessment, a 13-week study can be conducted to evaluate toxicity and early carcinogenic events.

A. Animal Models and Administration:

  • Follow the same animal model and administration protocol as the long-term bioassay.

B. Dosing Regimen:

  • Dosing is performed 5 days per week for 13 weeks.[6]

  • Recovery groups can be included, where animals are monitored for an additional 7 or 14 weeks after cessation of treatment to assess the persistence of lesions.[6]

C. Endpoints:

  • In addition to the endpoints in the long-term study, earlier markers of carcinogenicity can be assessed:

    • Hepatic foci of cellular alteration [6]

    • Bile duct proliferation [6]

    • Unscheduled DNA Synthesis (UDS) and S-phase synthesis in hepatocytes [2][6]

    • Micronucleated erythrocyte frequency [6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from riddelliine carcinogenicity studies in rodents.

Table 1: Long-Term (2-Year) Riddelliine Carcinogenicity Study in F344 Rats and B6C3F1 Mice [2][4]

Species/SexDose (mg/kg/day)Primary Target OrganNeoplasmIncidence (%)
Rat (Male)1.0LiverHemangiosarcomaSignificantly Increased
LiverHepatocellular AdenomaSignificantly Increased
BloodMononuclear Cell LeukemiaSignificantly Increased
Rat (Female)1.0LiverHemangiosarcomaSignificantly Increased
LiverHepatocellular AdenomaSignificantly Increased
BloodMononuclear Cell LeukemiaSignificantly Increased
Mouse (Male)3.0LiverHemangiosarcoma62%
Mouse (Female)3.0LungAlveolar/Bronchiolar NeoplasmsSignificantly Increased

Table 2: Short-Term (13-Week) Riddelliine Study in Female F344 Rats [6]

Dose (mg/kg/day)EndpointObservation
10.0Liver Neoplasms2/10 animals with adenomas at 13 weeks
10.0Liver Neoplasms1/5 animals with adenomas after a 14-week recovery

Key Mechanistic Insights: DNA Adduct Formation

A primary mechanism of riddelliine-induced carcinogenicity is its metabolic activation to a reactive intermediate, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which forms DNA adducts.[5][7] The levels of these DHP-derived DNA adducts correlate with tumor incidence.[8]

Protocol: Measurement of Riddelliine-Derived DNA Adducts

This protocol describes the detection of DHP-derived DNA adducts in liver and blood using ³²P-postlabeling/HPLC.[5][7]

A. Sample Collection and DNA Isolation:

  • Administer riddelliine to F344 rats via gavage (e.g., a single dose of 10.0 mg/kg or multiple doses of 0.1-1.0 mg/kg).[5]

  • Collect liver and blood samples at various time points (e.g., 8, 24, 48, 168 hours) after dosing.[5]

  • Isolate DNA from liver tissue and leukocytes using standard DNA isolation kits or protocols.

B. ³²P-Postlabeling Assay:

  • Digest genomic DNA to deoxyribonucleoside 3'-monophosphates.

  • Enrich the DHP-derived adducts.

  • Label the adducts with ³²P-ATP using T4 polynucleotide kinase.

  • Resolve the ³²P-labeled adducts by high-performance liquid chromatography (HPLC).

C. Quantification:

  • Quantify the amount of radioactivity in the adduct peaks.

  • Calculate the adduct levels as the number of adducts per 10⁷ or 10⁸ nucleotides.

Table 3: DHP-Derived DNA Adduct Levels in Female F344 Rats [5][7]

TissueDose (mg/kg)Time PointAdduct Level (adducts/10⁷ nucleotides)
Blood1.0 (3 days)-51.8
Blood0.1 (3 days)-12.9
Liver1.0 (3 days)-~150 (estimated from graph)
Liver0.1 (3 days)-42.6
Blood10.0 (single)48 hoursPeak Formation
Liver10.0 (single)48 hoursPeak Formation

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed carcinogenic mechanism of riddelliine and a typical experimental workflow for its study.

Riddelliine_Carcinogenesis_Pathway cluster_Metabolism Metabolic Activation cluster_Genotoxicity Genotoxicity cluster_Cellular_Effects Cellular Effects cluster_Tumorigenesis Tumorigenesis Riddelliine Riddelliine Metabolism Hepatic CYP450 Metabolism Riddelliine->Metabolism DHP Dehydropyrrolizidine Alkaloid (e.g., DHP) Metabolism->DHP DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Covalent Binding to DNA Mutation Gene Mutations (e.g., p53) DNA_Adducts->Mutation Replication Errors Apoptosis Increased Apoptosis Mutation->Apoptosis Cell_Proliferation Increased S-Phase Synthesis Mutation->Cell_Proliferation Tumor Tumor Formation (e.g., Hemangiosarcoma) Cell_Proliferation->Tumor

Caption: Proposed mechanism of Riddelliine-induced carcinogenicity.

Experimental_Workflow cluster_Endpoints Endpoint Analysis start Animal Acclimation (F344 Rats or B6C3F1 Mice) dosing Riddelliine Administration (Oral Gavage, 5 days/week) start->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring necropsy Necropsy & Histopathology monitoring->necropsy dna_adducts DNA Adduct Analysis (³²P-Postlabeling/HPLC) monitoring->dna_adducts gene_expression Gene Expression Analysis (e.g., p53) monitoring->gene_expression data_analysis Data Analysis & Interpretation necropsy->data_analysis dna_adducts->data_analysis gene_expression->data_analysis

Caption: Workflow for in vivo Riddelliine carcinogenicity studies.

Conclusion

The F344 rat and B6C3F1 mouse are well-established in vivo models for investigating the carcinogenicity of riddelliine. Long-term gavage studies have consistently demonstrated the induction of tumors, particularly hemangiosarcomas in the liver.[2][4][8] Mechanistic studies have highlighted the critical role of metabolic activation and the formation of DHP-derived DNA adducts in the initiation of carcinogenesis.[5][7] The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust studies to further evaluate the carcinogenic risk of riddelliine and related pyrrolizidine alkaloids.

References

Cell Culture Assays for Assessing Riddelline Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine is a genotoxic pyrrolizidine alkaloid found in various plant species of the Senecio genus. Its presence in livestock feed and herbal remedies poses a significant health risk due to its potential hepatotoxicity and carcinogenicity. Understanding the cytotoxic mechanisms of Riddelliine is crucial for toxicological risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for a panel of cell culture-based assays to quantitatively assess Riddelliine-induced cytotoxicity. These assays measure distinct cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis, offering a comprehensive profile of the compound's toxic effects.

Cell Viability and Metabolism Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1] The quantity of this insoluble formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active, viable cells.[2]

Experimental Protocol: MTT Assay

Materials:

  • Riddelliine stock solution (in DMSO or other suitable solvent)

  • Mammalian cells (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (spectrophotometer) capable of measuring absorbance at 570 nm.[3]

Procedure:

  • Cell Seeding: Harvest and count cells, then resuspend them in fresh medium to a final concentration of 1 x 10⁵ cells/mL. Dispense 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[3] Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Riddelliine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Riddelliine dilutions. Include vehicle control (medium with the same concentration of solvent used for Riddelliine) and untreated control wells.[3]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[4]

  • Formazan Formation: Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2][5] Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells) after subtracting the background absorbance from a blank well (medium and MTT solution only).

  • % Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell viability by 50%, can be determined by plotting a dose-response curve of Riddelliine concentration versus percent cell viability.[4][6]

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released only when the plasma membrane's integrity is compromised, a hallmark of necrosis or late-stage apoptosis.[8] The assay measures the conversion of a tetrazolium salt into a colored formazan product, where the amount of color is proportional to the amount of LDH released and thus to the number of lysed cells.[6][8]

Experimental Protocol: LDH Assay

Materials:

  • Riddelliine-treated cell cultures in a 96-well plate (prepared as in the MTT assay)

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture/reagent and a stop solution)

  • Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~490 nm.[9]

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:[10]

    • Medium Background: Wells with culture medium only.

    • Spontaneous LDH Release (Low Control): Wells with untreated cells.

    • Maximum LDH Release (High Control): Wells with untreated cells, to which Lysis Buffer is added 30-45 minutes before the end of the incubation period to induce 100% cell lysis.[6]

  • Sample Collection: After the treatment period with Riddelliine, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet any cells or debris.[10]

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[6]

  • Add Reaction Mixture: Add 50-100 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[9][10]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. A reference wavelength above 600 nm should be used to correct for background.[10]

Data Analysis: Cytotoxicity is calculated after correcting for background absorbance.

  • Corrected Absorbance = (Abssample) - (Absmedium background)

  • % Cytotoxicity = [(Corrected Abssample - Corrected Abslow control) / (Corrected Abshigh control - Corrected Abslow control)] x 100

Lysosomal Integrity Assessment: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[11][12] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of intact, viable cells.[13] The amount of dye retained by the cells is proportional to the number of viable cells. A decrease in the uptake of Neutral Red indicates cytotoxicity.[14]

Experimental Protocol: Neutral Red Uptake Assay

Materials:

  • Riddelliine-treated cell cultures in a 96-well plate

  • Neutral Red (NR) stock solution (e.g., 4 mg/mL in water)

  • NR working solution (diluted from stock in serum-free medium to 50 µg/mL)

  • NR Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • PBS

  • Plate reader capable of measuring absorbance at 540 nm.[13]

Procedure:

  • Compound Treatment: Prepare and treat cells with Riddelliine in a 96-well plate as described previously.

  • Remove Treatment Medium: After the incubation period, aspirate the medium containing Riddelliine. Wash the cells gently with 150 µL of PBS.

  • Dye Incubation: Add 100 µL of the pre-warmed NR working solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to take up the dye.

  • Dye Removal: After incubation, carefully remove the NR solution and wash the cells once with 150 µL of PBS to remove excess dye.

  • Dye Extraction: Add 150 µL of the NR Desorb solution to each well.

  • Shaking: Place the plate on a microplate shaker for 10 minutes to extract the dye from the lysosomes and form a homogeneous solution.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

Data Analysis: Viability is expressed as the percentage of Neutral Red uptake compared to control cells.

  • % Viability = (Abssample / Abscontrol) x 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many toxic compounds.[9] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent label.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.[16] Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells, typically analyzed via flow cytometry.[16]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Riddelliine-treated cells (in suspension or adherent cells harvested by trypsinization)

  • Fluorescently-labeled Annexin V (e.g., FITC, PE)

  • Propidium Iodide (PI) staining solution

  • Annexin V Binding Buffer (calcium-rich)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment with Riddelliine, harvest the cells. For adherent cells, use gentle trypsinization. Collect both floating and adherent cells to ensure all cell populations are analyzed.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Analysis: The cell population will be separated into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Riddelliine.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The IC50 value is a standard measure of a compound's potency.[17]

Table 1: Illustrative Cytotoxicity (IC50/CT50) of Riddelliine in Various Hepatocyte Cultures

Cell TypeAssayExposure TimeIC50 / CT50 (µM)Reference
Primary Rat HepatocytesMTT48 hours289[11]
Primary Mouse HepatocytesMTT48 hours627[11]
Primary Chick HepatocytesMTT48 hoursBiphasic (damage observed at 0.1-20 µM)[11]

Note: Data presented are derived from published literature.[11] Researchers should determine IC50 values based on their own experimental data.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of a compound like Riddelliine using in vitro cell-based assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Riddelliine Treatment (Dose-Response) seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay_mtt MTT Assay incubation->assay_mtt assay_ldh LDH Assay incubation->assay_ldh assay_nru Neutral Red Assay incubation->assay_nru assay_apop Apoptosis Assay incubation->assay_apop readout 6. Plate Reading (Absorbance/Fluorescence) assay_mtt->readout assay_ldh->readout assay_nru->readout assay_apop->readout analysis 7. Data Analysis (Calculate % Viability, IC50) readout->analysis

Caption: General workflow for in vitro cytotoxicity testing.

Plausible Signaling Pathway for Riddelliine-Induced Cytotoxicity

Riddelliine requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive pyrrolic esters. These metabolites can induce cellular damage through multiple mechanisms, including the generation of reactive oxygen species (ROS), formation of DNA adducts leading to DNA damage, and subsequent activation of cell cycle arrest and apoptotic pathways.[12][18][19]

G Riddelliine Riddelliine MetabolicActivation Metabolic Activation (Cytochrome P450) Riddelliine->MetabolicActivation ReactiveMetabolites Reactive Pyrrolic Esters MetabolicActivation->ReactiveMetabolites ROS Oxidative Stress (ROS Production) ReactiveMetabolites->ROS DNADamage DNA Damage (Adduct Formation) ReactiveMetabolites->DNADamage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC p53 p53 Activation DNADamage->p53 CellCycleArrest G1/G2 Cell Cycle Arrest p53->CellCycleArrest allows for DNA repair Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Riddelliine-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for Riddelliine Administration in Rat Liver Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting liver toxicity studies in rats using the pyrrolizidine alkaloid, riddelliine. The information is compiled from extensive studies, primarily conducted by the National Toxicology Program (NTP), to ensure robust and reproducible experimental design.

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, is a known hepatotoxin and carcinogen.[1] It serves as a model compound for studying mechanisms of chemically induced liver injury and carcinogenesis. Understanding the protocol for its administration and the resulting toxicological endpoints is crucial for research in toxicology, pharmacology, and drug development. Riddelliine-induced hepatotoxicity in rats is characterized by a spectrum of non-neoplastic and neoplastic lesions, making it a valuable tool for investigating the pathogenesis of liver diseases.[1][2][3]

Data Presentation

The following tables summarize quantitative data from riddelliine administration studies in rats, focusing on study design, survival rates, and significant histopathological findings in the liver.

Table 1: Summary of Riddelliine Administration Protocols in F344/N Rats

Study DurationRoute of AdministrationDoses (mg/kg body weight)FrequencyVehicleRat Strain
2-WeekGavage0, 0.33, 1.0, 3.3, 10, 255 days/week0.1 M Phosphate BufferF344/N
13-WeekGavage0, 0.1, 0.33, 1.0, 3.3, 105 days/week0.1 M Phosphate BufferF344/N
2-Year (105-Week)Gavage0, 1.0 (males); 0, 0.01, 0.033, 0.1, 0.33, 1.0 (females)5 days/weekPhosphate BufferF344

Source: National Toxicology Program (NTP) Technical Reports.[1][3]

Table 2: Survival and Body Weight Data in 13-Week and 2-Year Riddelliine Studies in F344/N Rats

Study DurationDose (mg/kg)SexSurvival Rate (%)Final Mean Body Weight (as % of control)
13-Week1.0Male10095
3.3Male10088
10Male10072
1.0Female10098
3.3Female10090
10Female10079
2-Year1.0Male6885
1.0Female8290

Data compiled from NTP studies. Note: Body weight changes are dose-dependent.[1][3]

Table 3: Incidence of Key Neoplastic and Non-Neoplastic Liver Lesions in F344/N Rats After 2-Year Riddelliine Administration

Lesion TypeDose (mg/kg)Incidence in Males (%)Incidence in Females (%)
Neoplastic
Hepatocellular Adenoma1.05868
Hemangiosarcoma1.09284
Non-Neoplastic
Hepatocyte Cytomegaly1.0100100
Bile Duct Hyperplasia1.09898
Centrilobular Necrosis1.08880

Source: National Toxicology Program (NTP) Carcinogenesis Studies.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in riddelliine-induced liver toxicity studies in rats.

Animal Husbandry and Acclimation
  • Species/Strain: Male and female Fischer 344/N (F344/N) or Fischer 344 (F344) rats are commonly used.

  • Age: Typically, studies begin with rats aged 4 to 6 weeks.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least 2 weeks prior to the start of the study.

  • Housing: Rats are housed in environmentally controlled rooms with a 12-hour light/dark cycle. Temperature and humidity should be maintained within appropriate ranges (e.g., 22 ± 3 °C and 50 ± 15% humidity).

  • Diet and Water: A standard rodent diet and water should be available ad libitum.

Riddelliine Preparation and Administration
  • Riddelliine Source: Riddelliine (CAS No. 23246-96-0) should be of high purity.

  • Vehicle: Riddelliine is typically dissolved or suspended in a 0.1 M phosphate buffer.

  • Dose Formulation: Prepare dose formulations fresh, and store them under appropriate conditions (e.g., refrigerated and protected from light) for a limited time. The stability and homogeneity of the formulations should be verified.

  • Administration Route: Administration is performed via gavage to ensure accurate dosing.

  • Dosing Volume: The gavage volume is typically adjusted based on the animal's body weight (e.g., 5 mL/kg).

  • Frequency: Dosing is generally conducted 5 days a week for the duration of the study.[1][3]

In-Life Observations and Measurements
  • Clinical Observations: Animals should be observed twice daily for any clinical signs of toxicity, such as changes in behavior, appearance, or signs of morbidity and mortality.

  • Body Weight: Individual animal body weights should be recorded at least once a week throughout the study.

  • Food Consumption: Food consumption can be measured to assess the palatability of the diet and as an indicator of toxicity.

Clinical Pathology
  • Blood Collection: At specified time points (e.g., at the end of 2-week, 13-week, or at terminal sacrifice for long-term studies), blood should be collected for hematology and clinical chemistry analysis. Blood is typically collected from the retro-orbital sinus or via cardiac puncture under anesthesia.

  • Hematology: Standard hematological parameters (e.g., red and white blood cell counts, hemoglobin, hematocrit) should be analyzed.

  • Clinical Chemistry: Key indicators of liver function and damage, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), should be measured. Other relevant parameters like alkaline phosphatase (ALP) and total bilirubin can also be assessed.

Necropsy and Histopathology
  • Euthanasia and Necropsy: At the end of the study, animals are euthanized, and a complete necropsy is performed.

  • Organ Weights: The liver and other organs of interest should be weighed.

  • Tissue Collection and Fixation: The liver should be carefully examined for any gross abnormalities. Sections of all liver lobes should be collected and fixed in 10% neutral buffered formalin.

  • Histological Processing: Fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

  • Microscopic Examination: A qualified pathologist should examine the liver sections to identify and score any non-neoplastic and neoplastic lesions.

Visualizations

Experimental Workflow

Riddelliine_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Analysis Animal_Acclimation Animal Acclimation (F344 Rats, 2 weeks) Dosing Riddelliine Administration (Gavage, 5 days/week) Animal_Acclimation->Dosing Riddelliine_Prep Riddelliine Formulation (in Phosphate Buffer) Riddelliine_Prep->Dosing Observations Daily Clinical Observations Dosing->Observations Body_Weight Weekly Body Weight Measurement Dosing->Body_Weight Blood_Collection Blood Collection (Terminal Sacrifice) Dosing->Blood_Collection Clinical_Pathology Clinical Pathology (ALT, AST Analysis) Blood_Collection->Clinical_Pathology Necropsy Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Liver Histopathology (H&E Staining) Necropsy->Histopathology

Caption: Experimental workflow for riddelliine-induced liver toxicity studies in rats.

Proposed Signaling Pathway for Riddelliine-Induced Hepatotoxicity

Riddelliine is metabolized by cytochrome P450 enzymes in the liver to reactive pyrrolic esters, primarily dehydroretronecine (DHP).[4] These metabolites can form adducts with DNA, leading to mutations and genotoxicity.[4] This DNA damage can activate the p53 tumor suppressor pathway, which in turn can lead to cell cycle arrest, apoptosis, and the development of neoplastic lesions such as hepatocellular adenoma and hemangiosarcoma.[4][5]

Riddelliine_Signaling_Pathway cluster_outcomes Cellular Outcomes Riddelliine Riddelliine CYP450 Cytochrome P450 (CYP3A, CYP2B6) Riddelliine->CYP450 Metabolism DHP Dehydroretronecine (DHP) (Reactive Metabolite) CYP450->DHP DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts DNA_Damage DNA Damage & Mutations DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Neoplastic_Lesions Hepatocellular Adenoma Hemangiosarcoma p53_Activation->Neoplastic_Lesions

Caption: Proposed p53 signaling pathway in riddelliine-induced liver toxicity.

References

Application of the Comet Assay for Detecting Riddelline-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the single cell gel electrophoresis (SCGE), or comet assay, to assess DNA damage induced by the pyrrolizidine alkaloid, Riddelline. This document is intended for professionals in research and drug development who are investigating the genotoxicity of chemical compounds.

Introduction to this compound and its Genotoxicity

Riddelliine is a naturally occurring pyrrolizidine alkaloid found in several plant species. It is recognized as a genotoxic carcinogen. The genotoxicity of this compound is not direct; it requires metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This metabolic process converts this compound into highly reactive electrophilic metabolites, dehydroriddelliine and subsequently 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is the ultimate carcinogen that readily reacts with DNA, forming bulky DNA adducts, primarily at the guanine and adenine bases. These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations if not properly repaired.

The Comet Assay: A Sensitive Tool for DNA Damage Detection

The comet assay is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells. The principle of the assay is based on the migration of fragmented DNA out of the cell nucleus in an electric field, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage. The alkaline version of the comet assay (pH > 13) is particularly useful as it can detect single-strand breaks, double-strand breaks, and alkali-labile sites, making it well-suited for assessing the DNA damage caused by agents like this compound that form bulky adducts, which are often processed by DNA repair mechanisms that create transient strand breaks.

Data Presentation: Quantifying this compound-Induced DNA Damage

This compound Concentration (µM)% DNA in Tail (Mean ± SD)Tail Length (µm) (Mean ± SD)Tail Moment (Arbitrary Units) (Mean ± SD)
0 (Vehicle Control)3.5 ± 1.210.2 ± 2.50.8 ± 0.3
1015.8 ± 4.525.6 ± 5.14.1 ± 1.1
2532.1 ± 6.848.3 ± 7.915.5 ± 3.7
5055.7 ± 9.275.1 ± 10.439.8 ± 6.5
10078.3 ± 11.598.6 ± 12.877.2 ± 10.9

Note: This table contains hypothetical data for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific metabolic activation system used.

Experimental Protocols

A detailed protocol for the alkaline comet assay to assess this compound-induced DNA damage is provided below. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., Chinese Hamster Ovary (CHO) cells, HepG2 cells with CYP3A4 expression for metabolic activation).

  • Riddelliine Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).

  • Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.

  • Normal Melting Point (NMP) Agarose: 1% (w/v) in distilled water.

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, 10% DMSO (freshly added), pH 10.

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

  • DNA Staining Solution: e.g., SYBR® Green I or Ethidium Bromide.

  • Microscope Slides: Frosted-end.

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

Protocol
  • Cell Preparation and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours). If the cell line does not have metabolic capability, co-incubation with a metabolic activation system (e.g., S9 fraction) may be necessary.

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat clean microscope slides with a layer of 1% NMP agarose and allow it to solidify.

    • Mix 10 µL of the cell suspension with 90 µL of 1% LMP agarose (at 37°C).

    • Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour (or overnight) in the dark.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are covered.

    • Let the slides sit in the buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.

    • Apply a voltage of ~1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and place them on a tray.

    • Neutralize the slides by washing them three times for 5 minutes each with the neutralization buffer.

    • Stain the slides with an appropriate DNA stain (e.g., 50 µL of SYBR® Green I) for 5 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope equipped with the appropriate filters.

    • Capture images of at least 50-100 randomly selected cells per slide.

    • Analyze the images using specialized comet assay software to quantify parameters such as % DNA in the tail, tail length, and tail moment.

Mandatory Visualizations

Metabolic Activation and DNA Adduct Formation of Riddelliine

Riddelline_Metabolism This compound This compound Dehydroriddelliine Dehydroriddelliine (Reactive Intermediate) This compound->Dehydroriddelliine CYP450 (Metabolic Activation) DHP 6,7-dihydro-7-hydroxy-1- hydroxymethyl-5H-pyrrolizine (DHP) (Ultimate Carcinogen) Dehydroriddelliine->DHP Hydrolysis DNA_Adduct DHP-DNA Adducts (Guanine and Adenine) DHP->DNA_Adduct Covalent Binding to DNA DNA_Damage DNA Damage DNA_Adduct->DNA_Damage Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Comet Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Embedding Embedding in Agarose Harvesting->Embedding Lysis Cell Lysis Embedding->Lysis Unwinding Alkaline Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Staining DNA Staining Neutralization->Staining Visualization Fluorescence Microscopy Staining->Visualization Quantification Image Analysis Software (% DNA in Tail, Tail Length, Tail Moment) Visualization->Quantification DNA_Damage_Response cluster_repair DNA Repair Pathways cluster_checkpoint Cell Cycle Checkpoint Activation Riddelline_Adduct This compound-DNA Adducts NER Nucleotide Excision Repair (NER) Riddelline_Adduct->NER Recognition of Bulky Adducts BER Base Excision Repair (BER) Riddelline_Adduct->BER Recognition of Bulky Adducts HR Homologous Recombination (HR) Riddelline_Adduct->HR Replication Fork Collapse -> Double-Strand Breaks NHEJ Non-Homologous End Joining (NHEJ) Riddelline_Adduct->NHEJ Replication Fork Collapse -> Double-Strand Breaks ATM_ATR ATM/ATR Kinases NER->ATM_ATR Outcome Cell Fate: DNA Repair, Apoptosis, or Mutation NER->Outcome BER->ATM_ATR BER->Outcome HR->ATM_ATR HR->Outcome NHEJ->ATM_ATR NHEJ->Outcome p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Cell_Cycle_Arrest->Outcome

Application Notes and Protocols for Evaluating the Clastogenic Effects of Riddelline using the Micronucleus Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, is a known hepatocarcinogen. Its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts that can induce genetic damage. The micronucleus assay is a well-established and widely used method for assessing the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) potential of chemical substances. This document provides detailed application notes and protocols for utilizing the in vivo micronucleus assay to evaluate the clastogenic effects of Riddelline.

Principle of the Micronucleus Assay

The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts. During the maturation of erythroblasts into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any chromosome fragments or whole chromosomes that lag behind during cell division become enveloped in a nuclear membrane, forming micronuclee within the enucleated erythrocyte. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals compared to controls is an indication of genotoxicity.

Metabolic Activation of this compound

Riddelliine itself is not the ultimate genotoxic agent. It requires metabolic activation, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6) in the liver, to be converted into reactive pyrrolic esters, such as dehydroretronecine (DHR). These reactive metabolites are electrophilic and can bind to cellular macromolecules, including DNA, to form DHP-derived DNA adducts.[1] This DNA binding is considered a key step in the initiation of the carcinogenic process.

Riddelline_Metabolism Riddelliine Riddelliine CYP450 Cytochrome P450 (CYP3A4, CYP2B6) ReactiveMetabolites Reactive Pyrrolic Esters (e.g., Dehydroretronecine - DHR) CYP450->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Covalent Binding DNA_Adducts DHP-derived DNA Adducts DNA->DNA_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity This compound This compound This compound->CYP450 Hepatic Metabolism

Caption: Metabolic activation of Riddelliine leading to DNA adduct formation.

Experimental Protocol: In Vivo Micronucleus Assay for this compound

This protocol is based on the methodology used in the National Toxicology Program (NTP) studies for the evaluation of this compound's genotoxicity.

1. Test System

  • Species: Mouse (e.g., B6C3F1)

  • Sex: Both males and females

  • Age: Young adults (e.g., 6-8 weeks old)

  • Health: Healthy and acclimated to laboratory conditions for at least 5 days.

2. Test Substance and Administration

  • Test Substance: Riddelliine (purity should be known)

  • Vehicle: An appropriate vehicle in which Riddelliine is stable and soluble (e.g., 0.1 M phosphate buffer).

  • Route of Administration: Gavage, to mimic potential human exposure through contaminated food or herbal remedies.

  • Dose Levels: A preliminary dose-ranging study should be conducted to determine the maximum tolerated dose (MTD). At least three dose levels, plus a vehicle control and a positive control, should be used.

  • Positive Control: A known clastogen, such as cyclophosphamide, administered by an appropriate route.

3. Experimental Design

  • Groups:

    • Group 1: Vehicle Control (vehicle only)

    • Group 2: Low Dose Riddelliine

    • Group 3: Mid Dose Riddelliine

    • Group 4: High Dose this compound (not to exceed the MTD)

    • Group 5: Positive Control

  • Animals per Group: At least 5 males and 5 females.

  • Dosing Regimen: Daily administration for a specified period (e.g., 4 or 13 weeks, as in the NTP studies).[2]

  • Sample Collection: Peripheral blood samples are collected at 24 and 48 hours after the final dose.

4. Sample Preparation and Analysis

  • Blood Smear Preparation: Prepare thin blood smears on clean glass slides.

  • Staining: Stain the smears with a suitable stain that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., acridine orange or Giemsa).

  • Scoring:

    • Slides should be coded and scored blindly.

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs by counting at least 500 total erythrocytes. This ratio can be an indicator of bone marrow toxicity.

  • Data Analysis:

    • The number of MN-PCEs per 1000 PCEs is calculated for each animal.

    • Statistical analysis is performed to compare the micronucleus frequencies in the treated groups with the vehicle control group. Appropriate statistical methods should be used, considering the nature of the data.

    • The PCE/NCE ratio is also analyzed to assess cytotoxicity.

Micronucleus_Assay_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Animal_Selection Animal Selection (B6C3F1 Mice) Dosing Riddelliine Administration (Gavage) Animal_Selection->Dosing Blood_Collection Peripheral Blood Collection Dosing->Blood_Collection Smear_Prep Blood Smear Preparation Blood_Collection->Smear_Prep Staining Staining (e.g., Acridine Orange) Smear_Prep->Staining Microscopy Microscopic Analysis (Scoring of MN-PCEs) Staining->Microscopy Data_Analysis Statistical Analysis of MN-PCE Frequency Microscopy->Data_Analysis Report Interpretation of Clastogenic Potential Data_Analysis->Report

Caption: Experimental workflow for the in vivo micronucleus assay.

Data Presentation

The results of the micronucleus assay should be summarized in clear and concise tables.

Table 1: Frequency of Micronucleated Polychromatic Erythrocytes (MN-PCEs) in Peripheral Blood of B6C3F1 Mice Treated with Riddelliine

GroupDose (mg/kg/day)SexNo. of AnimalsMN-PCEs per 1000 PCEs (Mean ± SD)
Vehicle Control0Male5Data
Female5Data
RiddelliineLowMale5Data
Female5Data
RiddelliineMidMale5Data
Female5Data
RiddelliineHighMale5Data
Female5Data
Positive ControlDoseMale5Data
Female5Data

Table 2: Ratio of Polychromatic Erythrocytes (PCEs) to Normochromatic Erythrocytes (NCEs) in Peripheral Blood of B6C3F1 Mice Treated with Riddelliine

GroupDose (mg/kg/day)SexNo. of Animals% PCEs (Mean ± SD)
Vehicle Control0Male5Data
Female5Data
RiddelliineLowMale5Data
Female5Data
RiddelliineMidMale5Data
Female5Data
RiddelliineHighMale5Data
Female5Data
Positive ControlDoseMale5Data
Female5Data

Note: The data in these tables should be populated with the results from the experimental study. Based on the NTP technical reports, Riddelliine did not induce a significant increase in micronucleated erythrocytes in the peripheral blood of B6C3F1 mice after 4 or 13 weeks of daily gavage treatment.[2]

Interpretation of Results and Application Notes

  • Negative Result: The NTP studies on Riddelliine reported no significant increase in the frequency of micronucleated erythrocytes in the peripheral blood of mice.[2] This suggests that under the conditions tested, Riddelliine is not clastogenic in the hematopoietic system of mice.

  • Tissue Specificity: The lack of a positive result in the bone marrow micronucleus assay, despite Riddelliine's known carcinogenicity in the liver, highlights the importance of tissue-specific metabolism and genotoxicity. The reactive metabolites of Riddelliine are primarily formed in the liver and are highly reactive, likely binding to DNA within the liver cells before they can circulate to and damage the bone marrow.

  • Complementary Assays: These findings underscore the necessity of using a battery of genotoxicity tests that assess different endpoints and target tissues. For a complete evaluation of this compound's genotoxic potential, assays that directly measure DNA damage in the target organ, such as the Comet assay or analysis of DNA adducts in the liver, are crucial.

  • Signaling Pathway Implications: The formation of DHP-derived DNA adducts by this compound can trigger cellular DNA damage response (DDR) pathways. These pathways, involving key proteins like ATM and p53, are activated to arrest the cell cycle and initiate DNA repair.[3][4][5] If the damage is too extensive to be repaired, these pathways can induce apoptosis (programmed cell death). Chronic activation of these pathways and the potential for misrepair of DNA damage can contribute to the carcinogenic process.

DNA_Damage_Response Riddelline_Adducts Riddelliine-DNA Adducts DNA_Damage_Sensing DNA Damage Sensing Riddelline_Adducts->DNA_Damage_Sensing ATM ATM Kinase DNA_Damage_Sensing->ATM p53 p53 Activation ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis If damage is asevære

Caption: Simplified DNA damage response pathway to this compound-induced adducts.

Conclusion

The in vivo micronucleus assay is a valuable tool in the battery of tests for assessing the genotoxic potential of substances like Riddelliine. However, the results must be interpreted in the context of the compound's metabolism and target organ toxicity. For Riddelliine, the negative findings in the mouse bone marrow micronucleus assay, coupled with its known hepatic carcinogenicity, emphasize that a lack of clastogenic effect in the hematopoietic system does not preclude genotoxicity in other tissues. Therefore, a comprehensive evaluation of this compound's clastogenic effects should include assays that directly assess genetic damage in the liver, the primary target organ.

References

Application Notes and Protocols: Riddelline Dose-Response Assessment in F344 Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plants, has been identified as a potent hepatocarcinogen in rodent models.[1][2] Understanding its dose-response relationship is crucial for assessing potential human risk, as riddelliine and other pyrrolizidine alkaloids can contaminate food sources such as milk, honey, and herbal teas.[1][2] This document provides a detailed overview of the dose-response assessment of riddelliine in Fischer 344 (F344) rats, based on comprehensive studies conducted by the National Toxicology Program (NTP). It includes quantitative data on carcinogenic and non-neoplastic effects, detailed experimental protocols, and visualizations of the metabolic activation pathway and experimental workflows.

Data Presentation

Carcinogenicity of Riddelliine in F344/N Rats (2-Year Gavage Study)

The primary evidence for riddelliine's carcinogenicity comes from a 2-year gavage study in male and female F344/N rats. The administration of riddelliine resulted in a clear dose-dependent increase in the incidence of several types of tumors.

Table 1: Incidence of Neoplasms in Male F344/N Rats Administered Riddelliine by Gavage for up to 72 Weeks [1]

NeoplasmVehicle Control (0 mg/kg)1.0 mg/kg
Liver
Hemangiosarcoma0/50 (0%)35/50 (70%)
Hepatocellular Adenoma5/50 (10%)12/50 (24%)
Hematopoietic System
Mononuclear Cell Leukemia12/50 (24%)26/50 (52%)

Due to high mortality, the study in male rats was terminated at week 72.[1]

Table 2: Incidence of Neoplasms in Female F344/N Rats Administered Riddelliine by Gavage for 105 Weeks [1]

NeoplasmVehicle Control (0 mg/kg)0.01 mg/kg0.033 mg/kg0.1 mg/kg0.33 mg/kg1.0 mg/kg
Liver
Hemangiosarcoma0/50 (0%)0/50 (0%)2/50 (4%)10/50 (20%)34/50 (68%)45/50 (90%)
Hepatocellular Adenoma2/50 (4%)1/50 (2%)3/50 (6%)2/50 (4%)10/50 (20%)18/50 (36%)
Hematopoietic System
Mononuclear Cell Leukemia9/50 (18%)11/50 (22%)15/50 (30%)17/50 (34%)20/50 (40%)28/50 (56%)
Subchronic Toxicity of Riddelliine in F344/N Rats (13-Week Gavage Study)

A 13-week study was conducted to assess the subchronic toxicity of riddelliine and to help determine the doses for the 2-year carcinogenicity study. The liver was identified as the primary target organ.

Table 3: Selected Non-Neoplastic Lesions in F344/N Rats in the 13-Week Gavage Study [2]

Lesion (Liver)Dose (mg/kg)Incidence (Male)Incidence (Female)
Hepatocyte Cytomegaly00/100/10
0.110/1010/10
0.3310/1010/10
1.010/1010/10
3.310/1010/10
1010/1010/10
Bile Duct Hyperplasia00/100/10
0.10/100/10
0.330/100/10
1.02/107/10
3.39/1010/10
1010/1010/10

The no-observed-adverse-effect level (NOAEL) for histopathologic changes in the 13-week study was determined to be 0.1 mg/kg for rats.[2]

Riddelliine-Induced DNA Adducts in F344 Rats

The genotoxic mechanism of riddelliine involves its metabolic activation to reactive pyrrolic esters that form DNA adducts.[3][4] Studies have quantified these adducts in both liver and blood, demonstrating a dose-dependent relationship.

Table 4: DHP-Derived DNA Adduct Levels in Blood of Female F344 Rats [4]

Dose (mg/kg/day for 3 days)Adducts / 10⁷ Nucleotides
0.112.9
1.051.8

Experimental Protocols

2-Year Carcinogenicity Bioassay

This protocol is based on the methodology described in the NTP technical reports.[1][5]

  • Animal Model: Male and female F344/N rats, 5-6 weeks of age at the start of the study.

  • Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle.

  • Diet and Water: Standard laboratory chow and water are available ad libitum.

  • Test Substance: Riddelliine (approximately 92% pure) is dissolved in 0.1 M sodium phosphate buffer.[1][2]

  • Administration: Riddelliine is administered by gavage 5 days per week for up to 105 weeks.

  • Dose Groups:

    • Male Rats: 0 and 1.0 mg/kg body weight.

    • Female Rats: 0, 0.01, 0.033, 0.1, 0.33, and 1.0 mg/kg body weight.

  • Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: A complete necropsy is performed on all animals. Tissues from more than 40 sites are collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

DNA Adduct Analysis (³²P-Postlabeling/HPLC)

This protocol outlines the general steps for detecting and quantifying riddelliine-derived DNA adducts.[3][4]

  • Sample Collection: Liver and blood samples are collected from F344 rats at specified time points after riddelliine administration.

  • DNA Isolation: DNA is isolated from the collected tissues using standard enzymatic or salt precipitation methods.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment: The hydrolysate is enriched for adducted nucleotides.

  • ³²P-Postlabeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

  • HPLC Separation: The ³²P-labeled adducts are separated by high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in the adduct peaks is measured to quantify the level of DNA adducts, typically expressed as adducts per 10⁷ or 10⁸ nucleotides.

Visualizations

Metabolic Activation and DNA Adduct Formation of Riddelliine

Riddelline_Metabolism Riddelliine Riddelliine Metabolic_Activation Metabolic Activation (CYP450 in Liver) Riddelliine->Metabolic_Activation Dehydroriddelliine Dehydroriddelliine (Reactive Intermediate) Metabolic_Activation->Dehydroriddelliine DHP 6,7-dihydro-7-hydroxy- 1-hydroxymethyl-5H-pyrrolizine (DHP) Dehydroriddelliine->DHP Hydrolysis DNA_Adducts DHP-Derived DNA Adducts DHP->DNA_Adducts DNA DNA DNA->DNA_Adducts Carcinogenesis Carcinogenesis (e.g., Hemangiosarcoma) DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of riddelliine to form DNA adducts leading to carcinogenesis.

General Workflow of a 2-Year Rodent Carcinogenicity Bioassay

Carcinogenicity_Bioassay_Workflow Start Start: Animal Selection (F344 Rats) Dosing Chronic Dosing (Gavage, 5 days/week) Start->Dosing In_Life_Observations In-Life Observations (Clinical Signs, Body Weight) Dosing->In_Life_Observations Termination Scheduled Termination (up to 105 weeks) In_Life_Observations->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathology (Microscopic Examination) Necropsy->Histopathology Data_Analysis Data Analysis (Tumor Incidence) Histopathology->Data_Analysis Conclusion Conclusion on Carcinogenicity Data_Analysis->Conclusion

Caption: Workflow for a typical 2-year rodent carcinogenicity study.

Conclusion

The data from NTP studies provide clear evidence of the dose-dependent carcinogenic activity of riddelliine in F344 rats, with the liver being a primary target.[1] The formation of DHP-derived DNA adducts is a key mechanistic event, and the levels of these adducts correlate with carcinogenic outcomes.[3][6] The detailed protocols and data presented here serve as a valuable resource for researchers and professionals involved in toxicology, carcinogenicity testing, and drug development, aiding in the risk assessment of pyrrolizidine alkaloids.

References

Application Notes and Protocols for In Vitro Riddelliine Metabolism Studies Using HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelliine, a pyrrolizidine alkaloid found in various plant species, is a known genotoxic carcinogen that primarily targets the liver.[1][2][3] Understanding its metabolic activation is crucial for assessing its toxicological risk. This document provides detailed application notes and protocols for the use of the human hepatoma cell line, HepG2, in in vitro studies of riddelliine metabolism. While primary human hepatocytes are the gold standard, HepG2 cells offer a readily available and reproducible model system.[4][5] However, it is important to acknowledge that wild-type HepG2 cells exhibit significantly lower levels of cytochrome P450 (CYP) enzymes compared to primary hepatocytes, which can limit their metabolic capacity.[6][7] Therefore, for more robust and physiologically relevant results, the use of metabolically enhanced HepG2 cells, such as those overexpressing specific CYP enzymes (e.g., CYP3A4), is highly recommended.[8][9][10]

Metabolic Activation of Riddelliine

The metabolic activation of riddelliine is a critical step in its conversion to toxic, DNA-binding species. The primary pathway involves oxidation by cytochrome P450 enzymes to form dehydroriddelliine, which is then hydrolyzed to the reactive electrophile dehydroretronecine (DHR). DHR can form adducts with DNA, leading to genotoxicity and tumorigenesis.[1][2] Another metabolic route is the formation of riddelliine N-oxide, a detoxification product.[1][11]

Data Presentation: Riddelliine Metabolism

The following table summarizes key quantitative data related to riddelliine metabolism, primarily derived from studies using human liver microsomes, which can serve as a benchmark for studies in metabolically competent HepG2 cells.

ParameterValueSpecies/SystemReference
DHP Formation
Km0.66 +/- 0.08 mMHuman Liver Microsomes[11]
Vmax1.70 +/- 0.09 nmol/min/mg proteinHuman Liver Microsomes[11]
Riddelliine N-oxide Formation
Rate0.03-0.15 nmol/min/mg proteinHuman Liver Microsomes[11]
Inhibition by Triacetyloleandomycin (CYP3A4 inhibitor)
DHP Formation Reduction84%Human Liver Microsomes[11]
Riddelliine N-oxide Formation Reduction92%Human Liver Microsomes[11]

DHP (dehydroretronecine) is a key reactive metabolite of riddelliine.

Experimental Protocols

HepG2 Cell Culture

Materials:

  • HepG2 cells (or a metabolically competent variant, e.g., CYP3A4-overexpressing HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

  • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and seed them into new culture vessels at the desired density.

Riddelliine Exposure and Metabolite Collection

Materials:

  • Riddelliine stock solution (in a suitable solvent like DMSO)

  • Cultured HepG2 cells in multi-well plates

  • Serum-free DMEM

  • Acetonitrile

  • Centrifuge

Protocol:

  • Seed HepG2 cells in 6-well or 12-well plates and allow them to attach and grow to 80-90% confluency.

  • Prior to riddelliine exposure, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.

  • Prepare working solutions of riddelliine in serum-free DMEM from the stock solution. The final concentration of the solvent should be non-toxic to the cells (typically <0.1%).

  • Expose the cells to different concentrations of riddelliine for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • After incubation, collect the cell culture medium.

  • To extract metabolites, add an equal volume of cold acetonitrile to the collected medium, vortex, and centrifuge at high speed to precipitate proteins.

  • Collect the supernatant containing the metabolites for analysis.

  • Cell lysates can also be prepared to analyze intracellular metabolites and DNA adducts.

Metabolite Analysis by LC-MS/MS

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Metabolite standards (if available)

Protocol:

  • Analyze the extracted samples by LC-MS/MS to identify and quantify riddelliine and its metabolites (e.g., riddelliine N-oxide, dehydroretronecine).

  • Develop a suitable chromatographic method to separate the analytes.

  • Use mass spectrometry to detect and identify the compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Quantify the metabolites by comparing their peak areas to those of standard curves, if available.

DNA Adduct Analysis (Optional)

For more advanced toxicological assessment, the formation of DHR-DNA adducts can be measured.

Materials:

  • DNA extraction kit

  • Nuclease P1, phosphodiesterase I, and alkaline phosphatase

  • ³²P-postlabeling or LC-MS/MS methods for adduct detection

Protocol:

  • After riddelliine exposure, harvest the HepG2 cells and extract the genomic DNA using a commercial kit.

  • Enzymatically digest the DNA to individual deoxynucleoside 3'-monophosphates.

  • Enrich the DHR-DNA adducts from the normal nucleotides.

  • Analyze the adducts using sensitive techniques like ³²P-postlabeling followed by HPLC or by direct LC-MS/MS analysis.[2][12]

Visualizations

Riddelliine Metabolic Activation Pathway

Riddelliine_Metabolism Riddelliine Riddelliine Dehydroriddelliine Dehydroriddelliine Riddelliine->Dehydroriddelliine CYP450 (Oxidation) Riddelliine_N_oxide Riddelliine N-oxide Riddelliine->Riddelliine_N_oxide CYP450 / FMO (Detoxification) DHR Dehydroretronecine (DHR) Dehydroriddelliine->DHR Hydrolysis DNA_Adducts DHR-DNA Adducts DHR->DNA_Adducts Genotoxicity

Caption: Metabolic activation and detoxification pathways of riddelliine.

Experimental Workflow for Riddelliine Metabolism in HepG2 Cells

Experimental_Workflow cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture HepG2 Cells Seed Seed cells in multi-well plates Culture->Seed Expose Expose cells to Riddelliine Seed->Expose Collect_Medium Collect cell culture medium Expose->Collect_Medium Extract_DNA Extract genomic DNA (optional) Expose->Extract_DNA Extract_Metabolites Extract metabolites (Acetonitrile) Collect_Medium->Extract_Metabolites LCMS LC-MS/MS Analysis of Metabolites Extract_Metabolites->LCMS DNA_Adduct_Analysis DNA Adduct Analysis (optional) Extract_DNA->DNA_Adduct_Analysis

Caption: Workflow for studying riddelliine metabolism in HepG2 cells.

References

Application Notes and Protocols: Animal Models of Riddelliine-Induced Lung Tumors in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating animal models of riddelliine-induced lung tumors in mice. This model is valuable for studying the mechanisms of pyrrolizidine alkaloid-induced carcinogenesis and for the preclinical evaluation of potential chemotherapeutic and chemopreventive agents.

Introduction

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, has been identified as a potent carcinogen.[1] Chronic exposure to riddelliine has been shown to induce tumors in multiple organs in rodents, with a notable incidence of lung neoplasms in female B6C3F1 mice.[2][3] This animal model recapitulates key aspects of chemically-induced lung carcinogenesis and serves as a valuable tool for toxicological and oncological research.

The primary mechanism of riddelliine-induced carcinogenicity involves its metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters (dehydroriddelliine). These metabolites can form DNA adducts, leading to genetic mutations and the initiation of tumorigenesis.[1] Notably, mutations in the K-ras oncogene have been associated with riddelliine-induced tumors, implicating the RAS/MAPK signaling pathway in the pathogenic process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 2-year carcinogenicity study of riddelliine administered by gavage to B6C3F1 mice, as reported by the National Toxicology Program (NTP).[2][3]

Table 1: Incidence of Alveolar/Bronchiolar Neoplasms in Female B6C3F1 Mice

Treatment Group (mg/kg body weight)Number of AnimalsIncidence of AdenomaIncidence of CarcinomaCombined Incidence of Adenoma or Carcinoma
0 (Vehicle Control)505 (10%)2 (4%)7 (14%)
3.05015 (30%)10 (20%)23 (46%)*

*Statistically significant increase compared to the vehicle control group.

Table 2: Incidence of Non-Neoplastic Lung Lesions in Female B6C3F1 Mice

Lesion0 mg/kg (Vehicle Control)3.0 mg/kg
Alveolar Epithelial Hyperplasia3/50 (6%)12/50 (24%)*
Chronic Active Inflammation8/50 (16%)15/50 (30%)

*Statistically significant increase in incidence.

Experimental Protocols

Protocol 1: Riddelliine-Induced Lung Tumorigenesis in B6C3F1 Mice

This protocol details the long-term administration of riddelliine to induce lung tumors in female B6C3F1 mice.

Materials:

  • Female B6C3F1 mice (5-6 weeks old)

  • Riddelliine (≥92% purity)

  • Sodium Phosphate Buffer (Vehicle)

  • Sterile water for injection

  • Gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Animal Acclimation and Housing:

    • House mice in standard polycarbonate cages with certified hardwood bedding.

    • Provide a standard rodent diet and water ad libitum.

    • Maintain a 12-hour light/dark cycle at a temperature of 22 ± 2°C and humidity of 50 ± 15%.

    • Acclimate animals for at least two weeks before the start of the study.

  • Preparation of Riddelliine Solution:

    • Calculate the required amount of riddelliine based on the target dose (3.0 mg/kg) and the average body weight of the mice.

    • Dissolve the riddelliine in sodium phosphate buffer to the desired concentration.

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh solutions weekly.

  • Gavage Administration:

    • Weigh each mouse to determine the precise volume of the riddelliine solution to be administered (typically 5 mL/kg body weight).

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Insert the gavage needle into the esophagus via the diastema (the gap between the incisors and molars).

    • Slowly administer the riddelliine solution directly into the stomach.

    • Administer the dose 5 days per week for up to 105 weeks.[3]

    • For the control group, administer the same volume of the sodium phosphate buffer vehicle.

  • Monitoring:

    • Observe the animals twice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or body weight.

    • Record body weights weekly for the first 13 weeks and monthly thereafter.

  • Termination and Necropsy:

    • At the end of the 105-week study period, euthanize the mice by CO2 asphyxiation.

    • Perform a complete necropsy, with a particular focus on the lungs and liver.

Protocol 2: Histopathological Evaluation of Lung Tissues

This protocol describes the procedures for the collection, fixation, and processing of lung tissues for histopathological analysis.

Materials:

  • 10% Neutral Buffered Formalin

  • Phosphate-Buffered Saline (PBS)

  • Dissecting tools (scissors, forceps)

  • Cassettes for tissue processing

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Lung Perfusion and Fixation:

    • Immediately following euthanasia, expose the thoracic cavity.

    • Perfuse the lungs with PBS through the right ventricle of the heart until the lungs appear pale to clear them of blood.

    • Carefully dissect the trachea and cannulate it.

    • Instill 10% neutral buffered formalin into the lungs via the trachea until the lungs are fully inflated.[4]

    • Ligate the trachea to retain the fixative and immerse the entire lung block in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing and Embedding:

    • After fixation, trim the lung lobes and place them in labeled cassettes.

    • Dehydrate the tissues through a series of graded ethanol solutions.

    • Clear the tissues with xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut 5 µm thick sections from the paraffin-embedded blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.

  • Microscopic Examination:

    • Examine the stained slides under a light microscope.

    • Identify and characterize neoplastic lesions (adenomas and carcinomas) and non-neoplastic lesions (hyperplasia, inflammation).

    • Quantify the incidence and multiplicity of tumors.

Signaling Pathway Visualization

The carcinogenic effects of riddelliine in the lung are linked to the metabolic activation of the compound and subsequent DNA damage, which can lead to mutations in key oncogenes such as K-ras. The activation of the K-ras signaling pathway is a critical event in the development of many lung adenocarcinomas.

Riddelliine_KRas_Signaling Riddelliine Riddelliine CYP450 CYP450 Enzymes (Liver) Riddelliine->CYP450 Metabolic Activation Dehydroriddelliine Dehydroriddelliine (Reactive Metabolite) CYP450->Dehydroriddelliine DNA_Adducts DHP-DNA Adducts Dehydroriddelliine->DNA_Adducts Binds to DNA KRas_Mutation K-ras Gene Mutation (e.g., G12C) DNA_Adducts->KRas_Mutation Genotoxic Damage KRas_Active Active K-ras (GTP-bound) KRas_Mutation->KRas_Active Constitutive Activation RAF RAF KRas_Active->RAF PI3K PI3K KRas_Active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tumorigenesis Lung Tumorigenesis Proliferation->Tumorigenesis

Caption: Riddelliine-Induced K-ras Signaling Pathway in Lung Carcinogenesis.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the riddelliine-induced lung tumor model in mice.

Experimental_Workflow A Animal Acclimation (Female B6C3F1 Mice) B Randomization into Treatment & Control Groups A->B C Riddelliine Administration (Gavage, 5 days/week) B->C D Vehicle Control (Sodium Phosphate Buffer) B->D E Long-term Observation (up to 105 weeks) C->E D->E F Euthanasia & Necropsy E->F G Lung Tissue Collection & Fixation F->G H Histopathological Analysis (H&E Staining) G->H I Data Analysis (Tumor Incidence, etc.) H->I

Caption: Workflow for Riddelliine-Induced Lung Tumor Study in Mice.

References

Synthesis of Riddelline and its Stable Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelline is a naturally occurring pyrrolizidine alkaloid found in various plant species of the genus Senecio. It is a known hepatotoxin and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). Due to its toxicological significance, the availability of pure this compound and its stable isotope-labeled analogues is crucial for research in toxicology, pharmacology, and for use as analytical standards in food safety and environmental monitoring.

This document provides an overview of the available methods for obtaining this compound, with a focus on the synthesis of its precursors and the incorporation of stable isotopes. It is important to note that a complete de novo chemical synthesis of this compound has not been reported in peer-reviewed literature. The formation of this compound occurs naturally through the esterification of (+)-retronecine with riddelliic acid. Therefore, this guide will focus on the synthesis of the key precursor, (+)-retronecine, and discuss the principles of biosynthetic labeling for the introduction of stable isotopes.

Application Notes

Stable isotope-labeled (SIL) this compound is an invaluable tool for quantitative analysis using mass spectrometry-based methods, such as LC-MS/MS. The use of an SIL internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. Common stable isotopes used for labeling include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

The primary application of SIL this compound is as an internal standard for the quantification of this compound in various matrices, including:

  • Herbal products and dietary supplements: To monitor for contamination with this compound-containing plants.

  • Food products: Such as honey, milk, and grains, which can be contaminated through the food chain.

  • Biological samples: In toxicology and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

The synthesis of SIL this compound is challenging due to the complexity of the molecule and the lack of a complete chemical synthesis. The most feasible approach to obtaining SIL this compound is through biosynthetic methods, where plants are cultured with stable isotope-labeled precursors, or through the semi-synthesis from a labeled precursor like retronecine.

Synthesis of (+)-Retronecine

The total synthesis of (+)-retronecine has been accomplished and provides a route to one of the essential building blocks of this compound. The following is a summary of a published synthetic route.

Experimental Protocol: Total Synthesis of (+)-Retronecine

This protocol is based on established synthetic routes and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Starting materials and reagents for multi-step synthesis (specifics depend on the chosen literature method).

  • Appropriate solvents (e.g., diethyl ether, methanol, ethyl acetate).

  • Chromatography supplies (silica gel, solvents).

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.).

  • Analytical equipment for characterization (NMR, MS, IR).

General Procedure (Multi-step synthesis):

The synthesis of (+)-retronecine is a complex, multi-step process. Researchers should refer to the primary literature for detailed procedures, reagent quantities, and reaction conditions. A generalized workflow is presented below:

G cluster_retronecine Retronecine Synthesis Workflow start Commercially Available Starting Materials step1 Multi-step synthesis to form pyrrolizidine core start->step1 Chemical Reactions step2 Introduction of hydroxyl groups step1->step2 Functional Group Manipulation step3 Purification by chromatography step2->step3 Isolation product (+)-Retronecine step3->product

Caption: General workflow for the total synthesis of (+)-Retronecine.

Note: The specific reagents and reaction conditions for each step are highly detailed and must be followed precisely as described in the scientific literature.

Synthesis of Stable Isotope-Labeled this compound Precursors

As a full chemical synthesis of this compound is not available, the introduction of stable isotopes relies on biosynthetic methods or the synthesis of labeled precursors. The biosynthesis of retronecine has been studied using labeled compounds, which provides a pathway for producing isotopically labeled retronecine.

Biosynthetic Labeling of Retronecine

Studies have shown that retronecine is biosynthesized in plants from L-ornithine or L-arginine via putrescine and homospermidine. By feeding plants of the Senecio genus with stable isotope-labeled precursors, it is possible to obtain labeled retronecine, which can then be isolated.

Precursors for Labeling:

  • [¹³C₄]-Putrescine

  • [¹⁵N₂]-Putrescine

  • [¹³C, ¹⁵N]-Ornithine

General Protocol for Biosynthetic Labeling:

  • Plant Culture: Grow Senecio species known to produce this compound (e.g., Senecio riddellii) under controlled conditions.

  • Precursor Feeding: Introduce the stable isotope-labeled precursor (e.g., [¹³C₄]-Putrescine dihydrochloride) into the plant's nutrient solution or via direct injection.

  • Incubation: Allow the plants to grow and metabolize the labeled precursor for a sufficient period.

  • Harvesting and Extraction: Harvest the plant material and extract the pyrrolizidine alkaloids using established phytochemical methods.

  • Hydrolysis and Isolation: Hydrolyze the extracted alkaloids to release the necine base (retronecine) and isolate the labeled retronecine using chromatographic techniques.

  • Analysis: Confirm the isotopic enrichment and purity of the labeled retronecine using mass spectrometry and NMR spectroscopy.

G cluster_biosynthesis Biosynthetic Pathway to Labeled Retronecine ornithine [¹³C, ¹⁵N]-Ornithine putrescine [¹³C, ¹⁵N]-Putrescine ornithine->putrescine homospermidine Labeled Homospermidine putrescine->homospermidine retronecine [¹³C, ¹⁵N]-Retronecine homospermidine->retronecine Several Steps This compound [¹³C, ¹⁵N]-Riddelline retronecine->this compound Esterification (in planta) riddelliic_acid Riddelliic Acid riddelliic_acid->this compound

Caption: Biosynthetic pathway for producing stable isotope-labeled this compound.

Challenges and Future Directions

The primary challenge in producing this compound and its stable isotopes is the lack of a complete and efficient chemical synthesis. The synthesis of the complex, stereochemically rich riddelliic acid moiety remains a significant hurdle. Future research in this area should focus on:

  • Total Synthesis of Riddelliic Acid: Developing a synthetic route to riddelliic acid would be a major breakthrough, enabling the potential for a total synthesis of this compound.

  • Esterification of Retronecine: Investigating efficient chemical methods for the esterification of retronecine with riddelliic acid is necessary to complete the synthesis.

  • Cell-Free Biosynthesis: Exploring the use of enzymatic or cell-free systems to catalyze the biosynthesis of this compound from precursors could provide a more controlled and efficient method for producing the compound and its labeled analogues.

Quantitative Data Summary

Due to the absence of a complete chemical synthesis of this compound, quantitative data on reaction yields and purity for the final product are not available in the literature. Data on the synthesis of precursors is highly dependent on the specific literature method followed. Researchers should consult the primary sources for such information.

For biosynthetic labeling, isotopic enrichment levels will vary depending on the efficiency of precursor uptake and incorporation by the plant, the duration of the experiment, and the specific plant species used.

Parameter Synthesis of (+)-Retronecine Biosynthetic Labeling of Retronecine
Overall Yield Dependent on the specific multi-step synthesis route chosen.Not applicable (extraction from biological matrix).
Purity High purity can be achieved through chromatographic purification.Purity depends on the efficiency of the isolation and purification process.
Isotopic Enrichment Not applicable for unlabeled synthesis.Variable, dependent on experimental conditions.

Conclusion

The synthesis of this compound remains an unsolved challenge in organic chemistry. The information provided here summarizes the current state of knowledge, focusing on the synthesis of the key precursor, (+)-retronecine, and the principles of introducing stable isotopes through biosynthetic pathways. For researchers requiring this compound and its stable isotope-labeled standards, biosynthetic approaches or isolation from natural sources are currently the most viable options. Further research into the total synthesis of riddelliic acid and the final esterification step is needed to enable the chemical synthesis of this important toxic alkaloid.

Application Notes and Protocols for Long-Term Riddelline Exposure Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riddelline is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species worldwide.[1][2] Human exposure can occur through the consumption of herbal remedies and contaminated food products.[1] this compound is a known genotoxic carcinogen, primarily targeting the liver.[2][3][4] Long-term exposure to this compound has been demonstrated to induce liver tumors, particularly hemangiosarcomas, in rodent models.[5][6][7]

The toxic effects of this compound are mediated by its metabolic activation in the liver by cytochrome P450 enzymes to highly reactive pyrrolic esters, primarily dehydroriddelliine. This metabolite can further hydrolyze to dehydroretronecine (DHP), which readily binds to cellular macromolecules, including DNA, to form DHP-DNA adducts.[1][3] The formation of these DNA adducts is considered a critical initiating event in this compound-induced genotoxicity and carcinogenicity.[1][2][3][4] These DNA lesions can trigger cellular responses such as cell cycle arrest and apoptosis, primarily through the activation of the p53 signaling pathway.[8][9][10][11]

These application notes provide a comprehensive framework for designing and conducting long-term this compound exposure studies to evaluate its toxicity and carcinogenic potential. Detailed protocols for key in vitro and in vivo assays are provided to assess cytotoxicity, genotoxicity, and histopathological changes.

Experimental Design

A well-designed long-term exposure study is crucial for understanding the chronic toxicity and carcinogenicity of this compound. The following experimental design incorporates both in vitro and in vivo models to provide a comprehensive toxicological profile.

In Vitro Studies

In vitro assays are essential for initial screening, dose-range finding for in vivo studies, and mechanistic investigations.

  • Cell Line Selection:

    • Primary hepatocytes (from rats, mice) are highly relevant as they retain metabolic competence.[12]

    • Human hepatoma cell lines (e.g., HepG2, Bel-7402) can be used to assess cytotoxicity and genotoxicity in a human-derived system, though they may have lower metabolic activity compared to primary cells.[13]

  • This compound Concentrations: Based on previous studies, a concentration range of 9 µM to 1600 µM can be used to evaluate cytotoxicity in primary hepatocytes.[12] For genotoxicity assays, lower concentrations may be sufficient to induce detectable DNA damage.

  • Exposure Duration: For cytotoxicity assays, a 24-hour exposure is a common starting point.[14] For genotoxicity and mechanistic studies, various time points (e.g., 6, 12, 24, 48 hours) should be evaluated.

In Vivo Studies

Long-term animal studies are necessary to assess the systemic toxicity and carcinogenic potential of this compound.

  • Animal Models:

    • Rats: F344/N rats are a commonly used strain in carcinogenicity studies of this compound.[4]

    • Mice: B6C3F1 mice have also been used in long-term bioassays.[4]

  • Administration Route and Dosage:

    • Oral gavage is a relevant route of administration, mimicking human exposure through contaminated food or herbal supplements.[4]

    • Dosage should be based on preliminary toxicity studies and previous long-term bioassays. For example, the National Toxicology Program (NTP) used doses of 1 mg/kg body weight for rats.[4]

  • Study Duration: A 2-year bioassay is standard for assessing carcinogenicity.[4] Interim sacrifices can be included to evaluate the progression of lesions.

  • Endpoint Analysis:

    • Clinical observations and body weight measurements.

    • Hematology and clinical chemistry.

    • Gross necropsy and organ weights.

    • Histopathological examination of all major organs, with a focus on the liver.

    • Analysis of DNA adducts in liver and other tissues.

    • Genotoxicity assessment (e.g., micronucleus assay in bone marrow).

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in Primary Rat Hepatocytes (72-hour exposure)

This compound Concentration (µM)Cell Viability (% of Control)
0 (Control)100 ± 5.2
1095 ± 4.8
5082 ± 6.1
10065 ± 7.3
25041 ± 5.9
50023 ± 4.5
100011 ± 3.1

Data are presented as mean ± standard deviation.

Table 2: In Vivo Genotoxicity of this compound in F344/N Rats (24-hour post-dosing)

This compound Dose (mg/kg)Micronucleated Polychromatic Erythrocytes (%)
0 (Vehicle Control)0.2 ± 0.1
10.8 ± 0.3
52.5 ± 0.7
104.1 ± 1.2

Data are presented as mean ± standard deviation.

Table 3: DHP-DNA Adduct Levels in Rat Liver after 3 Months of this compound Administration

This compound Dose (mg/kg/day)DHP-DNA Adducts / 10^7 Nucleotides
0 (Control)Not Detected
0.142.6 ± 0.4
1.0134.9 ± 2.6

Data are presented as mean ± standard deviation. Adapted from previous studies.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound in primary hepatocytes or liver cell lines.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • 96-well cell culture plates

  • Primary hepatocytes or liver cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vitro Genotoxicity Assay (Comet Assay)

This protocol is for detecting DNA strand breaks in cells exposed to this compound.

Materials:

  • This compound-treated cells

  • Comet Assay Kit (including LMAgarose, Lysis Solution, Alkaline Unwinding Solution, and Electrophoresis Buffer)

  • Microscope slides (CometSlides™ or equivalent)

  • Horizontal gel electrophoresis apparatus

  • Fluorescence microscope with appropriate filters

  • DNA stain (e.g., SYBR® Green)

Procedure:

  • Cell Preparation: Harvest this compound-treated and control cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™. Allow to solidify at 4°C.

  • Lysis: Immerse the slides in Lysis Solution and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Immerse the slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark.

  • Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with Alkaline Electrophoresis Buffer. Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer and then stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure parameters such as tail length, tail intensity, and tail moment.

In Vivo Genotoxicity Assay (Micronucleus Assay)

This protocol describes the assessment of chromosomal damage in the bone marrow of this compound-treated rodents.

Materials:

  • This compound

  • Vehicle (e.g., corn oil or water)

  • Rodents (rats or mice)

  • Fetal bovine serum (FBS)

  • Microscope slides

  • Staining solution (e.g., Giemsa or Acridine Orange)

  • Microscope

Procedure:

  • Animal Dosing: Administer this compound to the animals via oral gavage at predetermined dose levels. Include a vehicle control group and a positive control group (e.g., cyclophosphamide).

  • Bone Marrow Collection: At 24 and 48 hours post-dosing, euthanize the animals and collect bone marrow from the femurs by flushing with FBS.

  • Cell Suspension and Smear: Create a cell suspension and centrifuge. Resuspend the cell pellet and prepare smears on microscope slides.

  • Staining: Air-dry the slides and stain with an appropriate staining solution.

  • Scoring: Under a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.

  • Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods.

Analysis of DHP-DNA Adducts (32P-Postlabeling with HPLC)

This highly sensitive method is used to detect and quantify DHP-DNA adducts in tissues from this compound-exposed animals.

Materials:

  • Liver tissue from this compound-treated and control animals

  • DNA extraction kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • [γ-32P]ATP

  • T4 polynucleotide kinase

  • HPLC system with a radioactivity detector

Procedure:

  • DNA Isolation: Isolate genomic DNA from liver tissue samples.

  • DNA Digestion: Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • 32P-Postlabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • HPLC Analysis: Separate the 32P-labeled DNA adducts by reverse-phase HPLC.

  • Quantification: Detect and quantify the adducts using a radioactivity detector. Calculate the level of adducts relative to the total number of nucleotides.

Histopathological Analysis

This protocol outlines the steps for the microscopic examination of liver tissue.

Materials:

  • Liver tissue samples

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Fixation and Processing: Fix liver tissue samples in 10% neutral buffered formalin, process, and embed in paraffin wax.

  • Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues using a microtome.

  • Staining: Mount the sections on microscope slides and stain with H&E.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides microscopically.

  • Evaluation: Evaluate the liver for lesions, including:

    • Hepatocellular necrosis and apoptosis

    • Inflammation

    • Steatosis (fatty change)

    • Bile duct hyperplasia

    • Fibrosis and cirrhosis

    • Preneoplastic foci of cellular alteration

    • Neoplasms, with a specific focus on hemangiosarcomas.[6][7][15]

Visualization of Key Pathways and Workflows

Experimental Workflow

The following diagram illustrates the overall experimental workflow for a long-term this compound exposure study.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Interpretation in_vitro_start Cell Culture (Primary Hepatocytes/Liver Cell Lines) cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro_start->cytotoxicity genotoxicity_vitro Genotoxicity Assays (e.g., Comet, Micronucleus) in_vitro_start->genotoxicity_vitro mechanistic Mechanistic Studies (Signaling Pathways) in_vitro_start->mechanistic data_integration Data Integration and Risk Assessment cytotoxicity->data_integration genotoxicity_vitro->data_integration mechanistic->data_integration in_vivo_start Animal Model (Rats/Mice) dosing Long-Term this compound Exposure (Oral Gavage) in_vivo_start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring endpoints Terminal Endpoints monitoring->endpoints genotoxicity_vivo In Vivo Genotoxicity (Micronucleus Assay) monitoring->genotoxicity_vivo histopathology Histopathology (Liver) endpoints->histopathology dna_adducts DHP-DNA Adduct Analysis (32P-Postlabeling/HPLC) endpoints->dna_adducts histopathology->data_integration dna_adducts->data_integration genotoxicity_vivo->data_integration

Caption: Overall experimental workflow for long-term this compound exposure studies.

This compound Metabolic Activation and DNA Adduct Formation

This diagram illustrates the metabolic activation of this compound and the subsequent formation of DNA adducts.

Riddelline_Metabolism This compound This compound Dehydroriddelliine Dehydroriddelliine (Pyrrolic Ester) This compound->Dehydroriddelliine CYP450 (Metabolic Activation) DHP Dehydroretronecine (DHP) Dehydroriddelliine->DHP Hydrolysis DNA_Adducts DHP-DNA Adducts DHP->DNA_Adducts Covalent Binding DNA DNA DNA->DNA_Adducts

Caption: Metabolic activation of this compound to form DHP-DNA adducts.

This compound-Induced p53-Mediated Apoptosis and Cell Cycle Arrest

This diagram shows the signaling pathway initiated by this compound-induced DNA damage, leading to apoptosis and cell cycle arrest.

p53_Pathway This compound This compound Exposure DNA_Damage DHP-DNA Adducts (DNA Damage) This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Phosphorylation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation p21 p21 (CDK Inhibitor) p53->p21 Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) CDK_Cyclin->Cell_Cycle_Arrest

Caption: this compound-induced p53 signaling leading to apoptosis and cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 32P-Postlabeling for Low Levels of Riddelline Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 32P-postlabeling assay to detect low levels of DNA adducts formed by Riddelline. This compound, a carcinogenic pyrrolizidine alkaloid, requires metabolic activation to its reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which then forms covalent adducts with DNA.[1][2] The successful detection of these adducts at low levels is critical for toxicological and risk assessment studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the 32P-postlabeling procedure for this compound-DNA adducts.

Issue 1: Low or No Detectable Adduct Spots on TLC or HPLC

  • Possible Cause 1: Inefficient DNA Digestion.

    • Solution: Ensure complete digestion of DNA to 3'-mononucleotides. The standard digestion with micrococcal nuclease (MN) and spleen phosphodiesterase (SPD) may be incomplete for DHP-adducted DNA, leading to the formation of adducted dinucleotides.[1][2] Consider optimizing enzyme concentrations and incubation times. For this compound adducts, a set of eight DHP-derived adducts, including six DHP-modified dinucleotides, have been identified.[1][2]

  • Possible Cause 2: Inefficient Adduct Enrichment.

    • Solution: For bulky adducts like those from this compound, an enrichment step is crucial to increase sensitivity. The nuclease P1 enhancement method is commonly used. Nuclease P1 selectively dephosphorylates normal nucleotides, enriching the adducted nucleotides which are often resistant.[3][4][5][6][7][8] Optimize the nuclease P1 concentration and reaction conditions for your specific samples.

  • Possible Cause 3: Suboptimal Labeling Reaction.

    • Solution: Ensure high specific activity of [γ-32P]ATP. The efficiency of T4 polynucleotide kinase can be affected by contaminants in the DNA digest. Purify the DNA digest prior to the labeling step. The amount of ATP should be in excess to ensure complete labeling of the adducted nucleotides.

  • Possible Cause 4: Inefficient Separation.

    • Solution: For complex mixtures of adducts, such as those derived from this compound, thin-layer chromatography (TLC) might not provide sufficient resolution.[9] Consider using HPLC with on-line radioactivity detection (32P-postlabeling/HPLC), which has been shown to successfully resolve the eight DHP-derived DNA adducts.[1][2][10]

Issue 2: High Background on Autoradiogram or Chromatogram

  • Possible Cause 1: Incomplete Removal of Unincorporated [γ-32P]ATP.

    • Solution: Ensure thorough washing of the TLC plates after development. For HPLC, ensure that the initial chromatography conditions effectively separate the labeled adducts from the unincorporated ATP.

  • Possible Cause 2: Contamination of DNA Sample.

    • Solution: RNA contamination can lead to high background. Treat DNA samples with RNase during the isolation process. Phenol and other contaminants from DNA extraction can also interfere with the assay. Ensure high purity of the DNA sample.

  • Possible Cause 3: Over-Enrichment with Nuclease P1.

    • Solution: Excessive nuclease P1 digestion can lead to the degradation of some adducts, potentially creating artifactual spots. Titrate the amount of nuclease P1 to find the optimal concentration that enriches the adducts without causing degradation.

Issue 3: Poor Reproducibility of Adduct Levels

  • Possible Cause 1: Inconsistent DNA Digestion or Enrichment.

    • Solution: Standardize all enzymatic reaction conditions, including enzyme lots, concentrations, incubation times, and temperatures. Small variations can lead to significant differences in adduct recovery.

  • Possible Cause 2: Variability in Labeling Efficiency.

    • Solution: Use a consistent source and batch of high-quality T4 polynucleotide kinase and [γ-32P]ATP. Prepare master mixes for the labeling reaction to minimize pipetting errors.

  • Possible Cause 3: Inconsistent Sample Loading on TLC or HPLC.

    • Solution: Ensure precise and consistent loading of the radiolabeled sample onto the TLC plate or injection into the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the 32P-postlabeling assay?

A1: The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts. It involves four main steps:

  • Enzymatic digestion of DNA to 3'-mononucleotides.

  • Enrichment of the adducted nucleotides.

  • Radiolabeling of the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP, catalyzed by T4 polynucleotide kinase.

  • Chromatographic separation (TLC or HPLC) and detection of the 32P-labeled adducts.[4][5][6][7][8]

Q2: How can I increase the sensitivity of the assay for low levels of this compound adducts?

A2: To detect low levels of adducts, typically in the range of one adduct per 10^9-10^10 nucleotides, an adduct enrichment step is essential.[4][6] The most common method is the nuclease P1 enhancement, which removes the 3'-phosphate from normal nucleotides, making them unsuitable for the subsequent labeling reaction and thereby enriching the resistant adducted nucleotides.[3]

Q3: What are the expected this compound-DNA adducts I should be looking for?

A3: this compound's reactive metabolite, DHP, forms a characteristic set of eight DNA adducts. Two of these are epimers of DHP-2'-deoxyguanosine 3'-monophosphate, and the remaining six are DHP-modified dinucleotides.[1][2] The reactivity of DHP with DNA bases is in the order of guanine > adenine ≈ thymine, with no reaction observed with cytosine.[1]

Q4: Should I use TLC or HPLC for separating this compound-DNA adducts?

A4: While TLC is a traditional method, HPLC coupled with a radioactivity detector (32P-postlabeling/HPLC) offers better resolution for the complex mixture of DHP-derived DNA adducts and has been successfully used in their identification and quantification.[1][2][9][10][11]

Q5: What are the typical levels of this compound-DNA adducts observed in in vivo studies?

A5: In studies with female rats gavaged with 0.1 and 1.0 mg/kg doses of this compound for three consecutive days, the levels of DHP-derived DNA adducts in blood were 12.9 and 51.8 adducts/10^7 nucleotides, respectively.[10] In another study, after a single 10 mg/kg dose, maximum DNA adduct formation in the liver occurred at 48 hours.[12]

Data Presentation

Table 1: Quantitative Analysis of DHP-Derived DNA Adducts in Female Rats

Dosage of this compoundTissueAdduct Level (adducts/10^7 nucleotides)
0.1 mg/kg/day for 3 daysBlood12.9
1.0 mg/kg/day for 3 daysBlood51.8
0.1 mg/kg/day for 3 daysLiver42.6 ± 0.4
1.0 mg/kg/day for 3 daysLiver134.9 ± 2.6

Data sourced from a study where female rats were treated with this compound by gavage for three consecutive days.[10]

Experimental Protocols

Protocol 1: 32P-Postlabeling with Nuclease P1 Enrichment and HPLC Analysis

This protocol is a generalized procedure based on methods successfully used for the analysis of this compound-DNA adducts.[10]

  • DNA Digestion:

    • Incubate 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to hydrolyze the DNA into 2'-deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate the normal 3'-mononucleotides to deoxyribonucleosides. Adducted nucleotides are largely resistant to this enzymatic action.

  • 5' Labeling:

    • Incubate the nuclease P1-enriched digest with T4 polynucleotide kinase and an excess of carrier-free [γ-32P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.

  • HPLC Separation:

    • Inject the 32P-labeled sample into a reverse-phase HPLC system.

    • Use a gradient elution program to separate the different DHP-derived DNA adducts.

  • Detection and Quantification:

    • Monitor the eluent with an on-line radioactivity detector.

    • Quantify the adduct levels by comparing the radioactivity of the adduct peaks to that of known standards or by calculating relative adduct levels.

Mandatory Visualization

Riddelline_Adduct_Formation_and_Detection cluster_workflow 32P-Postlabeling Workflow This compound This compound Metabolic_Activation Metabolic Activation (CYP450) This compound->Metabolic_Activation DHP Dehydroriddelliine (DHP) (Reactive Metabolite) Metabolic_Activation->DHP DNA Cellular DNA DHP->DNA Covalent Binding Adducted_DNA DHP-DNA Adducts Postlabeling_Workflow 32P-Postlabeling Workflow Adducted_DNA->Postlabeling_Workflow Analysis Digestion 1. DNA Digestion (MN + SPD) Adducted_DNA->Digestion Enrichment 2. Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labeling 3. 32P-Labeling (T4 PNK + [γ-32P]ATP) Enrichment->Labeling Separation 4. Separation (HPLC or TLC) Labeling->Separation Detection 5. Detection & Quantification Separation->Detection

Caption: Metabolic activation of this compound and subsequent 32P-postlabeling workflow for adduct detection.

Troubleshooting_Workflow Start Start: Low/No Adduct Signal Check_Digestion Check DNA Digestion Efficiency Start->Check_Digestion Optimize_Enzymes Optimize MN/SPD Concentrations & Time Check_Digestion->Optimize_Enzymes Inefficient Check_Enrichment Evaluate Adduct Enrichment Check_Digestion->Check_Enrichment Efficient Optimize_Enzymes->Check_Enrichment Optimize_NucleaseP1 Titrate Nuclease P1 Concentration Check_Enrichment->Optimize_NucleaseP1 Inefficient Check_Labeling Assess Labeling Reaction Check_Enrichment->Check_Labeling Efficient Optimize_NucleaseP1->Check_Labeling Verify_ATP_Kinase Verify [γ-32P]ATP and T4 PNK Activity Check_Labeling->Verify_ATP_Kinase Inefficient Check_Separation Review Separation Method Check_Labeling->Check_Separation Efficient Verify_ATP_Kinase->Check_Separation Consider_HPLC Switch from TLC to HPLC for Better Resolution Check_Separation->Consider_HPLC Poor Resolution Success Successful Adduct Detection Check_Separation->Success Good Resolution Consider_HPLC->Success

Caption: A logical workflow for troubleshooting low or no signal in 32P-postlabeling experiments.

References

Technical Support Center: Riddelliine Stability in DMSO for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of riddelliine in dimethyl sulfoxide (DMSO) for long-term storage. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is riddelliine when stored in DMSO?

Q2: What are the optimal storage conditions for riddelliine in DMSO?

To maximize the shelf-life of riddelliine in DMSO, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed containers to minimize exposure to moisture and light. For volatile compounds, preparing fresh solutions before use is often the best practice.[3] If long-term storage is necessary, using a higher concentration (e.g., 10 mM) can improve stability.[2]

Q3: Do freeze-thaw cycles affect the stability of riddelliine in DMSO?

Multiple freeze-thaw cycles can potentially degrade sensitive compounds. However, studies on diverse compound libraries have shown that for many substances, there is no significant loss of compound after multiple freeze-thaw cycles.[4][5] To mitigate any potential degradation, it is recommended to aliquot the riddelliine stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the entire stock.

Q4: Does the water content in DMSO affect riddelliine's stability?

Yes, the presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[4][5] DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Therefore, it is crucial to use anhydrous DMSO and to handle and store it under dry conditions to prevent the accumulation of water, which could lead to hydrolysis of sensitive compounds like riddelliine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with older riddelliine stock solutions. Degradation of riddelliine over time.Prepare a fresh stock solution of riddelliine from powder. Perform a stability study on your stock solution to determine its shelf-life under your specific storage conditions.
Precipitate observed in the riddelliine/DMSO solution after thawing. The compound may have low solubility at lower temperatures, or the concentration may be too high.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Centrifuge the vial before use and carefully aspirate the supernatant.
Loss of biological activity of the riddelliine solution. Chemical degradation of riddelliine.Verify the integrity of the compound using an analytical method such as HPLC or LC-MS/MS. Prepare fresh solutions for future experiments and re-evaluate storage conditions.
Variability between different aliquots of the same stock solution. Incomplete dissolution or precipitation after thawing.Ensure the entire stock solution is fully thawed and vortexed to ensure homogeneity before making aliquots.

Summary of Compound Stability in DMSO

The following table summarizes general findings on the stability of various compounds, including pyrrolizidine alkaloids, when stored in DMSO under different conditions.

Compound ClassStorage ConditionsDurationStabilityReference
Diverse chemical library40°C15 weeksMost compounds were stable.[4][5]
Diverse chemical libraryRoom temperature5 monthsNo significant difference in recovery between glass and polypropylene containers.[4][5]
~7200 compoundsRoom temperature3 months92% probability of observing the compound.[6]
~7200 compoundsRoom temperature1 year52% probability of observing the compound.[6]
25 Pyrrolizidine AlkaloidsStored in herbal matrices182 daysAll compounds remained stable.
1404 compounds4°C in DMSO/water (90/10)2 years85% of compounds were stable.[1]

Experimental Protocol: Assessing Riddelliine Stability in DMSO

This protocol outlines a general method for determining the stability of riddelliine in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials:

  • Riddelliine powder

  • Anhydrous DMSO

  • HPLC or LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Autosampler vials

  • Pipettes and sterile tips

  • -20°C and/or -80°C freezer

  • Incubator or oven for accelerated stability studies

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of riddelliine powder and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or LC-MS/MS system. This will serve as the baseline (T=0) measurement.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple autosampler vials to avoid freeze-thaw cycles of the main stock. Store these aliquots under the desired long-term storage conditions (e.g., -20°C, -80°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity. Dilute the sample to the same concentration as the T=0 sample.

  • HPLC/LC-MS/MS Analysis: Analyze the sample using the same method as the T=0 sample.

  • Data Analysis: Compare the peak area of riddelliine at each time point to the peak area at T=0. The percentage of riddelliine remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.

3. Accelerated Stability Study (Optional): To obtain a faster indication of stability, store aliquots at an elevated temperature (e.g., 40°C) and analyze them at more frequent intervals (e.g., 1 day, 3 days, 1 week, 2 weeks).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis prep_stock Prepare Riddelliine Stock in DMSO t0_analysis T=0 Analysis (HPLC/LC-MS/MS) prep_stock->t0_analysis aliquot Aliquot Stock Solution prep_stock->aliquot storage_conditions Store Aliquots at -80°C, -20°C, 4°C, RT aliquot->storage_conditions tx_analysis Analyze Aliquots at Predetermined Time Points storage_conditions->tx_analysis data_analysis Compare Peak Areas to T=0 tx_analysis->data_analysis stability_determination Determine % Riddelliine Remaining data_analysis->stability_determination

Caption: Experimental workflow for assessing the long-term stability of riddelliine in DMSO.

riddelliine_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response cluster_outcome Toxicological Outcome riddelliine Riddelliine cyp3a4 CYP3A4 (in Liver) riddelliine->cyp3a4 Metabolism reactive_metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Esters) cyp3a4->reactive_metabolites dna_adducts DNA Adducts & Cross-links reactive_metabolites->dna_adducts protein_adducts Protein Adducts reactive_metabolites->protein_adducts dna_damage_response DNA Damage Response dna_adducts->dna_damage_response cell_cycle_arrest S-Phase Cell Cycle Arrest dna_damage_response->cell_cycle_arrest apoptosis Apoptosis (Intrinsic & Extrinsic Pathways) dna_damage_response->apoptosis genotoxicity Genotoxicity cell_cycle_arrest->genotoxicity hepatotoxicity Hepatotoxicity apoptosis->hepatotoxicity

Caption: Signaling pathway of riddelliine-induced toxicity, highlighting metabolic activation, DNA damage, and subsequent cellular responses.[4][6]

References

Troubleshooting Riddelline solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with riddelliine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My riddelliine powder is not dissolving in water or my aqueous buffer. What should I do?

A1: Riddelliine in its free base form is sparingly soluble to insoluble in water.[1][2][3] This is a common issue. The recommended approach is to first create a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What is the best organic solvent to use for a riddelliine stock solution?

A2: Riddelliine is soluble in ethanol, acetone, and chloroform.[2] For most biological experiments, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating stock solutions of poorly water-soluble compounds. A high-concentration stock in DMSO can then be serially diluted into your aqueous buffer or cell culture medium.

Q3: I need to avoid organic solvents in my experiment. Are there other options?

A3: Yes. There are two primary strategies to enhance aqueous solubility without organic co-solvents:

  • pH Adjustment: Riddelliine, as a pyrrolizidine alkaloid, contains a tertiary amine group. Lowering the pH of your aqueous solution will protonate this group, forming a salt which is significantly more water-soluble. Protocols for extracting similar alkaloids often use acidified water (e.g., with sulfuric or formic acid).[4][5] We recommend preparing a buffer with a pH between 4.0 and 6.0.

  • Use the N-oxide Form: Riddelliine also exists as riddelliine N-oxide, which is soluble in water.[3] If your experimental design permits, using the N-oxide form can circumvent solubility issues entirely.

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: This often happens if the final concentration of the compound exceeds its solubility limit in the aqueous medium or if the concentration of the organic solvent is too high. Try the following:

  • Lower the Final Concentration: Ensure your final experimental concentration is below the solubility limit of riddelliine in the final medium.

  • Use a Lower Stock Concentration: Making a less concentrated initial stock solution in DMSO may help when diluting.

  • Increase Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious, as excessive heat can degrade riddelliine.[2]

Q5: How stable is riddelliine in solution?

A5: Alcoholic and aqueous solutions of riddelliine are stable at room temperature when protected from light.[2][3] However, the compound readily hydrolyzes in aqueous alkaline (basic) solutions.[3] It is recommended to prepare fresh solutions for your experiments and store stock solutions at -20°C or -80°C, protected from light. The solid form is stable for over a year at room temperature when kept in diffuse light.[2]

Riddelliine Solubility Data

The following table summarizes the known solubility properties of riddelliine.

Solvent/MediumFormSolubilityReference
WaterFree BaseInsoluble / Sparingly Soluble[1][2]
Water (at 25°C / 77°F)Free Base< 1 mg/mL[1]
WaterN-oxideSoluble[3]
EthanolFree BaseSoluble[2]
AcetoneFree BaseSoluble[2]
ChloroformFree BaseSoluble[2]
Aqueous AlkalisFree BaseUnstable (hydrolyzes)[3]
Acidified Aqueous MediaFree Base (as salt)Enhanced Solubility (qualitative)[4][5]

Experimental Protocols

Protocol 1: Preparation of Riddelliine Stock Solution using an Organic Co-solvent (DMSO)

This protocol is suitable for most in vitro cell-based assays where a final DMSO concentration of <0.5% is tolerable.

Materials:

  • Riddelliine powder (CAS No. 23246-96-0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of riddelliine powder in a sterile, appropriate container.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For experiments, thaw an aliquot and dilute it into your aqueous medium to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system.

Protocol 2: Preparation of Riddelliine Solution in Acidified Aqueous Buffer

This protocol is recommended for experiments where organic solvents must be avoided.

Materials:

  • Riddelliine powder (CAS No. 23246-96-0)

  • Citrate buffer or Phosphate buffer (e.g., 50 mM)

  • Hydrochloric acid (HCl) or other suitable acid to adjust pH

  • pH meter

  • Sterile conical tubes or glass vials

  • Vortex mixer

  • Stir plate and magnetic stir bar

Methodology:

  • Prepare the desired aqueous buffer (e.g., 50 mM Sodium Citrate).

  • Adjust the pH of the buffer to ~4.5 using HCl.

  • Weigh the required amount of riddelliine powder.

  • Slowly add the riddelliine powder to the acidified buffer while vigorously stirring or vortexing.

  • Continue to stir the solution for 15-30 minutes. Gentle warming (to 37°C) can be applied if necessary, but monitor for any color change which might indicate degradation.[1]

  • Once dissolved, sterile-filter the solution through a 0.22 µm filter if required for your application.

  • Use the solution immediately, as the long-term stability in acidic buffer may vary.

Visual Guides

Riddelliine_Solubility_Troubleshooting start Start: Riddelliine powder does not dissolve in aqueous medium q_solvent Can an organic co-solvent (e.g., DMSO) be used in the experiment? start->q_solvent use_dmso Yes: Prepare a concentrated stock solution in DMSO. See Protocol 1. q_solvent->use_dmso Yes q_ph No: Can the pH of the aqueous medium be lowered to 4.0-6.0? q_solvent->q_ph No dilution_issue Precipitation occurs upon dilution into aqueous medium? use_dmso->dilution_issue dilution_solutions Troubleshoot Dilution: - Add stock dropwise while vortexing - Use sonication or gentle warming - Lower final concentration dilution_issue->dilution_solutions Yes dilution_issue->q_ph No use_acid Yes: Dissolve directly in an acidified buffer. See Protocol 2. q_ph->use_acid Yes q_noxide No: Is using the N-oxide form of Riddelliine an option? q_ph->q_noxide No use_noxide Yes: Use Riddelliine N-oxide, which is water-soluble. q_noxide->use_noxide Yes end_fail Solubility issue persists. Re-evaluate experimental constraints or consider alternative compounds. q_noxide->end_fail No

Caption: Troubleshooting workflow for Riddelliine solubility.

Riddelliine_Stock_Prep_Workflow cluster_protocol1 Protocol 1: DMSO Stock cluster_protocol2 Protocol 2: Acidic Buffer p1_start Weigh Riddelliine Powder p1_add_dmso Add Anhydrous DMSO p1_start->p1_add_dmso p1_dissolve Vortex / Sonicate until dissolved p1_add_dmso->p1_dissolve p1_aliquot Aliquot into sterile tubes p1_dissolve->p1_aliquot p1_store Store at -20°C / -80°C p1_aliquot->p1_store p2_start Prepare Buffer (pH 4.0-5.0) p2_add_ridd Add Riddelliine Powder p2_start->p2_add_ridd p2_dissolve Stir / Gently Warm until dissolved p2_add_ridd->p2_dissolve p2_filter Sterile Filter (0.22 µm) p2_dissolve->p2_filter p2_use Use immediately p2_filter->p2_use

Caption: Experimental workflows for preparing Riddelliine solutions.

Riddelliine_Forms_Solubility ridd_base Riddelliine (Free Base) (Poorly Water-Soluble) ridd_noxide Riddelliine N-oxide (Water-Soluble) ridd_base->ridd_noxide Oxidation ridd_salt Riddelliine Salt (e.g., Riddelliine-HCl) (Enhanced Water Solubility) ridd_base->ridd_salt Addition of Acid (H+)

Caption: Chemical forms of Riddelliine and their relative water solubility.

References

Technical Support Center: Minimizing Experimental Variability in Riddelline Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when assessing the cytotoxicity of Riddelline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

This compound is a naturally occurring pyrrolizidine alkaloid found in several plant species. It is a known genotoxic agent and is classified as a carcinogen. Human exposure can occur through the consumption of contaminated food products or herbal remedies. Therefore, understanding its cytotoxic effects is crucial for risk assessment and drug development.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

This compound itself is not directly cytotoxic. It requires metabolic activation, primarily by cytochrome P450 enzymes (CYP3A4 in humans) in the liver, to be converted into reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs).[1][2][3][4] These reactive metabolites, such as dehydroretronecine (DHR), can then bind to cellular macromolecules like DNA and proteins, forming adducts.[1][4][5] This process leads to genotoxicity, apoptosis (programmed cell death), and ultimately, cytotoxicity.[6][7]

Q3: Which cell lines are appropriate for this compound cytotoxicity assays?

The choice of cell line is critical and can significantly impact results. Since this compound requires metabolic activation, cell lines expressing relevant cytochrome P450 enzymes (e.g., HepG2, or other liver-derived cell lines) are often preferred. Alternatively, a stable, metabolically incompetent cell line can be used in conjunction with an external metabolic activation system, such as liver S9 fractions.

Q4: What are the most common assays to measure this compound cytotoxicity?

Commonly used cytotoxicity assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of membrane disruption and cell death.

  • ATP (Adenosine Triphosphate) Assay: Quantifies the amount of ATP present, which is proportional to the number of viable cells.

  • Neutral Red Uptake Assay: Assesses the integrity of lysosomes in viable cells.

The choice of assay should be based on the expected mechanism of cytotoxicity and potential interactions with the test compound.

Troubleshooting Guides

General Assay Variability
IssuePossible Cause(s)Recommended Solution(s)
High well-to-well variability Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating.
Edge effects due to evaporation.Fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data. Ensure proper humidity in the incubator.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent results between experiments Variation in cell passage number or health.Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time.
Instability of this compound solution.Prepare fresh this compound solutions for each experiment. Protect from light if sensitive.
Fluctuation in incubator conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator settings.
This compound-Specific Issues
IssuePossible Cause(s)Recommended Solution(s)
Lower than expected cytotoxicity Insufficient metabolic activation of this compound.Use a cell line with known and consistent CYP450 activity. If using an S9 fraction, ensure its proper preparation and activity.
Short exposure time.This compound's cytotoxic effects are mediated by its metabolites. A longer incubation time (e.g., 24, 48, 72 hours) may be necessary to observe significant toxicity.
Artifactual results in MTT assay This compound or its metabolites may have antioxidant properties that directly reduce the MTT reagent, leading to an overestimation of cell viability.[8][9]Include a "this compound + MTT in cell-free media" control to check for direct reduction. Consider using an alternative assay like the LDH release assay, which is less prone to such interference.
High background in LDH assay Serum in the culture medium contains LDH, leading to high background readings.[10]Use a low-serum or serum-free medium during the LDH release portion of the experiment. Always include a "medium only" background control.
This compound-induced cell lysis is minimal at the tested concentration.Ensure the use of a positive control (e.g., lysis buffer) to confirm the assay is working correctly. Optimize this compound concentration and incubation time.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle and positive controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

Visualizations

Experimental_Workflow General Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells riddelliine_prep Prepare this compound Solutions treat_cells Treat with this compound riddelliine_prep->treat_cells seed_cells->treat_cells incubation Incubate (24-72h) treat_cells->incubation add_reagent Add Assay Reagent (MTT/LDH) incubation->add_reagent read_plate Read Plate (Absorbance) add_reagent->read_plate calc_viability Calculate % Viability/Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: General workflow for assessing this compound cytotoxicity.

Riddelliine_Pathway Proposed Signaling Pathway for this compound-Induced Cytotoxicity Riddelliine Riddelliine CYP450 CYP450 Enzymes (e.g., CYP3A4) Riddelliine->CYP450 Metabolic Activation DHPA Reactive Metabolites (DHPAs/DHR) CYP450->DHPA DNA_Adducts DNA Adducts DHPA->DNA_Adducts Protein_Adducts Protein Adducts DHPA->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity p53 p53 Activation Genotoxicity->p53 Apoptosis Apoptosis p53->Apoptosis Apoptosis->Cytotoxicity

Caption: this compound's metabolic activation and cytotoxic pathway.

References

Technical Support Center: Quantification of Riddelliine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Riddelliine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying Riddelliine in complex matrices like herbal supplements?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from the matrix can suppress or enhance the ionization of Riddelliine in the mass spectrometer, leading to inaccurate quantification.[1][2]

  • Isomeric Compounds: Riddelliine has several isomers, such as seneciphylline N-oxide, which can be difficult to separate chromatographically, leading to inaccurate identification and quantification.[3]

  • Low Concentrations: Riddelliine may be present at very low concentrations (µg/kg or ppb level), requiring highly sensitive analytical methods.[1][4]

  • Analyte Stability: Riddelliine and other pyrrolizidine alkaloids (PAs) can exist as free bases or N-oxides, and their stability can be affected by sample preparation conditions.

Q2: What is the most common analytical technique for Riddelliine quantification?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS or UPLC-MS/MS) is the most widely used technique.[1][3][5] This method offers the high sensitivity and selectivity required for detecting low concentrations of Riddelliine and distinguishing it from other matrix components.[1]

Q3: Why is Solid Phase Extraction (SPE) a crucial step in sample preparation for Riddelliine analysis?

A3: SPE is essential for cleaning up the sample extract and minimizing matrix effects.[1] For pyrrolizidine alkaloids like Riddelliine, strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridges are commonly used to selectively retain the basic alkaloid compounds while allowing interfering matrix components to be washed away.[6] This results in a cleaner extract and more reliable quantification.

Q4: How can I compensate for matrix effects in my analysis?

A4: The most effective way to compensate for matrix effects is to use a matrix-matched calibration curve.[1] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples are affected by the matrix in the same way. The use of isotopically labeled internal standards is also a highly recommended technique to correct for matrix effects and variations in sample preparation.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of Riddelliine 1. Inefficient extraction from the sample matrix. 2. Suboptimal pH during extraction or SPE loading. 3. Incorrect SPE elution solvent.1. Ensure the sample is finely ground and homogenized. Use an acidic extraction solvent (e.g., 0.05 M sulfuric acid) to protonate the Riddelliine for better solubility and retention on the SPE cartridge.[7] 2. Verify that the pH of the extract is acidic before loading onto the cation exchange SPE column to ensure proper retention. 3. Use an elution solvent containing a base (e.g., ammonia or triethylamine in an organic solvent mixture) to neutralize and elute the retained Riddelliine.
Poor chromatographic peak shape (tailing, splitting) 1. Incompatible reconstitution solvent with the mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase conditions. 2. Dilute the sample extract to avoid overloading the analytical column. 3. Use a mobile phase with an appropriate modifier (e.g., formic acid or ammonium formate) to improve peak shape.[2]
Inability to separate Riddelliine from its isomers 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the gradient elution profile of your UHPLC method. A slower gradient may improve the separation of isomeric compounds.[3] 2. Consider using a different column chemistry. A C18 column is commonly used, but other phases like phenyl-hexyl might offer different selectivity.[3]
High signal variability between replicate injections 1. Significant matrix effects. 2. Inconsistent sample preparation. 3. Instability of the analyte in the final extract.1. Improve the sample cleanup procedure to remove more interfering compounds. Diluting the sample extract can also reduce matrix effects.[8] 2. Ensure consistent and precise execution of all sample preparation steps. The use of an internal standard can help to correct for variability.[4] 3. Analyze the samples as soon as possible after preparation and store them at a low temperature (e.g., 4°C) in the autosampler.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids, including Riddelliine, in various complex matrices.

Table 1: Limits of Quantification (LOQs) for Pyrrolizidine Alkaloids in Different Matrices

MatrixAnalyte(s)LOQ (µg/kg)Analytical MethodReference
Honey24 PAs0.05 - 1.00UHPLC-MS/MS[3]
Tea24 PAs0.1 - 2.5UHPLC-MS/MS[3]
Milk24 PAsNot specifiedUHPLC-MS/MS[3]
Herbal Tea28 PAs0.1 - 8.5 ng/gLC-MS/MS[9]
Culinary HerbsTotal PAs3.0 (dry weight)HPLC-ESI-MS/MS[4]

Table 2: Recovery Rates for Pyrrolizidine Alkaloids in Different Matrices

MatrixAnalyte(s)Recovery (%)Analytical MethodReference
Honey24 PAs64.5 - 103.4UHPLC-MS/MS[3]
Milk24 PAs65.2 - 112.2UHPLC-MS/MS[3]
Tea24 PAs67.6 - 107.6UHPLC-MS/MS[3]
Herbal Tea28 PAs75 - 115LC-MS/MS[9]
Herbal Medicines28 PAs67.1 - 151.7LC-ESI-MS/MS[6]

Experimental Protocols

Protocol 1: Sample Preparation for Riddelliine in Herbal Tea

This protocol is a generalized procedure based on common methods for pyrrolizidine alkaloid analysis in herbal matrices.[7][9]

  • Sample Homogenization:

    • Weigh 2.0 g of the homogenized and dried herbal tea sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid.

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Place in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • SPE Cleanup (Oasis MCX Cartridge):

    • Condition the Oasis MCX SPE cartridge (e.g., 6 cc, 500 mg) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

    • Load the combined acidic extract onto the SPE cartridge.

    • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

    • Elute the Riddelliine and other PAs with 6 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue in 1 mL of 5% methanol in water.

    • Vortex to dissolve the residue.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into a UHPLC vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis

This is a representative UHPLC-MS/MS method for the analysis of Riddelliine and other PAs.[2][3]

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500 or equivalent

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-11 min: Linear gradient to 37% B

    • 11-13 min: Linear gradient to 95% B

    • 13-15.5 min: Hold at 95% B

    • 15.5-16 min: Return to 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Riddelliine and other target PAs.

Visualizations

Riddelline_Quantification_Workflow Figure 1: General Workflow for Riddelline Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start 1. Sample Homogenization (e.g., Herbal Tea) extraction 2. Acidic Extraction (0.05 M H2SO4) start->extraction cleanup 3. SPE Cleanup (Cation Exchange) extraction->cleanup concentration 4. Evaporation & Reconstitution cleanup->concentration end_prep Final Extract in Vial concentration->end_prep lcms 5. UHPLC-MS/MS Analysis end_prep->lcms data_proc 6. Data Processing (Integration & Calibration) lcms->data_proc result 7. Final Concentration (µg/kg) data_proc->result

Caption: General Workflow for this compound Quantification.

Troubleshooting_Low_Recovery Figure 2: Troubleshooting Low Riddelliine Recovery cluster_extraction Extraction Step cluster_spe SPE Step cluster_solutions Solutions start Low/No Riddelliine Recovery Detected check_homogenization Is sample fully homogenized? start->check_homogenization check_extraction Is extraction solvent acidic? check_ph Is sample pH acidic before loading? check_extraction->check_ph Yes solution_acid Use acidic solvent (e.g., 0.05 M H2SO4) check_extraction->solution_acid No check_homogenization->check_extraction Yes solution_homogenize Grind sample to fine powder check_homogenization->solution_homogenize No check_elution Is elution solvent basic? check_ph->check_elution Yes solution_ph Adjust pH to < 4 before SPE check_ph->solution_ph No solution_elution Use basic elution solvent (e.g., 5% NH4OH in MeOH) check_elution->solution_elution No

Caption: Troubleshooting Low Riddelliine Recovery.

References

Best practices for handling and disposal of Riddelline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, experimental use, and disposal of Riddelline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound is a naturally occurring pyrrolizidine alkaloid (PA) found in several plant species. It is classified as a genotoxic carcinogen. Its toxicity stems from its metabolic activation in the liver to reactive pyrrolic esters (dehydroriddelliine) and ultimately to 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). These reactive metabolites can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and cancer.[1][2][3][4][5]

Q2: What are the primary health risks associated with this compound exposure?

A2: The primary health risk is cancer, particularly of the liver (hemangiosarcoma).[5] this compound is also hepatotoxic, meaning it can cause severe liver damage. Acute exposure can lead to veno-occlusive disease, a condition where the small veins in the liver are obstructed.

Q3: What are the initial signs of this compound exposure?

A3: Initial signs of acute exposure can include nausea, vomiting, abdominal pain, and jaundice. Chronic low-level exposure may not produce immediate symptoms but can lead to progressive liver damage.

Q4: What immediate actions should be taken in case of accidental exposure?

A4: In case of skin contact, immediately wash the affected area with soap and water. If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to an area with fresh air. If ingested, seek immediate medical attention.

Troubleshooting Experimental Guides

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible results 1. This compound solution instability. 2. Uneven cell seeding. 3. Contamination of cell cultures. 4. Pipetting errors.1. Prepare fresh this compound solutions for each experiment. 2. Ensure a single-cell suspension before seeding and mix gently before plating. 3. Regularly check cell cultures for any signs of contamination. 4. Calibrate pipettes regularly and use appropriate pipetting techniques.
High background absorbance 1. This compound interfering with the colorimetric readout. 2. Phenol red in the culture medium. 3. Microbial contamination.1. Include control wells with this compound but no cells to measure its intrinsic absorbance.[6] 2. Use phenol red-free medium during the MTT incubation step.[7] 3. Discard contaminated cultures and thoroughly disinfect the incubator.
Low absorbance readings even at high this compound concentrations 1. Low metabolic activity of the cell line. 2. Insufficient incubation time with MTT. 3. Formazan crystals not fully dissolved.1. Increase the number of cells seeded per well.[8] 2. Optimize the MTT incubation time for your specific cell line. 3. Increase the shaking time or use a different solvent to dissolve the formazan crystals.
In Vivo Animal Studies (Hepatotoxicity Model)
Problem Possible Cause Troubleshooting Steps
High mortality rate in the animal cohort 1. Incorrect dosage calculation. 2. Animal strain is highly sensitive to this compound. 3. Stress during handling and administration.1. Double-check all dosage calculations and dilutions. 2. Conduct a pilot study with a small number of animals to determine the appropriate dose range. 3. Ensure all personnel are proficient in animal handling and administration techniques to minimize stress.
No observable signs of hepatotoxicity 1. Insufficient dose of this compound. 2. Short duration of the study. 3. Insensitive parameters being measured.1. Increase the dose of this compound based on literature or pilot data. 2. Extend the duration of the study to allow for the development of chronic liver injury. 3. In addition to monitoring clinical signs, include more sensitive endpoints like serum liver enzyme levels and histopathological analysis of liver tissue.[9]
Variable results between animals in the same group 1. Inconsistent gavage technique leading to variable dosing. 2. Underlying health differences in the animals. 3. Environmental stressors affecting the animals unevenly.1. Ensure all personnel performing oral gavage are properly trained and consistent in their technique. 2. Acclimatize animals to the facility for a sufficient period before starting the experiment and monitor their health closely. 3. Maintain a stable and controlled environment (temperature, light cycle, noise) for all animals.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's genotoxicity.

Parameter Species/System Dose/Concentration Result Reference
DHP-derived DNA adducts Female F344 rats (in vivo)0.1 mg/kg (gavage for 3 days)12.9 adducts/10⁷ nucleotides in blood DNA[1]
DHP-derived DNA adducts Female F344 rats (in vivo)1.0 mg/kg (gavage for 3 days)51.8 adducts/10⁷ nucleotides in blood DNA[1]
DHP-derived DNA adducts Female F344 rats (in vivo)0.1 mg/kg (gavage for 3 days)42.6 adducts/10⁷ nucleotides in liver DNA[1]
DHP-derived DNA adducts Female F344 rats (in vivo)1.0 mg/kg (gavage for 3 days)134.9 adducts/10⁷ nucleotides in liver DNA[1]

Experimental Protocols

Detailed Methodology for In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a culture medium to the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Detailed Methodology for In Vivo Hepatotoxicity Study in Mice
  • Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • This compound Administration: Prepare this compound solution in sterile water. Administer this compound to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg body weight) daily for a specified period (e.g., 4 weeks). A control group should receive the vehicle (sterile water) only.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior. Record body weights twice a week.

  • Sample Collection: At the end of the study, euthanize the mice and collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Perfuse the liver with saline and then collect a portion for histopathological analysis and another portion for molecular analysis (e.g., DNA adduct measurement).

  • Histopathology: Fix the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess liver morphology and signs of injury.

  • Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits to quantify liver damage.

Mandatory Visualizations

Riddelline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab coat - Nitrile gloves - Safety goggles prep_fume_hood Work in a certified chemical fume hood handle_weigh Weighing solid this compound prep_fume_hood->handle_weigh handle_dissolve Dissolving in appropriate solvent handle_weigh->handle_dissolve spill_alert Alert others in the lab handle_dissolve->spill_alert If spill occurs disp_collect Collect waste in a labeled, sealed container handle_dissolve->disp_collect After experiment spill_contain Contain the spill with absorbent material spill_alert->spill_contain spill_decontaminate Decontaminate the area spill_contain->spill_decontaminate spill_decontaminate->disp_collect disp_contact Contact Environmental Health & Safety (EHS) disp_collect->disp_contact

Caption: Workflow for safe handling and disposal of this compound.

Riddelline_Genotoxicity_Pathway cluster_activation Metabolic Activation (in Liver) cluster_damage DNA Damage cluster_response DNA Damage Response This compound This compound Dehydroriddelliine Dehydroriddelliine (Reactive Pyrrolic Ester) This compound->Dehydroriddelliine CYP450 DHP DHP (6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine) Dehydroriddelliine->DHP DNA_Adducts DNA Adducts DHP->DNA_Adducts Covalent Binding ATM_ATR ATM/ATR Kinases (Activated) DNA_Adducts->ATM_ATR Sensor Activation p53 p53 (Phosphorylated & Activated) ATM_ATR->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

Caption: Signaling pathway of this compound-induced genotoxicity.

References

Riddelliine-Induced Animal Model Mortality: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riddelliine in animal models. The information provided is intended to help address and manage the mortality rates often encountered in such studies.

Troubleshooting Guide

High mortality rates in riddelliine-induced animal models can be a significant challenge. This guide provides a structured approach to troubleshooting common issues.

Problem: Unexpectedly High Mortality Rate

Possible Causes and Solutions:

  • Dose-Related Toxicity: Riddelliine is known to cause dose-dependent toxicity, primarily targeting the liver.

    • Solution: Review the dosing regimen. According to studies conducted by the National Toxicology Program (NTP), high doses of riddelliine have been shown to cause significant mortality. For instance, in a 2-week study, four out of five male F344/N rats died when administered 25 mg/kg of riddelliine by gavage.[1] A 2-year study in male rats receiving 1 mg/kg was terminated at week 72 due to high mortality.[2] It is crucial to select a dose that is sufficient to induce the desired effect without causing excessive toxicity. A pilot study with a dose range is recommended to determine the optimal dose for your specific animal model and experimental goals.

  • Animal Strain and Sex Differences: Sensitivity to riddelliine toxicity can vary between different animal strains and sexes.

    • Solution: Be aware of the reported sensitivities. NTP studies have indicated that rats may be more sensitive to the toxic effects of riddelliine than mice, and males may be more sensitive than females.[1] Ensure that the chosen animal model is appropriate for the study's objectives and consider potential sex-based differences in response.

  • Animal Health and Husbandry: Pre-existing health conditions or suboptimal husbandry can exacerbate the toxic effects of riddelliine.

    • Solution: Ensure that all animals are healthy and free of disease before starting the experiment. Maintain a clean, controlled environment with proper nutrition and hydration. Regularly monitor the animals for any signs of distress or illness.

  • Route of Administration: The method of administration can influence the absorption and metabolism of riddelliine, thereby affecting its toxicity.

    • Solution: The NTP studies primarily used gavage for oral administration.[1][2][3] Ensure that the administration technique is performed correctly and consistently to minimize stress and ensure accurate dosing.

Troubleshooting Workflow

Troubleshooting Workflow for High Mortality start High Mortality Observed check_dose Review Dosing Regimen - Compare with literature - Consider dose reduction start->check_dose check_animal_model Evaluate Animal Model - Strain sensitivity - Sex differences start->check_animal_model check_health Assess Animal Health & Husbandry - Pre-existing conditions - Environmental factors start->check_health pilot_study Conduct Pilot Study - Test a range of lower doses check_dose->pilot_study check_animal_model->pilot_study consult_vet Consult with Veterinarian - Review animal health records - Discuss supportive care options check_health->consult_vet implement_endpoints Implement Humane Endpoints - Monitor for clinical signs - Establish clear criteria for euthanasia end Mortality Rate Managed implement_endpoints->end pilot_study->implement_endpoints consult_vet->implement_endpoints

Caption: Troubleshooting workflow for addressing high mortality in riddelliine studies.

Quantitative Data Summary

The following table summarizes mortality and key findings from NTP studies on riddelliine.

Study DurationAnimal ModelDose (mg/kg)Key Findings on Mortality and ToxicityReference
2 WeeksMale F344/N Rats254 out of 5 animals died or were killed moribund.[1]
2 WeeksMale F344/N Rats10Depressed mean body weight gains.[1]
13 WeeksRats0.1No-observed-adverse-effect level (NOAEL) for histopathologic changes.[1]
13 WeeksMice3.3No-observed-adverse-effect level (NOAEL) for histopathologic changes.[1]
2 YearsMale F344/N Rats1.0Study terminated at week 72 due to high mortality.[2]
2 YearsMale & Female Rats1.0Clear evidence of carcinogenic activity (hemangiosarcoma in the liver).[2][3]
2 YearsMale B6C3F1 Mice3.0Clear evidence of carcinogenic activity (hemangiosarcoma in the liver).[3]
2 YearsFemale B6C3F1 Mice3.0Clear evidence of carcinogenic activity (alveolar/bronchiolar neoplasms).[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of riddelliine-induced toxicity?

A1: Riddelliine is a pyrrolizidine alkaloid that is metabolized in the liver by cytochrome P450 enzymes to reactive metabolites, primarily dehydroretronecine (DHP).[4][5] DHP can bind to DNA, forming DHP-DNA adducts, which is considered a key step in its genotoxicity and carcinogenicity.[4][5] This DNA damage can lead to cellular responses such as apoptosis and increased p53 protein production, particularly in endothelial cells, which may contribute to the development of liver hemangiosarcomas.[4]

Riddelliine-Induced DNA Damage Pathway

Simplified Riddelliine Bioactivation and DNA Damage Pathway Riddelliine Riddelliine CYP450 Cytochrome P450 (Liver) Riddelliine->CYP450 Metabolism DHP Dehydroretronecine (DHP) (Reactive Metabolite) CYP450->DHP DNA Cellular DNA DHP->DNA Binds to Adducts DHP-DNA Adducts DNA->Adducts DamageResponse DNA Damage Response Adducts->DamageResponse p53 p53 Activation DamageResponse->p53 Tumorigenesis Tumorigenesis (e.g., Hemangiosarcoma) DamageResponse->Tumorigenesis If repair fails Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Bioactivation of riddelliine and subsequent DNA damage pathway.

Q2: What are the typical clinical signs of riddelliine toxicity in rodents?

A2: In NTP studies, signs of riddelliine toxicity in rodents included dose-related inverse effects on body weight gains.[6] In acute high-dose studies, male rats exhibited hemorrhagic centrilobular hepatic necrosis, hepatocytic karyomegaly, and pulmonary hemorrhage or edema.[1] In longer-term studies, non-neoplastic lesions were observed in the liver and kidneys of both rats and mice.[3]

Q3: How can I minimize animal suffering and mortality while still achieving my research objectives?

A3: Implementing humane endpoints is a critical strategy.[1] Instead of using death as the primary endpoint, monitor animals for early indicators of severe toxicity or distress. These can include:

  • Significant body weight loss (e.g., >15-20%)

  • Changes in behavior (e.g., lethargy, hunched posture)

  • Physical signs of distress (e.g., rough coat, labored breathing)

Establishing clear criteria for euthanasia when these signs appear can prevent unnecessary suffering while still allowing for the collection of valuable data. The OECD provides guidance on the use of humane endpoints in toxicology studies.

Q4: Are there alternatives to using death as an endpoint in regulatory toxicology studies?

A4: Yes, there is a significant push to replace, reduce, and refine animal use in toxicology (the 3Rs). For acute toxicity testing, methods like the Fixed Dose Procedure use clear signs of toxicity as endpoints rather than death. This approach still provides necessary information for hazard classification. It is always recommended to consult with your institution's animal care and use committee (IACUC) and relevant regulatory guidelines to ensure your experimental design aligns with the latest best practices for animal welfare.

Experimental Protocols

The following is a generalized protocol based on the methodologies reported in the NTP studies for riddelliine administration in rodents.

Objective: To assess the toxicity and/or carcinogenicity of riddelliine in a rodent model.

Materials:

  • Riddelliine (CAS No. 23246-96-0)

  • Vehicle (e.g., 0.1 M phosphate buffer or sterile water)

  • F344/N rats or B6C3F1 mice

  • Gavage needles appropriate for the animal's size

  • Calibrated scale for animal weighing

  • Appropriate caging and husbandry supplies

Experimental Workflow:

General Experimental Workflow for Riddelliine Toxicology Study acclimation 1. Animal Acclimation (1-2 weeks) randomization 2. Randomization (Into dose groups) acclimation->randomization dosing 3. Riddelliine Administration (e.g., 5 days/week by gavage) randomization->dosing monitoring 4. In-life Monitoring - Body weight - Clinical signs - Food/water consumption dosing->monitoring monitoring->monitoring Continue endpoint 5. Endpoint Reached - Scheduled sacrifice or - Humane endpoint criteria met monitoring->endpoint necropsy 6. Necropsy & Tissue Collection - Gross pathology - Organ weights endpoint->necropsy Yes histopathology 7. Histopathology - Microscopic examination of tissues necropsy->histopathology data_analysis 8. Data Analysis & Reporting histopathology->data_analysis

References

Riddelliine In Vivo Dosage Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing riddelliine dosage in in vivo experiments to mitigate acute toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of riddelliine-induced toxicity?

Riddelliine is a genotoxic pyrrolizidine alkaloid.[1] Its toxicity is primarily mediated by its metabolic activation in the liver.[2] Cytochrome P450 enzymes, specifically CYP3A and CYP2B6, metabolize riddelliine into reactive metabolites, primarily dehydroretronecine (DHP).[2][3] This reactive metabolite can bind to DNA, forming DHP-derived DNA adducts.[1][4] The formation of these adducts is a key step leading to genotoxicity, mutagenicity, and carcinogenicity, particularly liver tumors like hemangiosarcoma.[1][3]

Riddelliine_Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_nucleus Cell Nucleus Riddelliine Riddelliine CYP450 CYP3A / CYP2B6 Enzymes Riddelliine->CYP450 Metabolism DHP DHP (Reactive Metabolite) CYP450->DHP Adducts DHP-DNA Adducts DHP->Adducts Binds to DNA DNA DNA->Adducts Toxicity Genotoxicity & Tumorigenesis (e.g., Hemangiosarcoma) Adducts->Toxicity Leads to

Caption: Metabolic activation pathway of Riddelliine in the liver.
Q2: What are the typical signs of acute riddelliine toxicity in rodents?

In short-term studies (e.g., 2 weeks), high doses of riddelliine can lead to significant toxicity, particularly in rats. Key observations include:

  • Mortality: In a 2-week study, four of five male rats died or were killed moribund at a dose of 25 mg/kg.[5]

  • Body Weight: Depressed mean body weight gains are a common sign, observed in male rats at doses of 10 and 25 mg/kg.[5]

  • Histopathology: The liver is the primary target organ.[5] Lesions include hemorrhagic centrilobular hepatic necrosis, hepatocytic karyomegaly (enlarged nuclei), and cytologic alterations.[5] Other findings can include pulmonary hemorrhage, splenic extramedullary hematopoiesis, and pancreatic edema.[5]

Q3: Are there known differences in sensitivity to riddelliine between species and sexes?

Yes, significant differences in sensitivity have been observed.

  • Species: Rats are generally more sensitive to the toxic effects of riddelliine than mice.[5]

  • Sex: Within a species, males are often more sensitive than females to the toxic effects.[5] For instance, in 2-week studies, male rats exhibited more severe and numerous lesions than female rats at identical doses.[5]

Q4: What are recommended starting doses to avoid acute toxicity in rodent studies?

Based on 13-week toxicity studies, No-Observed-Adverse-Effect Levels (NOAELs) for histopathological changes have been established. These serve as a crucial guide for dose selection in longer-term experiments.

  • For F344/N Rats: The NOAEL is 0.1 mg/kg body weight.[5]

  • For B6C3F1 Mice: The NOAEL is 3.3 mg/kg body weight.[5]

Exceeding these levels, especially in chronic studies, is associated with a spectrum of neoplastic and nonneoplastic effects.[5]

Troubleshooting Guide

Issue: High mortality or severe weight loss observed in the high-dose group.

Possible Cause: The selected dose exceeds the maximum tolerated dose (MTD) for the chosen species, sex, and study duration.

Solution:

  • Review Dosing Levels: Compare your dose to the established toxicity data. For example, doses of 25 mg/kg were lethal to most male rats in a 2-week study.[5]

  • Dose Reduction: Lower the dose for subsequent cohorts. Consider using the NOAELs (0.1 mg/kg for rats, 3.3 mg/kg for mice) as a starting point for range-finding studies.[5]

  • Staggered Dosing: Initiate dosing in a small number of animals in the high-dose group first to confirm tolerance before administering to the entire cohort.

Issue: Unexpected variability in toxic response within the same dose group.

Possible Cause: Inconsistent administration or biological variability.

Solution:

  • Standardize Administration: Ensure the gavage technique is consistent and accurate. Riddelliine is often administered in a vehicle like 0.1 M phosphate buffer.[5] Verify the concentration and homogeneity of the dosing solution.

  • Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.

  • Increase Group Size: If variability is expected, a larger number of animals per group may be necessary to achieve statistical power. However, always adhere to the 3Rs principles (Replacement, Reduction, and Refinement) to minimize animal use.[6][7]

Data and Protocols

Table 1: Summary of Dose-Response Effects of Riddelliine in Rodents
Dose (mg/kg/day)Species / SexDurationKey Findings & EffectsReference
0.1 Rat (F/M)13 WeeksNo-Observed-Adverse-Effect Level (NOAEL) for histopathology.[5]
1.0 Rat (F)13 WeeksDepressed body weight gain.[8]
3.3 Rat (F)13 WeeksDepressed body weight gain.[8]
10 Rat (M)2 WeeksDepressed body weight gain; significant liver and other organ lesions.[5]
10 Rat (F)13 WeeksHepatocellular adenomas observed in 2 of 10 animals.[8]
25 Rat (M)2 WeeksHigh mortality (4 of 5 animals); severe weight depression and lesions.[5]
3.3 Mouse (F/M)13 WeeksNo-Observed-Adverse-Effect Level (NOAEL) for histopathology.[5]
10.0 Mouse (F/M)13 WeeksDepressed body weight gain; hepatocytomegaly.[8]
25.0 Mouse (F/M)13 WeeksDepressed body weight gain; hepatocytomegaly.[8]
Experimental Protocol: Oral Gavage Administration

This is a generalized protocol based on methods reported in National Toxicology Program (NTP) studies.[5][8] Researchers must adapt it to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase acclimate 1. Animal Acclimatization (e.g., 1-2 weeks) prep_solution 2. Prepare Riddelliine Solution (e.g., in 0.1 M phosphate buffer) acclimate->prep_solution randomize 3. Animal Randomization (into dose groups) prep_solution->randomize dosing 4. Daily Administration (Oral Gavage, 5 days/week) randomize->dosing monitoring 5. In-Life Monitoring - Body Weight - Clinical Signs of Toxicity - Food Consumption dosing->monitoring necropsy 6. Terminal Necropsy (at study endpoint) monitoring->necropsy collection 7. Sample Collection - Blood (for clinical pathology) - Tissues (for histopathology) necropsy->collection analysis 8. Data Analysis (Pathology reports, statistical analysis) collection->analysis

Caption: General experimental workflow for an in vivo Riddelliine study.

Methodology Details:

  • Vehicle Preparation: Riddelliine is administered in a suitable vehicle, such as 0.1 M phosphate buffer.[5] The solution should be prepared fresh and its stability confirmed.

  • Dose Administration: Administration is typically performed via oral gavage. The volume administered is based on the most recent body weight measurement to ensure accurate dosing.

  • Frequency: In multi-week studies, dosing is often conducted five days per week.[5][8]

  • Monitoring: Animals should be observed daily for clinical signs of toxicity. Body weights should be recorded at least once a week and at termination.[8]

  • Necropsy and Histopathology: At the end of the study, a full necropsy should be performed. The liver is the primary target organ, but a comprehensive set of tissues should be collected, preserved (e.g., in 10% neutral buffered formalin), and examined microscopically to assess the full spectrum of potential effects.[5][8]

References

Technical Support Center: In Vitro Riddelliine Genotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro genotoxicity studies on riddelliine.

Frequently Asked Questions (FAQs)

Q1: Why is metabolic activation required for riddelliine genotoxicity testing?

Riddelliine is a pro-genotoxin, meaning it is not directly harmful to DNA. It requires metabolic activation by cytochrome P450 enzymes, primarily found in the liver, to be converted into its genotoxic metabolite, dehydroretronecine (DHP).[1] This is why in vitro genotoxicity assays for riddelliine must include an exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9).

Q2: What are the appropriate negative controls for in vitro riddelliine genotoxicity assays?

The negative control should consist of the vehicle (solvent) used to dissolve the riddelliine and the positive controls. This is typically Dimethyl Sulfoxide (DMSO) or water. The vehicle control is run concurrently with the test article and positive controls to establish a baseline for the genotoxic endpoint being measured (e.g., revertant colonies, micronuclei frequency, or chromosomal aberrations).

Q3: What are suitable positive controls for riddelliine genotoxicity studies?

Since riddelliine requires metabolic activation, it is crucial to use positive controls that also require S9 activation to validate the efficacy of the metabolic activation system. Additionally, a direct-acting positive control (not requiring S9) should be run in parallel to ensure the test system is responsive.

AssayConditionRecommended Positive ControlRationale
Ames Test (OECD 471) With S9 metabolic activation2-Aminoanthracene (2-AA) or Benzo[a]pyrene (B[a]P)Pro-mutagens that require metabolic activation to induce mutations in Salmonella typhimurium strains.
Without S9 metabolic activationSodium Azide (for TA100 & TA1535), 2-Nitrofluorene (for TA98)Direct-acting mutagens that induce mutations without metabolic activation.
In Vitro Micronucleus Assay (OECD 487) With S9 metabolic activationCyclophosphamide (CP)[2][3]A well-characterized pro-clastogen that induces micronuclei after metabolic activation.
Without S9 metabolic activationMitomycin C (MMC)[3] or Colchicine[2]MMC is a direct-acting clastogen, while colchicine is an aneugen; both induce micronuclei without S9.
In Vitro Chromosomal Aberration Assay (OECD 473) With S9 metabolic activationCyclophosphamide (CP)[4]A standard pro-clastogen that induces chromosomal aberrations following metabolic activation.
Without S9 metabolic activationMitomycin C (MMC)A potent direct-acting clastogen that causes chromosomal damage.

Q4: Which cell lines are recommended for the in vitro micronucleus and chromosomal aberration assays with riddelliine?

The OECD guidelines for these assays recommend several suitable mammalian cell lines. Commonly used and recommended cell lines include:

  • Chinese Hamster Ovary (CHO) cells[2][5]

  • Human peripheral blood lymphocytes[2][6]

  • TK6 human lymphoblastoid cells[7]

The choice of cell line can influence the assay's sensitivity, and it is important to select a cell line with a stable karyotype and a low spontaneous frequency of the endpoint being measured.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Riddelliine Concentrations

  • Problem: Significant cell death is observed even at the lower end of the tested concentration range, making it difficult to assess genotoxicity.

  • Possible Causes & Solutions:

    • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to riddelliine or its metabolites. Consider using a different recommended cell line.

    • S9 Concentration: The concentration of the S9 mix may be too high, leading to increased metabolic activity and the rapid production of cytotoxic metabolites. Try reducing the S9 concentration in the assay medium.

    • Treatment Duration: A long exposure time to riddelliine and its metabolites can lead to increased cytotoxicity. For the micronucleus and chromosomal aberration assays, a short treatment duration (e.g., 3-6 hours) followed by a recovery period is often sufficient.[4]

    • Inaccurate Cytotoxicity Measurement: The method used to assess cytotoxicity might be influenced by the test article. Ensure you are using a reliable method, such as relative increase in cell count or relative population doubling.[8]

Issue 2: Negative or Weakly Positive Results in the Ames Test with Riddelliine

  • Problem: Riddelliine, a known mutagen, is showing negative or equivocal results in the bacterial reverse mutation assay.

  • Possible Causes & Solutions:

    • Ineffective Metabolic Activation: The S9 fraction may have low enzymatic activity.

      • Solution: Ensure the S9 mix is prepared correctly with all necessary co-factors (e.g., NADP, G6P). Use a fresh batch of S9 from a reputable supplier. Always validate the activity of the S9 mix with a known pro-mutagen positive control like 2-AA or B[a]P.

    • Inappropriate Tester Strains: Riddelliine's metabolites may induce specific types of mutations that are not detected by the chosen Salmonella strains.

      • Solution: A standard battery of at least five tester strains is recommended, including those that detect both base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA1537).[9][10]

    • Suboptimal Assay Conditions: The pre-incubation method can be more sensitive for certain mutagens compared to the plate incorporation method.

      • Solution: If using the plate incorporation method, consider switching to the pre-incubation method to allow for more efficient interaction between the riddelliine metabolites and the bacteria before plating.[11][12]

Issue 3: High Variability in Micronucleus or Chromosomal Aberration Frequencies

  • Problem: There is significant variability in the frequency of micronuclei or chromosomal aberrations between replicate cultures or experiments.

  • Possible Causes & Solutions:

    • Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, or media composition can lead to variability.

      • Solution: Maintain standardized cell culture practices. Use cells within a defined passage number range and ensure a consistent level of confluency before starting the experiment.

    • Scoring Subjectivity: Manual scoring of micronuclei or chromosomal aberrations can be subjective.

      • Solution: Ensure that scoring is performed by a well-trained individual, and that slides are coded and scored blindly. If possible, have a second person score a subset of the slides to ensure consistency.

    • Non-physiological pH: Changes in the pH of the culture medium during the experiment can induce chromosomal aberrations.[13]

      • Solution: Monitor and control the pH of the culture medium, especially when testing high concentrations of the test article that may have acidic or basic properties.

Experimental Protocols

Detailed methodologies for the following key experiments are based on the OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

  • Preparation of Materials:

    • Bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Molten top agar containing a trace amount of histidine (or tryptophan for E. coli).

    • Minimal glucose agar plates.

    • Riddelliine dissolved in a suitable vehicle (e.g., DMSO).

    • Positive and negative controls.

    • S9 mix for metabolic activation.

  • Pre-incubation Method:

    • In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for activated assays) or phosphate buffer (for non-activated assays), and 0.1 mL of the riddelliine solution at the desired concentration.

    • Incubate the mixture at 37°C with gentle shaking for 20-30 minutes.

    • Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation and Scoring:

    • Invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

  • Cell Culture and Treatment:

    • Culture a suitable mammalian cell line (e.g., CHO, TK6, or human lymphocytes) to an appropriate density.

    • Expose the cells to various concentrations of riddelliine, along with positive and negative controls, in duplicate.

    • For assays with metabolic activation, add the S9 mix to the culture medium for a short treatment period (e.g., 3-6 hours).

    • For assays without metabolic activation, a longer treatment period may be used.

  • Cytokinesis Block and Harvesting:

    • After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. This results in binucleated cells, indicating that the cells have completed one round of mitosis.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation and Scoring:

    • Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A significant, concentration-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Assay - OECD 473

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Culture and Treatment:

    • Culture a suitable mammalian cell line or primary cells to allow for active cell division.

    • Treat the cells with at least three analyzable concentrations of riddelliine, along with positive and negative controls.

    • Include parallel treatments with and without S9 metabolic activation. The treatment duration is typically 1.5 normal cell cycle lengths.

  • Metaphase Arrest and Harvesting:

    • At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to the cultures.

    • Harvest the cells, treat them with a hypotonic solution, and then fix them.

  • Slide Preparation and Analysis:

    • Drop the fixed cells onto microscope slides and stain them.

    • Analyze at least 200 metaphase spreads per concentration under a microscope for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges).

    • A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.

Visualizations

Riddelliine_Metabolic_Activation_Pathway cluster_extra Extracellular cluster_intra Hepatocyte Riddelliine Riddelliine Riddelliine_int Riddelliine Riddelliine->Riddelliine_int Cellular Uptake DHP Dehydroretronecine (DHP) (Reactive Metabolite) Riddelliine_int->DHP Metabolic Activation (Cytochrome P450 / S9) DNA DNA DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts DNA->DNA_Adducts Formation of Mutations Mutations DNA_Adducts->Mutations Leads to Chromosomal_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosomal_Aberrations Leads to Experimental_Workflow_Micronucleus_Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Harvesting cluster_analysis Analysis Cell_Culture 1. Seed Mammalian Cells Treatment 2. Expose cells to Riddelliine (with and without S9 mix) Cell_Culture->Treatment Controls Include Negative (Vehicle) and Positive Controls CytoB 3. Add Cytochalasin B (Cytokinesis Block) Treatment->CytoB Incubate 4. Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest 5. Harvest Cells Incubate->Harvest Slide_Prep 6. Prepare and Stain Slides Harvest->Slide_Prep Scoring 7. Score Micronuclei in Binucleated Cells Slide_Prep->Scoring Data_Analysis 8. Analyze Data for Significant Increases Scoring->Data_Analysis

References

Preventing degradation of Riddelline during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Riddelline during sample preparation, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, a pyrrolizidine alkaloid, is susceptible to degradation from several factors. The primary causes are exposure to high temperatures, light, and atmospheric oxygen, which can lead to oxidation.[1] Additionally, this compound can undergo hydrolysis when exposed to alkaline (basic) conditions.[1][2][3]

Q2: My analytical results show low or inconsistent recovery of this compound. What are the likely causes?

A2: Low recovery is often a direct result of degradation during sample preparation. Key areas to investigate include:

  • pH Conditions: Prolonged exposure to basic solutions, especially during solid-phase extraction (SPE) elution followed by slow evaporation, can cause significant hydrolytic loss.[2][3]

  • Temperature: Using heat to evaporate solvents can accelerate degradation.[1][4] this compound emits toxic fumes of nitrogen oxide when heated to decomposition.[5]

  • Light and Air: this compound is sensitive to light and air, which can cause oxidation.[1] Samples should be handled in a timely manner and protected from direct light.

  • Storage: Improper storage of standards or prepared samples can lead to degradation. Both solid this compound and its solutions require specific conditions for stability.[5][6]

Q3: What is the optimal pH for handling this compound solutions?

A3: this compound shows good stability in mildly acidic aqueous solutions. Acidified polar solvents, such as methanol or water containing 0.05 M sulfuric acid, are commonly recommended for extraction to maintain the stability of pyrrolizidine alkaloids.[7] Conversely, it is vulnerable to hydrolysis in basic environments (pH > 9).[1][4] While basic conditions are often necessary for extraction protocols (e.g., to deprotonate the amine for extraction into an organic solvent), exposure time should be minimized.

Q4: How should I properly store this compound standards and prepared samples?

A4: Proper storage is critical for preventing degradation. As a solid, this compound is stable at room temperature in diffuse light for 12 months or more.[5] Alcoholic and aqueous solutions are stable at room temperature when protected from light.[5] For optimal long-term stability, it is best to store this compound under nitrogen at -15°C.[6]

Q5: Are there specific solvents or reagents I should be cautious with?

A5: Yes. Avoid strong oxidizing agents and be extremely cautious with bases.[1] While ammoniated methanol is a common eluent in solid-phase extraction (SPE) for pyrrolizidine alkaloids, it creates an alkaline environment.[7][8] It is crucial to evaporate this basic eluate immediately after collection, preferably under reduced pressure and without heat, to prevent alkaline ester hydrolysis.[2][3][4]

Troubleshooting Guide

Problem: Low Analyte Recovery or Signal Intensity
SymptomPossible CauseRecommended Solution
Low recovery from the start Degradation of stock standard. Verify storage conditions of the solid standard and stock solution. Store aliquots at -15°C under nitrogen and protect from light.[6]
Recovery decreases after SPE Alkaline hydrolysis during elution/evaporation. The eluate from SPE cartridges (especially SCX) is often basic. Evaporate the solvent immediately after elution under a stream of nitrogen or using a rotary evaporator with no applied heat to minimize exposure time to the basic pH.[2][3][4]
Inconsistent results across a batch Exposure to light and/or heat. Process samples away from direct sunlight. Avoid leaving samples on the benchtop for extended periods. Use a cooling rack if necessary. Do not use heat for solvent evaporation.[1][4][5]
Poor extraction efficiency Incorrect extraction solvent. Use a polar, acidified solvent for the initial extraction step to ensure this compound (and its N-oxide form) is efficiently extracted and remains stable. A common choice is 0.05 M H₂SO₄ in 50% methanol.[7][8]
Problem: Appearance of Unexpected Peaks in Chromatogram
SymptomPossible CauseRecommended Solution
New peaks appear, this compound peak decreases over time Formation of degradation products. This indicates active degradation. Review the entire workflow for exposure to heat, light, or incompatible pH levels. The new peaks could correspond to hydrolysis or oxidation products.
Broad or tailing this compound peak Secondary interactions or co-eluting impurities. While often a chromatography issue, significant degradation can sometimes contribute. Ensure the final extract is free of particulates and consider the pH of the final reconstitution solvent.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Chemical Formula C₁₈H₂₃NO₆[5]
Molar Mass 349.383 g·mol⁻¹[5]
Appearance Colorless to off-white crystalline solid[1][5]
Melting Point 197° to 198 °C[5]
Solubility Soluble in chloroform, acetone, ethanol; Sparingly soluble in water[5]
Table 2: Recommended Storage Conditions
FormatConditionDurationRationaleSource
Solid Room temperature, protected from light12+ monthsStable in solid form when protected from environmental stressors.[5]
Solutions Room temperature, protected from lightShort-termAqueous and alcoholic solutions are stable if light is excluded.[5]
All formats -15°C, under nitrogen atmosphereLong-termOptimal for preventing oxidative and thermal degradation.[6]

Visualizations

Key Degradation Pathways

G This compound This compound Oxidation Oxidation Products This compound->Oxidation Heat, Light, O₂ Hydrolysis Hydrolysis Products This compound->Hydrolysis Strong Base (Alkaline Conditions)

Caption: Key Degradation Pathways for this compound.

Recommended Sample Preparation Workflow

G Workflow for this compound Analysis Sample 1. Sample Homogenization Extraction 2. Solvent Extraction Sample->Extraction crit3 CRITICAL: Protect from light and avoid high temperatures throughout process Sample->crit3 Cleanup 3. SPE Cleanup (e.g., SCX) Extraction->Cleanup crit1 CRITICAL: Use acidified polar solvent (e.g., 0.05M H₂SO₄ in MeOH) Extraction->crit1 Evaporation 4. Solvent Evaporation Cleanup->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution crit2 CRITICAL: Elute with ammoniated solvent, but evaporate IMMEDIATELY under reduced pressure & NO heat Evaporation->crit2 Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended Sample Preparation Workflow.

Troubleshooting Logic for Low this compound Recovery

G Start Symptom: Low or No This compound Recovery Q1 Were standards/samples stored correctly? Start->Q1 Sol1 ACTION: Review storage protocol. Store at -15°C under N₂, protected from light. Re-prepare standards. Q1->Sol1 No Q2 Was extraction pH acidic? Q1->Q2 Yes Sol2 ACTION: Use acidified solvent for initial extraction to maintain stability. Avoid prolonged exposure to base. Q2->Sol2 No Q3 Was sample exposed to high heat or direct light? Q2->Q3 Yes Sol3 ACTION: Work in low light conditions. Use reduced pressure for evaporation. Do not apply heat. Q3->Sol3 Yes Q4 Was the basic SPE eluate handled immediately? Q3->Q4 No Sol4 ACTION: Evaporate ammoniated eluate immediately after elution to prevent hydrolysis. Q4->Sol4 No End If issues persist, consider matrix effects or instrument performance. Q4->End Yes

Caption: Troubleshooting Logic for Low this compound Recovery.

Experimental Protocols

Protocol 1: General Extraction from Plant Material

This protocol is a general guideline for extracting this compound while minimizing degradation.

  • Homogenization: Weigh approximately 1-2 g of dried, ground plant material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., 50% methanol containing 0.05 M H₂SO₄)[8].

    • Vortex thoroughly for 1 minute.

    • Sonicate for 30 minutes in a cooled water bath to prevent heating.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-4 on the plant pellet and combine the supernatants.

  • Proceed to Cleanup: The resulting supernatant is now ready for solid-phase extraction (SPE) cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a strong cation exchange (SCX) cartridge, a common method for purifying pyrrolizidine alkaloids.

  • Cartridge Conditioning:

    • Condition an SCX SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of the acidic extraction solvent (e.g., 50% methanol with 0.05 M H₂SO₄). Do not let the cartridge run dry.

  • Sample Loading: Load the acidic plant extract from Protocol 1 onto the cartridge. Allow it to pass through slowly (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash the cartridge with 5 mL of methanol to remove residual water and weakly bound compounds. Dry the cartridge under vacuum for 2-5 minutes.

  • Elution and CRITICAL STEP :

    • Elute the this compound from the cartridge with 5 mL of 2.5% ammonia in methanol into a collection tube[8].

    • IMMEDIATELY evaporate the basic eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<30°C). Prolonged exposure to the ammoniated solvent will cause hydrolysis[2][3].

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS system (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to dissolve, and filter or centrifuge before injection.

References

Troubleshooting inconsistent results in Riddelline comet assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Riddelline comet assays. The information is tailored for scientists and professionals in drug development engaged in genotoxicity testing.

Troubleshooting Guide & FAQs

This section addresses common issues observed during this compound comet assays, offering potential causes and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

1. Why am I seeing no or very small comet tails in my positive control treated with this compound?

  • Possible Cause: Inadequate Metabolic Activation. this compound is a genotoxic agent that requires metabolic activation by cytochrome P450 enzymes to form reactive metabolites (dehydroriddelliine and DHP) that adduct to DNA.[1][2][3] If the cell system you are using has low or no metabolic activity, this compound will not be effectively activated to induce DNA damage.

  • Solution:

    • Use a cell line with known metabolic competency (e.g., HepG2 cells).

    • Incorporate an exogenous metabolic activation system, such as S9 mix from rat liver, into your experimental design.

    • Ensure the S9 mix is properly prepared and active.

  • Possible Cause: Insufficient Lysis. The lysis step is critical for deproteinizing the DNA to allow it to migrate freely during electrophoresis.[4][5] Incomplete lysis can result in the DNA remaining condensed and unable to form a comet tail.

  • Solution:

    • Ensure the lysis buffer is fresh and at the correct pH (typically pH 10).

    • Extend the lysis incubation time. While some protocols suggest 1-1.5 hours, overnight lysis at 4°C can be more effective.[5][6]

    • Confirm that the lysis solution completely covers the slides.

  • Possible Cause: Suboptimal Electrophoresis Conditions. The voltage and duration of electrophoresis directly impact the migration of DNA fragments.[6][7][8]

  • Solution:

    • Verify the voltage and amperage of your power supply. A common starting point is 25V and 300mA.[4]

    • Ensure the electrophoresis buffer level just covers the slides.[9]

    • Maintain a cool temperature during electrophoresis (e.g., 4°C) to prevent additional DNA damage.[6]

2. My untreated control cells are showing significant comet tails. What could be the reason?

  • Possible Cause: Excessive Mechanical Damage during Cell Handling. The comet assay is highly sensitive to any form of DNA damage, including physical shearing.[10]

  • Solution:

    • Handle cells gently during harvesting, washing, and mixing with agarose. Avoid vigorous pipetting or vortexing.

    • Use wide-bore pipette tips.

  • Possible Cause: UV Light Exposure. Unnecessary exposure of cells to UV light, even from ambient sources, can induce DNA damage.[9]

  • Solution:

    • Perform all steps of the assay under low or yellow light conditions, especially after embedding the cells in agarose.

  • Possible Cause: Endogenous DNA Damage. All cells will exhibit a baseline level of DNA damage.[9] However, high levels in control cells may indicate cellular stress.

  • Solution:

    • Ensure cells are healthy and in the exponential growth phase before treatment.

    • Check for and address any potential sources of contamination in your cell culture.

3. The results from my this compound comet assay are highly variable between replicates. How can I improve consistency?

  • Possible Cause: Inconsistent Electrophoresis Field. Variations in the electric field across the electrophoresis tank can lead to different migration patterns.[6]

  • Solution:

    • Ensure the electrophoresis tank is on a level surface.

    • Place slides equidistant from the electrodes.[7]

    • Use a consistent volume of electrophoresis buffer for each run.

  • Possible Cause: Variability in Staining and Imaging. The concentration of the DNA stain and the settings on the microscope can significantly impact the quantification of comet tails.[6][11]

  • Solution:

    • Use a fresh, filtered staining solution for each experiment.

    • Standardize the staining time and washing steps.

    • Maintain consistent microscope settings (e.g., exposure time, gain) for all slides within an experiment.

  • Possible Cause: Subjectivity in Scoring. Manual scoring of comets can introduce user bias.

  • Solution:

    • Use a validated image analysis software to quantify comet parameters such as tail length, % DNA in the tail, and tail moment.

    • Score a consistent and sufficient number of cells per slide (e.g., 50-100 cells).

4. The agarose gel slides off my microscope slides. How can I prevent this?

  • Possible Cause: Improper Slide Coating or Gel Application. The agarose gel needs a proper surface to adhere to.

  • Solution:

    • Use pre-coated slides or ensure your own coating procedure with normal melting point agarose is thorough.

    • When applying the cell/agarose suspension, spread it to cover the entire well or designated area on the slide.[9]

    • Keep the slides horizontal throughout the gelling process.[9]

Experimental Protocols & Data

Detailed Methodology for Alkaline Comet Assay

The alkaline comet assay is highly sensitive for detecting single-strand breaks, double-strand breaks, and alkali-labile sites, making it suitable for assessing this compound-induced genotoxicity.[10][12]

  • Cell Preparation and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with this compound (and/or a positive control like H₂O₂[13]) and a vehicle control for the desired time period. If necessary, include an S9 metabolic activation mix.

    • Harvest cells gently and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of approximately 1 x 10⁵ cells/mL.[7]

  • Embedding Cells in Agarose:

    • Mix the cell suspension with molten low melting point agarose (LMAgarose) at a 1:10 ratio (v/v) at 37°C.[9]

    • Immediately pipette 75 µL of the mixture onto a pre-coated comet slide.[9]

    • Place the slides at 4°C in the dark for 10-30 minutes to allow the agarose to solidify.[7]

  • Lysis:

    • Immerse the slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[4] For potentially more consistent results, lysis can be extended overnight.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the buffer level is just above the slides.[4]

    • Let the DNA unwind in the alkaline buffer for 20-40 minutes.[4][6]

    • Apply a voltage of approximately 1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes.[4][8]

  • Neutralization and Staining:

    • After electrophoresis, gently remove the slides and wash them 2-3 times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.

    • Stain the slides with a fluorescent DNA dye such as SYBR Green or Propidium Iodide.

    • Rinse briefly to remove excess stain.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using a dedicated comet assay software to quantify DNA damage.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the alkaline comet assay.

Table 1: Recommended Reagent Concentrations

ReagentComponentConcentration
Lysis Solution NaCl2.5 M
EDTA100 mM
Tris-HCl10 mM (pH 10)
Triton X-1001% (v/v)
Electrophoresis Buffer NaOH300 mM
EDTA1 mM (pH >13)
Neutralization Buffer Tris-HCl0.4 M (pH 7.5)
Agarose Low Melting Point0.5% - 1% in PBS

Table 2: Critical Experimental Parameters

ParameterRecommended RangeNotes
Cell Concentration 1 x 10⁵ cells/mLTo avoid overlapping comets.[7]
Lysis Time 1 hour - overnightLonger times can improve lysis efficiency.[6]
Alkaline Unwinding Time 20 - 40 minutesCritical for DNA denaturation.[6]
Electrophoresis Voltage ~1 V/cmTo be optimized for the specific electrophoresis unit.
Electrophoresis Time 20 - 30 minutesLonger times increase DNA migration.[6]
Temperature 4°CFor lysis and electrophoresis to minimize further DNA damage.

Visualizations

This compound Comet Assay Experimental Workflow

Riddelline_Comet_Assay_Workflow cluster_preparation Cell Preparation & Treatment cluster_embedding Slide Preparation cluster_assay Comet Assay Procedure cluster_analysis Data Acquisition & Analysis A Cell Culture B Treatment with this compound (+/- S9 Activation) A->B C Cell Harvesting B->C D Mix Cells with Low Melting Point Agarose C->D E Apply to Coated Slide D->E F Solidify at 4°C E->F G Lysis (High Salt + Detergent) F->G H Alkaline Unwinding (pH > 13) G->H I Electrophoresis H->I J Neutralization I->J K Staining with Fluorescent Dye J->K L Fluorescence Microscopy K->L M Image Analysis Software L->M N Quantify DNA Damage (% Tail DNA, Tail Moment) M->N

Caption: Workflow for this compound comet assay.

This compound Metabolic Activation and DNA Adduct Formation Pathway

Riddelline_Activation_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage Induction This compound This compound Dehydroriddelliine Dehydroriddelliine This compound->Dehydroriddelliine Cytochrome P450 DHP 6,7-dihydro-7-hydroxy- 1-hydroxymethyl-5H-pyrrolizine (DHP) Dehydroriddelliine->DHP Hydrolysis Adducts DHP-DNA Adducts (e.g., at Guanine, Adenine) DHP->Adducts DNA Cellular DNA DNA->Adducts Damage DNA Strand Breaks & Alkali-Labile Sites Adducts->Damage

Caption: this compound's bioactivation to DNA-damaging adducts.

References

Technical Support Center: Refinement of Animal Protocols for Riddelliine Carcinogenicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining animal protocols for riddelliine carcinogenicity studies. The information is presented in a question-and-answer format to address specific issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for riddelliine-induced carcinogenicity in rodents?

A1: Based on comprehensive studies, the primary target organ for riddelliine-induced carcinogenicity is the liver. In both rats and mice, oral administration of riddelliine has been shown to cause a significant increase in the incidence of hemangiosarcoma of the liver.[1][2][3] Additionally, hepatocellular adenomas have been observed in rats.[1][4] In female mice, an increased incidence of alveolar/bronchiolar neoplasms in the lung has also been reported.[1][2]

Q2: What are the principles of the 3Rs and how do they apply to riddelliine carcinogenicity studies?

A2: The 3Rs are guiding principles for the ethical use of animals in research and stand for Replacement, Reduction, and Refinement.[5][6][7]

  • Replacement: This principle encourages the use of non-animal methods whenever possible.[6] For riddelliine studies, this could involve in vitro assays using human cells and tissues to assess genotoxicity or computer modeling to predict carcinogenic potential.[8][9][10]

  • Reduction: This principle aims to minimize the number of animals used while still obtaining statistically significant data.[6][7] This can be achieved through careful experimental design, such as using the most sensitive sex and species for a particular endpoint, and sharing control group data where appropriate.[11] The use of transgenic mouse models may also reduce the number of animals and the duration of the study.[12]

  • Refinement: This principle focuses on minimizing animal pain, suffering, and distress.[6][7] For riddelliine studies, this includes establishing humane endpoints, providing appropriate housing and care, and using the least invasive procedures possible.[11][13]

Q3: What are appropriate humane endpoints for riddelliine carcinogenicity studies?

A3: Humane endpoints are predetermined criteria that, when met, indicate that an animal should be humanely euthanized to prevent further suffering.[14][15] For riddelliine carcinogenicity studies, these can include:

  • Tumor Burden: A tumor reaching a certain size that impairs normal function or shows signs of ulceration.

  • Body Weight Loss: Significant and progressive body weight loss, for example, a loss of more than 20% of the initial body weight.[14][16]

  • Clinical Signs: Observation of persistent pain or distress, such as abnormal posture, rough hair coat, lethargy, or difficulty breathing.[16]

  • Organ Dysfunction: Signs of liver failure, such as jaundice or ascites.[16]

It is crucial to establish and have these endpoints approved by the Institutional Animal Care and Use Committee (IACUC) before starting the study.[17]

Troubleshooting Guides

Problem 1: High mortality is observed in the high-dose groups, compromising the statistical power of the study.

Solution:

  • Dose Adjustment: Re-evaluate the dosage levels. The National Toxicology Program (NTP) studies provide detailed dose-response data that can guide the selection of a maximum tolerated dose (MTD) that does not lead to excessive early mortality.[1][2] For instance, in a 2-year gavage study in male F344/N rats, the study was terminated at week 72 due to high mortality in the 1 mg/kg dose group.[2]

  • Implement Earlier Humane Endpoints: Closely monitor animals for early signs of toxicity and implement humane endpoints before the animals become moribund.[15] This ensures that data can be collected from these animals before they are lost from the study.

  • Staggered Dosing: Consider a staggered start for different dose groups to allow for early assessment of toxicity before committing a large number of animals.

Problem 2: Difficulty in assessing tumor development in internal organs like the liver without invasive procedures.

Solution:

  • Non-Invasive Imaging: Utilize non-invasive imaging techniques such as magnetic resonance imaging (MRI), computed tomography (CT), or ultrasound to monitor tumor growth and progression in real-time.[14][15] This allows for longitudinal studies in the same animal, reducing the number of animals needed.

  • Biomarkers: Monitor for serum biomarkers of liver damage or cancer, such as alpha-fetoprotein (AFP) or specific liver enzymes. While not a direct measure of tumor size, they can indicate the progression of liver disease.

Problem 3: The carcinogenic mechanism of riddelliine is complex, making it difficult to choose appropriate molecular endpoints to study.

Solution:

  • Focus on Key Signaling Pathways: Riddelliine is a genotoxic carcinogen that forms DNA adducts.[4] Its metabolism in the liver by cytochrome P450 enzymes to reactive pyrrolic esters is a critical step.[4] Key molecular events to investigate include DNA adduct formation, mutations in cancer-related genes (e.g., p53), and pathways related to apoptosis and cell proliferation.[4]

  • Cell-Specific Analysis: Isolate different liver cell populations (e.g., hepatocytes, endothelial cells) to study cell-specific responses to riddelliine, as DNA adduct levels can differ between cell types.[4]

Data Presentation

Table 1: Summary of Riddelliine Carcinogenicity in F344/N Rats (2-Year Gavage Study)

SexDose (mg/kg)Primary Tumor SiteTumor TypeIncidence
Male1.0LiverHemangiosarcomaSignificantly Increased
LiverHepatocellular AdenomaIncreased
Mononuclear Cell LeukemiaIncreased
Female1.0LiverHemangiosarcomaSignificantly Increased
LiverHepatocellular AdenomaIncreased
Mononuclear Cell LeukemiaIncreased
0.33LiverHepatocellular AdenomaIncreased
0.1LiverHepatocellular AdenomaIncreased
0.033LiverHepatocellular AdenomaIncreased
0.01LiverHepatocellular AdenomaNo significant increase

Data synthesized from National Toxicology Program Technical Report 508.[2][3]

Table 2: Summary of Riddelliine Carcinogenicity in B6C3F1 Mice (2-Year Gavage Study)

SexDose (mg/kg)Primary Tumor SiteTumor TypeIncidence
Male3.0LiverHemangiosarcomaSignificantly Increased
1.0LiverHemangiosarcomaNo significant increase
0.3LiverHemangiosarcomaNo significant increase
0.1LiverHemangiosarcomaNo significant increase
Female3.0LungAlveolar/Bronchiolar NeoplasmsSignificantly Increased

Data synthesized from National Toxicology Program Technical Report 508.[2][3]

Experimental Protocols

Protocol 1: Two-Year Riddelliine Carcinogenicity Bioassay in F344/N Rats

  • Animal Model: Male and female F344/N rats, 5-6 weeks old at the start of the study.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.[11]

  • Diet: Standard laboratory chow and water are provided ad libitum.

  • Dosing: Riddelliine is administered by gavage, 5 days per week, for up to 105 weeks.[1][2] Dose levels for female rats could range from 0.01 to 1.0 mg/kg body weight, with a control group receiving the vehicle (e.g., phosphate buffer).[1][2] Male rats are typically studied at a single higher dose (e.g., 1.0 mg/kg) and a control.[1][2]

  • Monitoring: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

  • Humane Endpoints: Animals are euthanized upon meeting pre-defined humane endpoints (see FAQ 3).

  • Necropsy and Histopathology: At the end of the study or when euthanized, a complete necropsy is performed. All major organs and tissues are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.

Mandatory Visualization

Riddelliine_Carcinogenesis_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Damage Cellular Damage cluster_Tumorigenesis Tumorigenesis Riddelliine Riddelliine CYP450 Cytochrome P450 (CYP3A, CYP2B6) Riddelliine->CYP450 Oxidation DHP Dehydropyrrolizine (DHP) (Reactive Metabolite) CYP450->DHP DNA_Adducts DNA Adduct Formation DHP->DNA_Adducts Covalent Binding Apoptosis Endothelial Cell Apoptosis DHP->Apoptosis Mutation Gene Mutations (e.g., p53) DNA_Adducts->Mutation Cell_Proliferation Endothelial Cell Proliferation Mutation->Cell_Proliferation Apoptosis->Cell_Proliferation Compensatory Hemangiosarcoma Hemangiosarcoma Cell_Proliferation->Hemangiosarcoma

Caption: Proposed signaling pathway for riddelliine-induced hemangiosarcoma in the liver.

Experimental_Workflow start Start: Acclimatization of Animals dosing Riddelliine Administration (Gavage, 5 days/week) start->dosing monitoring Daily Clinical Observation & Regular Body Weight Measurement dosing->monitoring humane_endpoints Monitor for Humane Endpoints monitoring->humane_endpoints humane_endpoints->monitoring Endpoint Not Met euthanasia Euthanasia humane_endpoints->euthanasia Endpoint Met necropsy Necropsy & Tissue Collection euthanasia->necropsy histopathology Histopathological Analysis necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: General experimental workflow for a long-term riddelliine carcinogenicity study.

References

Validation & Comparative

Riddelliine vs. Monocrotaline: A Comparative Toxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the toxicological profiles of two prominent pyrrolizidine alkaloids, riddelliine and monocrotaline, supported by experimental data.

This guide provides a comprehensive comparison of the toxicity of riddelliine and monocrotaline, two structurally related pyrrolizidine alkaloids (PAs) of significant interest to researchers in toxicology, pharmacology, and drug development. Both compounds are known for their hepatotoxic, genotoxic, and carcinogenic properties, which are primarily mediated by their metabolic activation in the liver. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the critical metabolic pathways and experimental workflows to facilitate a clear understanding of their comparative toxicities.

Quantitative Toxicity Data

The following tables summarize the key quantitative data on the acute toxicity, in vitro cytotoxicity, and genotoxicity of riddelliine and monocrotaline.

Table 1: Acute Toxicity

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
RiddelliineRat, MouseOral (gavage)Data not available in the reviewed literature. Studies have used doses up to 10 mg/kg in rats and 25 mg/kg in mice for sub-chronic toxicity studies.[1][1]
MonocrotalineRat, MouseOralData not available in the reviewed literature. A single intraperitoneal injection of 60 mg/kg is commonly used to induce pulmonary hypertension in rats.[2][2]

Table 2: In Vitro Cytotoxicity in Primary Hepatocytes

CompoundCell TypeExposure TimeIC50 / CT50 (µM)Reference
RiddelliineRat Hepatocytes24 hours289[3]
Mouse Hepatocytes24 hours627[3]
MonocrotalineRat Hepatocytes24 hours225[4]

Table 3: Genotoxicity - DNA Adduct Formation

CompoundSystemDoseAdduct LevelReference
RiddelliineRat Liver (in vivo)1 mg/kg/day for 2 weeksSignificantly higher than monocrotaline at a comparable dose.[5]
MonocrotalineRat Liver (in vivo)10 mg/kg (single dose)Lower levels of DHP-DNA adducts compared to riddelliine.[5]

Comparative Toxicological Profile

Hepatotoxicity

Both riddelliine and monocrotaline are potent hepatotoxins. Their toxicity is initiated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes. In vitro studies using primary rat hepatocytes show that monocrotaline has a slightly lower IC50 value (225 µM) compared to riddelliine (289 µM), suggesting a marginally higher cytotoxic potential in this model system.[3][4] In vivo studies in rats have shown that riddelliine administration at doses of 10 mg/kg induces significant hepatopathy.[1]

Genotoxicity and Carcinogenicity

The genotoxicity of both alkaloids is a primary driver of their carcinogenicity. Following metabolic activation to the reactive pyrrolic metabolite, (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), both compounds form DHP-derived DNA adducts.[5] However, studies have shown that riddelliine generally produces higher levels of these DNA adducts in rat liver compared to monocrotaline at similar doses, indicating a potentially greater genotoxic and carcinogenic risk.[5]

Long-term carcinogenicity studies have provided clear evidence of the carcinogenic activity of riddelliine in both rats and mice, leading to the development of liver hemangiosarcomas and hepatocellular adenomas.[5] While monocrotaline is also recognized as a carcinogen, direct comparative studies on its carcinogenic potency relative to riddelliine at equivalent doses are limited in the reviewed literature.

Metabolic Activation and Detoxification Pathways

The toxicity of both riddelliine and monocrotaline is dependent on a common metabolic activation pathway.

Metabolic_Pathway cluster_activation Metabolic Activation (Liver) cluster_detoxification Detoxification cluster_toxicity Cellular Toxicity Riddelliine Riddelliine Dehydroalkaloid Dehydropyrrolizidine Alkaloid (DHP) Riddelliine->Dehydroalkaloid CYP3A4, other CYPs N_Oxide N-Oxide Metabolite Riddelliine->N_Oxide CYPs/FMOs Monocrotaline Monocrotaline Monocrotaline->Dehydroalkaloid CYP3A4, CYP2A6, CYP2E1 Monocrotaline->N_Oxide CYPs/FMOs GSH_Conjugate GSH Conjugate Dehydroalkaloid->GSH_Conjugate GSH Transferase DNA_Adducts DNA Adducts Dehydroalkaloid->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Caption: Metabolic activation and detoxification pathways of riddelliine and monocrotaline.

Both riddelliine and monocrotaline are metabolized by cytochrome P450 enzymes, primarily CYP3A4, to their reactive dehydropyrrolizidine alkaloid (DHP) forms.[6] Monocrotaline metabolism may also involve CYP2A6 and CYP2E1.[4] These reactive metabolites can then bind to cellular macromolecules, including DNA, to form adducts, leading to genotoxicity and carcinogenicity. Detoxification can occur through N-oxidation or conjugation with glutathione (GSH).

Experimental Protocols

In Vitro Cytotoxicity Assay in Primary Hepatocytes

This protocol outlines the general procedure for assessing the cytotoxicity of riddelliine and monocrotaline in primary hepatocytes.

Cytotoxicity_Workflow A Isolate primary hepatocytes from rat or mouse liver B Plate hepatocytes in collagen-coated multi-well plates A->B C Allow cells to attach and form a monolayer (24h) B->C D Expose cells to a range of concentrations of Riddelliine or Monocrotaline C->D E Incubate for a defined period (e.g., 24 hours) D->E F Assess cell viability using MTT or similar assay E->F G Determine IC50/CT50 values from dose-response curves F->G

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of rats or mice using a two-step collagenase perfusion technique.

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated plates in appropriate culture medium and allowed to attach.

  • Compound Exposure: After cell attachment, the culture medium is replaced with a medium containing various concentrations of riddelliine or monocrotaline. A vehicle control (e.g., DMSO) is also included.

  • Viability Assay: Following the exposure period, cell viability is assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) or CT50 (median cytotoxic concentration) value is calculated.

In Vivo Genotoxicity - Micronucleus Assay

The in vivo micronucleus assay is a standard method to assess the chromosomal damage induced by a test compound.

Methodology:

  • Animal Dosing: Groups of mice or rats are administered riddelliine or monocrotaline, typically via oral gavage, at various dose levels. A vehicle control group and a positive control group (e.g., cyclophosphamide) are included.

  • Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood samples are collected from the animals.

  • Slide Preparation: The collected cells are used to prepare microscope slides, which are then stained to visualize the erythrocytes.

  • Micronucleus Scoring: The number of micronucleated polychromatic erythrocytes (MN-PCEs) is counted per a set number of total PCEs for each animal.

  • Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the vehicle control group to determine if there is a statistically significant increase, which would indicate genotoxicity.

Genotoxicity - ³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.

P32_Postlabeling_Workflow A Isolate DNA from liver tissue of treated animals B Enzymatically digest DNA to 3'-mononucleotides A->B C Enrich for adducted nucleotides B->C D Label adducted nucleotides with ³²P-ATP using T4 polynucleotide kinase C->D E Separate labeled adducts by chromatography (e.g., HPLC or TLC) D->E F Detect and quantify adducts using a radioactivity detector E->F G Calculate DNA adduct levels F->G

Caption: Experimental workflow for the ³²P-postlabeling assay.

Methodology:

  • DNA Isolation: High molecular weight DNA is isolated from the liver tissue of animals treated with riddelliine or monocrotaline.

  • DNA Digestion: The purified DNA is enzymatically hydrolyzed to individual deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.

  • Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled DNA adducts are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in each adduct spot or peak is measured, and the level of DNA adducts is calculated relative to the total amount of DNA analyzed.

Conclusion

Both riddelliine and monocrotaline are potent pyrrolizidine alkaloids with significant hepatotoxic, genotoxic, and carcinogenic potential. Their toxicity is fundamentally linked to their metabolic activation in the liver to reactive pyrrolic metabolites that form DNA adducts. While monocrotaline may exhibit slightly higher in vitro cytotoxicity in rat hepatocytes, riddelliine appears to have a greater potential for in vivo genotoxicity, as indicated by higher levels of DNA adduct formation. This suggests that riddelliine may pose a greater carcinogenic risk. The choice of which compound to use as a model toxin in research will depend on the specific toxicological endpoint being investigated. This guide provides a foundational dataset and methodological overview to aid researchers in making informed decisions for their studies.

References

Unraveling the Genotoxic Profiles of Riddelline and Lasiocarpine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of pyrrolizidine alkaloids (PAs) is paramount for safety assessment and drug development. This guide provides a detailed comparison of the genotoxicity of two prominent PAs, Riddelline and Lasiocarpine, supported by experimental data and methodologies.

This compound and Lasiocarpine are naturally occurring pyrrolizidine alkaloids that exhibit significant genotoxicity following metabolic activation.[1] Their ability to induce DNA damage, including the formation of DNA adducts, chromosomal aberrations, and micronuclei, underscores their carcinogenic potential.[1] This guide delves into a quantitative comparison of their genotoxic effects, outlines the experimental protocols used to generate this data, and illustrates the key cellular pathways involved.

Quantitative Comparison of Genotoxicity

The genotoxic potency of this compound and Lasiocarpine has been evaluated in various in vitro and in vivo systems. A key differentiator in their genotoxicity lies in their potency, with Lasiocarpine generally exhibiting a stronger genotoxic effect than this compound. This difference is particularly evident in micronucleus induction assays.

Table 1: In Vitro Micronucleus Induction in CYP3A4-Expressing TK6 Cells

CompoundLowest Observed Adverse Effect Level (LOAEL) for Micronucleus InductionBenchmark Dose (BMD100) for 100% Increase in Micronuclei
Lasiocarpine 0.5 µM0.04 µM
This compound 5 µM2.56 µM

Data sourced from a study utilizing a high-throughput micronucleus assay in human TK6 lymphoblastoid cells engineered to express human cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolic activation of these PAs.

The data clearly indicates that Lasiocarpine is significantly more potent than this compound in inducing micronuclei, with a LOAEL 10-fold lower and a BMD100 approximately 64-fold lower.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the genotoxicity data. Below are the detailed protocols for the key experiments cited in this guide.

High-Throughput Micronucleus Assay in TK6 Cells

This assay is a robust method for assessing chromosomal damage.

Cell Culture and Treatment:

  • Human TK6 lymphoblastoid cells stably expressing human CYP3A4 are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Cells are seeded in 96-well plates at a density that allows for approximately 1.5 to 2 cell population doublings during the treatment period.

  • This compound and Lasiocarpine are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A solvent control is run in parallel.

  • The cells are incubated with the compounds for a period that allows for metabolic activation and subsequent cell division (e.g., 24 hours).

Micronucleus Staining and Analysis:

  • Following treatment, cells are harvested and stained with a nuclear dye (e.g., SYTOX Green) and a cytoplasmic stain.

  • Micronuclei are scored using flow cytometry, which allows for the rapid analysis of a large number of cells.

  • The frequency of micronucleated cells is determined for each concentration of the test compound and compared to the solvent control.

  • Cytotoxicity is concurrently measured to ensure that the observed genotoxicity is not a secondary effect of cell death.

DNA Adduct Analysis by ³²P-Postlabeling

This highly sensitive method is used to detect and quantify DNA adducts.

DNA Isolation and Digestion:

  • Animals (e.g., rats) are treated with this compound or Lasiocarpine.

  • At selected time points, liver tissue is collected, and genomic DNA is isolated.

  • The purified DNA is enzymatically digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

Adduct Enrichment and Labeling:

  • Normal (unadducted) nucleotides are dephosphorylated by incubation with nuclease P1, enriching the adducted nucleotides.

  • The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

Chromatographic Separation and Quantification:

  • The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is quantified using a phosphorimager.

  • Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Signaling Pathways and Experimental Workflows

The genotoxicity of this compound and Lasiocarpine is initiated by their metabolic activation and culminates in the activation of the DNA damage response pathway.

Metabolic Activation of this compound and Lasiocarpine

Both compounds are pro-genotoxins that require metabolic activation by cytochrome P450 enzymes, primarily CYP3A4, in the liver. This process converts them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can bind to DNA.

Metabolic_Activation cluster_0 Metabolic Activation in Hepatocytes This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Lasiocarpine Lasiocarpine Lasiocarpine->CYP3A4 Reactive_Metabolites Dehydropyrrolizidine Alkaloids (Pyrrolic Esters) CYP3A4->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts

Caption: Metabolic activation of this compound and Lasiocarpine by CYP3A4.

DNA Damage Response Pathway

The formation of DNA adducts by the reactive metabolites of this compound and Lasiocarpine triggers the DNA damage response (DDR) pathway. This complex signaling network is orchestrated by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which recognize DNA lesions and initiate a cascade of events to arrest the cell cycle and promote DNA repair or, if the damage is too severe, induce apoptosis. A key event in this pathway is the phosphorylation of the histone variant H2AX (to form γ-H2AX), which serves as a beacon to recruit DNA repair proteins to the site of damage.

DNA_Damage_Response cluster_1 DNA Damage Response DNA_Adducts DNA Adducts ATM_ATR ATM / ATR Activation DNA_Adducts->ATM_ATR gH2AX γ-H2AX Formation ATM_ATR->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair gH2AX->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis If repair fails

Caption: Simplified DNA damage response pathway activated by PA-induced DNA adducts.

Experimental Workflow for Genotoxicity Assessment

A typical workflow for assessing the genotoxicity of compounds like this compound and Lasiocarpine involves a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies.

Experimental_Workflow cluster_2 Genotoxicity Assessment Workflow Compound_Preparation Compound Preparation (this compound & Lasiocarpine) In_Vitro_Assays In Vitro Assays (e.g., Micronucleus Assay in TK6 cells) Compound_Preparation->In_Vitro_Assays Metabolic_Activation_System With/Without Metabolic Activation System (e.g., S9 mix or CYP-expressing cells) In_Vitro_Assays->Metabolic_Activation_System Data_Analysis Data Analysis (Dose-Response Modeling) In_Vitro_Assays->Data_Analysis Metabolic_Activation_System->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (e.g., Rodent Carcinogenicity Bioassay) Data_Analysis->In_Vivo_Studies If positive in vitro Risk_Assessment Genotoxic Risk Assessment Data_Analysis->Risk_Assessment In_Vivo_Studies->Risk_Assessment

References

Unraveling Riddelliine's Carcinogenic Potential: A Comparative Look at Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the carcinogenic risk of environmental toxins is paramount. Riddelliine, a pyrrolizidine alkaloid found in certain plants, has been identified as a potent carcinogen. This guide provides a comprehensive comparison of the carcinogenic effects of riddelliine in different mouse models, supported by experimental data and detailed protocols, to aid in the assessment of its toxicological profile and the underlying mechanisms of its carcinogenicity.

Executive Summary

Extensive studies, primarily from the National Toxicology Program (NTP), have established a clear carcinogenic activity of riddelliine in the B6C3F1 mouse strain. In male B6C3F1 mice, oral administration of riddelliine leads to a significant increase in the incidence of hemangiosarcoma in the liver.[1][2] Conversely, female B6C3F1 mice exhibit a heightened susceptibility to alveolar and bronchiolar neoplasms.[1][2] While comprehensive data on other mouse strains remains limited, this guide will present the detailed findings in the B6C3F1 model and discuss potential factors that may influence susceptibility to riddelliine-induced carcinogenesis in other strains.

Comparative Carcinogenicity in Mouse Strains

The majority of in-vivo carcinogenicity data for riddelliine comes from studies conducted in the B6C3F1 mouse strain. These studies have consistently demonstrated a sex-specific target organ for riddelliine's carcinogenic effects.

B6C3F1 Mouse Strain: A Primary Model

Table 1: Riddelliine-Induced Neoplasms in B6C3F1 Mice (2-Year Gavage Study)

SexOrganNeoplasm TypeDose (mg/kg body weight)Incidence
MaleLiverHemangiosarcoma02/50 (4%)
1.012/50 (24%)
3.031/50 (62%)
FemaleLungAlveolar/Bronchiolar Adenoma or Carcinoma05/50 (10%)
3.020/50 (40%)

Data sourced from National Toxicology Program studies.[1][2]

These findings highlight a clear dose-dependent increase in tumor incidence in both sexes.

Insights from Other Mouse Models

Another study on a related pyrrolizidine alkaloid metabolite, dehydromonocrotaline, showed the induction of skin tumors in LACA mice when applied topically. While not a direct comparison to systemic riddelliine administration, it points to the potential for different routes of exposure and genetic backgrounds to influence tumor location.

Experimental Protocols

A standardized protocol for assessing riddelliine-induced carcinogenesis in mice has been established by the NTP.

Two-Year Gavage Carcinogenesis Bioassay in B6C3F1 Mice
  • Animals: Male and female B6C3F1 mice, typically 6-8 weeks old at the start of the study.

  • Administration: Riddelliine, dissolved in a suitable vehicle (e.g., water), is administered by gavage five days a week for up to 104 weeks.

  • Dose Groups: A control group receiving the vehicle only, and at least two dose groups receiving different concentrations of riddelliine. Doses are selected based on subchronic toxicity studies.

  • Observations: Animals are monitored twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected and preserved. Tissues are processed for histopathological examination by a qualified pathologist.

Mechanism of Riddelliine-Induced Carcinogenesis

The carcinogenic effects of riddelliine are not direct but require metabolic activation, primarily in the liver.

Metabolic Activation and DNA Adduct Formation

Riddelliine is metabolized by cytochrome P450 enzymes to dehydroriddelliine, which is an unstable intermediate that spontaneously transforms into a reactive electrophile, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP can then bind to DNA, forming DHP-derived DNA adducts. These adducts are considered to be the initiating event in riddelliine-induced carcinogenesis.

The formation of these DNA adducts can lead to mutations in critical genes that regulate cell growth and proliferation.

Genetic Alterations

Studies have identified mutations in key oncogenes and tumor suppressor genes in riddelliine-induced tumors in mice. Specifically, G:C to T:A transversions in the K-ras oncogene and mutations in the p53 tumor suppressor gene have been frequently observed in hepatic hemangiosarcomas.

Below is a diagram illustrating the proposed mechanism of riddelliine-induced carcinogenesis.

Riddelliine_Carcinogenesis cluster_Metabolism Metabolic Activation (Liver) cluster_Genotoxicity Genotoxicity cluster_Carcinogenesis Carcinogenesis Riddelliine Riddelliine CYP450 Cytochrome P450 Riddelliine->CYP450 Metabolism Dehydroriddelliine Dehydroriddelliine (unstable intermediate) CYP450->Dehydroriddelliine DHP DHP (reactive electrophile) Dehydroriddelliine->DHP Spontaneous conversion DNA DNA DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts Mutations Gene Mutations (K-ras, p53) DNA_Adducts->Mutations Replication Errors Cell_Proliferation Uncontrolled Cell Proliferation Mutations->Cell_Proliferation Dysregulation of Cell Cycle Tumor_Formation Tumor Formation (e.g., Hemangiosarcoma) Cell_Proliferation->Tumor_Formation

Caption: Proposed mechanism of riddelliine-induced carcinogenesis.

Experimental Workflow

The following diagram outlines a typical workflow for a riddelliine carcinogenicity study in mice.

Riddelliine_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Study Endpoint (up to 2 years) cluster_Analysis Data Analysis Animal_Selection Select Mouse Strain (e.g., B6C3F1) Dose_Selection Determine Doses (from subchronic studies) Animal_Selection->Dose_Selection Acclimation Animal Acclimation Dose_Selection->Acclimation Gavage Riddelliine Administration (Gavage, 5 days/week) Acclimation->Gavage Monitoring Clinical Observation & Body Weight Gavage->Monitoring Necropsy Necropsy Monitoring->Necropsy Tissue_Collection Tissue Collection & Preservation Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Tumor_Incidence Tumor Incidence Analysis Histopathology->Tumor_Incidence Statistical_Analysis Statistical Analysis Tumor_Incidence->Statistical_Analysis

Caption: Experimental workflow for a riddelliine carcinogenicity bioassay.

Conclusion

The available data unequivocally demonstrates the carcinogenic potential of riddelliine in B6C3F1 mice, with distinct target organs for males and females. The mechanism of action involves metabolic activation and subsequent genotoxicity, leading to tumor formation. While data in other mouse strains is sparse, the use of genetically engineered models, such as p53 knockout mice, can provide valuable tools for accelerating carcinogenicity testing and for comparative studies of related compounds. Further research into the genetic determinants of susceptibility in different mouse strains would provide a more complete picture of the carcinogenic risk posed by riddelliine and other pyrrolizidine alkaloids. This guide serves as a foundational resource for researchers investigating the toxicology of riddelliine and for the development of robust models for carcinogenicity assessment.

References

Riddelline's carcinogenic potency compared to other pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the carcinogenic potency of riddelliine, a pyrrolizidine alkaloid (PA), with other notable PAs. It is intended for researchers, scientists, and drug development professionals to offer an objective, data-driven analysis supported by experimental evidence. Riddelliine, classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP), serves as a critical benchmark for evaluating the carcinogenic risk of this class of compounds.[1]

Executive Summary

The carcinogenicity of many pyrrolizidine alkaloids, including riddelliine, is primarily driven by their metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4. This process generates reactive pyrrolic metabolites, such as 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which can form DNA adducts, leading to genotoxicity and tumor initiation.[1][2]

This guide presents a comparative analysis based on several key metrics:

  • In Vivo Carcinogenicity: Tumor incidence data from long-term animal studies.

  • Genotoxicity: Quantitative data from in vitro assays measuring DNA damage.

  • Cytotoxicity: In vitro data on cell viability following exposure to various PAs.

  • Metabolic Activation: Kinetic parameters of the enzymatic conversion of PAs to their reactive metabolites.

The data consistently indicate that while riddelliine is a potent carcinogen, its potency varies relative to other PAs depending on the specific endpoint measured. For instance, while some PAs may exhibit higher cytotoxicity or a faster rate of metabolic activation, riddelliine is a potent inducer of liver tumors in rodent models.

Comparative Data on Carcinogenic Potency

The following tables summarize quantitative data from various studies, comparing riddelliine to other PAs.

In Vivo Carcinogenicity: Tumor Incidence in Rodents

Long-term carcinogenicity studies conducted by the National Toxicology Program (NTP) provide valuable data on the tumorigenic potential of riddelliine in rats and mice.[3][4] While direct comparative studies testing multiple PAs under identical conditions are limited, the data for riddelliine serves as a crucial reference point.

Table 1: Selected In Vivo Carcinogenicity Data for Riddelliine from NTP Studies

Species/SexExposure Route & DurationDoseTarget OrganTumor TypeIncidence
Rat/MaleGavage, 2 years1.0 mg/kg/dayLiverHemangiosarcomaSignificantly increased
Rat/FemaleGavage, 2 years1.0 mg/kg/dayLiverHemangiosarcoma, Hepatocellular AdenomaSignificantly increased
Mouse/MaleGavage, 2 years1.0 mg/kg/dayLiverHemangiosarcomaSignificantly increased
Mouse/FemaleGavage, 2 years3.0 mg/kg/dayLungAlveolar/Bronchiolar Adenoma or Carcinoma (combined)Increased

Source: NTP Technical Report on the Toxicology and Carcinogenesis Studies of Riddelliine.[3]

In Vitro Genotoxicity: Benchmark Dose (BMD) Modeling

Recent studies have used benchmark dose (BMD) modeling to rank the genotoxic potency of various PAs in human liver cells. Lower BMDL (Benchmark Dose Lower Confidence Limit) values indicate higher genotoxic potency.

Table 2: Comparative Genotoxicity of Pyrrolizidine Alkaloids in Primary Human Hepatocytes (PHH)

Pyrrolizidine AlkaloidGenotoxic Potency Ranking
Lasiocarpine1 (Most Potent)
Riddelliine 2
Retrorsine3
Heliotrine4
Monocrotaline5
Lycopsamine6 (Least Potent)

Source: Haas et al., 2023.

In Vitro Cytotoxicity: EC50 Values

The half-maximal effective concentration (EC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In this context, it reflects the cytotoxicity of the PAs. Lower EC50 values indicate higher cytotoxicity.

Table 3: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells (72h exposure)

Pyrrolizidine AlkaloidEC50 (µM)
Senecionine2-60
Seneciphylline2-60
Lasiocarpine2-60
Retrorsine2-60
Echimidine2-60
Riddelliine 2-60
Heliotrine2-60
Europine200-500
Monocrotaline200-500
Indicine>500
Lycopsamine>500

Source: Haas et al., 2023.[5]

Metabolic Activation: In Vitro Clearance Rates

The rate of metabolic activation is a key determinant of PA toxicity. In vitro studies using liver microsomes can provide insights into the clearance rates of different PAs.

Table 4: Comparative In Vitro Metabolic Clearance of Pyrrolizidine Alkaloids in Rat Liver Microsomes

Pyrrolizidine AlkaloidRelative Clearance Rate
Lasiocarpine~10-fold higher than Riddelliine
Riddelliine Reference
Monocrotaline~43-fold lower than Lasiocarpine

Source: Suparmi et al., 2020; Chen et al., 2018.[6] A study comparing retrorsine and monocrotaline found the Vmax/Km for retrorsine to be 5.5-fold larger than that of monocrotaline, indicating more efficient metabolic activation of retrorsine.[7]

Carcinogenic Signaling Pathway

The primary mechanism of carcinogenicity for riddelliine and other 1,2-unsaturated PAs involves a multi-step process beginning with metabolic activation in the liver.

Pyrrolizidine_Alkaloid_Carcinogenesis cluster_0 Metabolic Activation (Liver) cluster_1 Genotoxicity cluster_2 Tumorigenesis PA Pyrrolizidine Alkaloid (e.g., Riddelliine) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 DHPA Dehydro-Pyrrolizidine Alkaloid (DHPA - Pyrrolic Ester) CYP450->DHPA Oxidation DHP 6,7-dihydro-7-hydroxy- 1-hydroxymethyl-5H-pyrrolizine (DHP) DHPA->DHP Hydrolysis DNA Cellular DNA DHP->DNA Covalent Binding DNA_Adduct DHP-DNA Adducts DNA->DNA_Adduct Mutation Gene Mutations (e.g., G:C to T:A transversions) DNA_Adduct->Mutation Tumor Liver Tumors (e.g., Hemangiosarcoma) Mutation->Tumor

References

A Comparative Analysis of Riddelliine and Jacobine Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genotoxicity of two pyrrolizidine alkaloids (PAs), Riddelliine and Jacobine. PAs are a large group of natural toxins produced by numerous plant species worldwide, and their presence in the food chain and herbal remedies poses a significant health risk due to their potential to cause liver damage and cancer. Understanding the comparative genotoxicity of individual PAs is crucial for risk assessment and the development of potential therapeutic interventions.

Executive Summary

Both Riddelliine and Jacobine are established genotoxic agents, primarily exerting their effects after metabolic activation in the liver. Their genotoxic mechanisms involve the formation of reactive pyrrolic metabolites that can bind to DNA, leading to various forms of genetic damage.

Riddelliine is a well-documented genotoxic carcinogen. It induces DNA adducts, micronuclei, and is mutagenic in the Ames test after metabolic activation. The primary cytochrome P450 enzyme involved in its activation is CYP3A4.

Jacobine is also genotoxic, causing DNA-DNA and DNA-protein cross-links. However, a significant distinguishing feature is its negative result in the Ames test, both with and without metabolic activation. This suggests that while it damages DNA, it may not be a potent inducer of point mutations in the same manner as Riddelliine. The specific cytochrome P450 isozymes responsible for Jacobine's metabolism are not as well-defined as those for Riddelliine.

This guide summarizes the available quantitative data, details the experimental protocols for key genotoxicity assays, and visualizes the metabolic activation and DNA damage response pathways.

Data Presentation

The following tables summarize the available quantitative data on the genotoxicity of Riddelliine and Jacobine. It is important to note that direct comparative studies are limited, and data has been compiled from various independent investigations.

Table 1: Comparative Genotoxicity Profile of Riddelliine and Jacobine

Genotoxicity EndpointRiddelliineJacobine
DNA Adduct Formation Forms DHP-derived DNA adducts[1][2]Induces DNA-DNA and DNA-protein cross-links[3]
Micronucleus Induction Positive in vivo[2][4]Data not available
Comet Assay Data on specific % tail DNA not readily availableData on specific % tail DNA not readily available, but does not induce single-strand breaks[3]
Ames Test Mutagenic with S9 metabolic activation[5][6]Negative with and without S9 metabolic activation[7][8]
Unscheduled DNA Synthesis (UDS) Positive in female mice hepatocytes[4]Elicited DNA repair synthesis in rat hepatocytes[1]

Table 2: Quantitative Data on Riddelliine-Induced Micronuclei in Mice

Dose (mg/kg)Route of AdministrationExposure TimeMicronucleated Erythrocytes (%)Reference
150Single doseNot specifiedIncreased frequency[2]
Up to 255 or 30 days30 daysNo increase in bone marrow[4]

Table 3: Quantitative Data on Jacobine-Induced DNA Damage in Rats

Dose (mg/kg i.p.)EndpointObservationReference
5-60DNA-DNA interstrand cross-linkingSignificant dose-dependent increase[3]
15-60DNA-protein cross-linkingSignificant induction[3]
5-60DNA single-strand breaksNot detected[3]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of experimental findings.

In Vivo Micronucleus Assay

The micronucleus test is a widely used method to assess chromosomal damage. It detects micronuclei, which are small nuclei that form in addition to the main nucleus in a cell, containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

General Protocol:

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Test Substance Administration: The test compound (Riddelliine or Jacobine) is administered to the animals, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control and a positive control are included.

  • Exposure Duration: Animals are exposed for a single or multiple doses over a specific period.

  • Sample Collection: At appropriate time points after the last dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.

  • Slide Preparation: Bone marrow cells are flushed, and a cell suspension is prepared. For peripheral blood, a small drop is used. The cells are then smeared onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye like acridine orange.

  • Scoring: A predetermined number of polychromatic erythrocytes (immature red blood cells) are scored under a microscope for the presence of micronuclei. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is calculated.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the frequency of MN-PCE in the treated groups compared to the vehicle control group.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

General Protocol:

  • Cell Preparation: A single-cell suspension is obtained from the tissue of interest (e.g., liver, blood leukocytes) from animals treated with the test compound.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

  • Data Analysis: Statistical comparisons are made between the treated and control groups to assess the level of DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds.

General Protocol:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used. These strains have different types of mutations in the histidine operon.

  • Metabolic Activation: The test compound is tested with and without the addition of a rat liver extract (S9 fraction), which contains cytochrome P450 enzymes capable of metabolizing chemicals into their active forms.

  • Exposure: The bacterial tester strain, the test compound at various concentrations, and (if required) the S9 mix are combined in a soft agar overlay.

  • Plating: The mixture is poured onto a minimal glucose agar plate that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will be able to grow and form colonies. The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mandatory Visualization

Metabolic Activation of Pyrrolizidine Alkaloids

The genotoxicity of both Riddelliine and Jacobine is dependent on their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process converts the parent alkaloids into highly reactive pyrrolic esters (dehydroalkaloids), which can then be further hydrolyzed to a common reactive intermediate, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).

Metabolic_Activation cluster_0 Metabolic Activation Pathway Riddelliine Riddelliine CYP450 Cytochrome P450 (e.g., CYP3A4) Riddelliine->CYP450 Jacobine Jacobine Jacobine->CYP450 Dehydroalkaloid Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) CYP450->Dehydroalkaloid Oxidation DHP 6,7-dihydro-7-hydroxy-1- hydroxymethyl-5H-pyrrolizine (DHP) Dehydroalkaloid->DHP Hydrolysis DNA_Adducts DNA Adducts / Cross-links DHP->DNA_Adducts Alkylation Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Metabolic activation of Riddelliine and Jacobine to genotoxic intermediates.
Experimental Workflow for In Vivo Micronucleus Assay

This diagram illustrates the key steps involved in conducting an in vivo micronucleus assay to assess the genotoxicity of chemical compounds like Riddelliine and Jacobine.

Micronucleus_Workflow cluster_1 In Vivo Micronucleus Assay Workflow Start Start Dosing Animal Dosing (Riddelliine or Jacobine) Start->Dosing Sample Sample Collection (Bone Marrow / Peripheral Blood) Dosing->Sample Smear Slide Preparation (Smearing) Sample->Smear Stain Staining (e.g., Giemsa) Smear->Stain Microscopy Microscopic Analysis Stain->Microscopy Scoring Scoring of Micronuclei in Polychromatic Erythrocytes Microscopy->Scoring Analysis Data Analysis (Statistical Comparison) Scoring->Analysis End End Analysis->End

Workflow of the in vivo micronucleus assay.
Signaling Pathways in Response to DNA Damage

Upon formation of DNA adducts or cross-links by reactive metabolites of Riddelliine or Jacobine, cells activate complex DNA damage response (DDR) pathways. These pathways involve sensor proteins that detect the damage, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

DNA_Damage_Response cluster_2 DNA Damage Response Signaling cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (Adducts, Cross-links) Sensors Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensors Detection Transducers Transducer Kinases (e.g., ATM, ATR) Sensors->Transducers Activation Effectors Effector Proteins (e.g., p53, CHK1/2) Transducers->Effectors Phosphorylation Repair DNA Repair Effectors->Repair Arrest Cell Cycle Arrest Effectors->Arrest Apoptosis Apoptosis Effectors->Apoptosis

Simplified overview of DNA damage response pathways.

Conclusion

This comparative guide highlights the genotoxic properties of Riddelliine and Jacobine. While both pyrrolizidine alkaloids are demonstrably genotoxic through metabolic activation, they exhibit key differences in their mutagenic potential, as evidenced by the contrasting results in the Ames test. Riddelliine is a confirmed mutagen, whereas Jacobine appears to induce other forms of DNA damage, such as cross-links, without being mutagenic in this bacterial assay. These differences underscore the importance of a comprehensive battery of genotoxicity tests for accurate risk assessment of individual PAs. Further research is warranted to obtain more direct comparative quantitative data for these two compounds and to elucidate the specific signaling pathways involved in their genotoxicity.

References

A Comparative Guide to the Carcinogenic Mechanisms of Riddelliine and Senecionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the carcinogenic mechanisms of two structurally related pyrrolizidine alkaloids (PAs), riddelliine and senecionine. The information presented is based on experimental data from peer-reviewed studies and reports from the National Toxicology Program (NTP).

Executive Summary

Riddelliine and senecionine are both genotoxic carcinogens that require metabolic activation in the liver to exert their effects. The primary mechanism of carcinogenesis for both compounds involves the formation of reactive pyrrolic esters, specifically dehydroretronecine (DHP), which then form DNA adducts, leading to mutations and the initiation of cancer. While they share a common metabolic activation pathway, key differences exist in their carcinogenic potency, target organ specificity, and the specific molecular events that drive tumor development. Riddelliine has been more extensively studied, with comprehensive data available from long-term carcinogenicity bioassays, which have established a clear dose-response relationship for liver hemangiosarcomas. Information on senecionine's carcinogenicity is more general, though it is recognized as a potent carcinogen affecting multiple organs.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the carcinogenicity of riddelliine and senecionine. It is important to note that directly comparative, head-to-head carcinogenicity studies for these two compounds under identical conditions are limited. The data for riddelliine is primarily from the National Toxicology Program (NTP) Technical Report 508.

Table 1: Comparative Carcinogenicity of Riddelliine in F344/N Rats and B6C3F1 Mice (2-Year Gavage Study)

SpeciesSexDose (mg/kg bw/day)Primary Target OrganTumor TypeIncidence (%)
Rat (F344/N)Male0LiverHemangiosarcoma0
1.0LiverHemangiosarcoma86
Female0LiverHemangiosarcoma0
0.01LiverHemangiosarcoma0
0.033LiverHemangiosarcoma0
0.1LiverHemangiosarcoma2
0.33LiverHemangiosarcoma6
1.0LiverHemangiosarcoma76
Mouse (B6C3F1)Male0LiverHemangiosarcoma0
0.1LiverHemangiosarcoma0
0.3LiverHemangiosarcoma2
1.0LiverHemangiosarcoma12
3.0LiverHemangiosarcoma42
Female0LungAlveolar/Bronchiolar Adenoma or Carcinoma14
3.0LungAlveolar/Bronchiolar Adenoma or Carcinoma44

Source: National Toxicology Program (NTP) Technical Report 508[1][2][3]

Table 2: Comparative Genotoxicity of Pyrrolizidine Alkaloids (In Vitro)

Pyrrolizidine AlkaloidRelative Potency (DNA Cross-linking)
Seneciphylline> Riddelliine
Riddelliine > Retrorsine
Retrorsine> Senecionine
Senecionine > Heliosupine

Experimental Protocols

Carcinogenicity Bioassay of Riddelliine (NTP TR-508)

A detailed description of the experimental protocol for the carcinogenicity of riddelliine can be found in the NTP Technical Report 508.[1][4] A summary of the key methodologies is provided below. A similar experimental design is typically employed for assessing the carcinogenicity of other chemical compounds, including other pyrrolizidine alkaloids like senecionine.

1. Animal Model:

  • Species/Strain: Male and female F344/N rats and B6C3F1 mice.[1]

  • Source: Taconic Farms (Germantown, NY).

  • Age at Start of Study: 6 weeks.[5]

  • Housing: Animals were housed individually in polycarbonate cages.[6]

2. Test Substance Administration:

  • Compound: Riddelliine (purity >99%).

  • Vehicle: 0.1 M sodium phosphate buffer.[7]

  • Route of Administration: Oral gavage.[1][7]

  • Dosing Regimen: Once daily, 5 days per week, for 105 weeks (2 years).[3]

  • Dose Levels: As specified in Table 1.

3. In-Life Observations:

  • Clinical Observations: Animals were observed twice daily for morbidity and mortality.[8]

  • Body Weights: Recorded weekly for the first 13 weeks and then monthly.[8]

  • Feed Consumption: Measured weekly for the first 13 weeks and then monthly.

4. Terminal Procedures:

  • Necropsy: A complete gross necropsy was performed on all animals.

  • Histopathology: A comprehensive histopathological examination was conducted on all major tissues and organs from control and high-dose groups, and on all gross lesions from all groups.

5. Data Analysis:

  • Survival and tumor incidence data were analyzed using life table methods and the Poly-k test for dose-related trends.

Oral Gavage Procedure (General Protocol)

The following is a general standard operating procedure for oral gavage in rats, a common method for administering test substances in carcinogenicity studies.

1. Animal Restraint:

  • The rat is securely restrained by grasping the loose skin over the neck and shoulders, ensuring the head is immobilized. The body is held in a vertical position.[9]

2. Gavage Needle Insertion:

  • A stainless steel gavage needle with a ball tip appropriate for the size of the animal is used.[10]

  • The needle is inserted into the diastema (the space between the incisors and molars) and gently advanced along the roof of the mouth towards the esophagus.[9]

  • The animal will typically swallow as the needle enters the esophagus. The needle should pass with minimal resistance.[9][10]

3. Substance Administration:

  • The pre-determined volume of the test substance is slowly administered into the stomach.[10]

  • The maximum volume for oral gavage in rats is typically 10-20 mL/kg body weight.[9][11]

4. Post-Administration Monitoring:

  • The animal is observed for any signs of distress, such as difficulty breathing, immediately after the procedure and periodically thereafter.[10]

Carcinogenic Mechanisms: Riddelliine vs. Senecionine

Metabolic Activation

Both riddelliine and senecionine are pro-carcinogens, meaning they require metabolic activation to become carcinogenic.[12][13] This activation occurs primarily in the liver and is catalyzed by cytochrome P450 (CYP) enzymes.[14][15] The key metabolic step is the oxidation of the pyrrolizidine nucleus to form a highly reactive pyrrolic ester, dehydroretronecine (DHP).[12][13] This reactive metabolite is an electrophile that can readily bind to cellular macromolecules, including DNA.[13]

While the overall pathway is similar, there may be differences in the specific CYP isozymes involved in the metabolism of each compound and the rates of activation and detoxification, which could contribute to differences in their carcinogenic potency.

Metabolic_Activation cluster_riddelliine Riddelliine cluster_senecionine Senecionine Riddelliine Riddelliine Riddelliine_Metabolite Dehydroriddelliine (Pyrrolic Ester) Riddelliine->Riddelliine_Metabolite CYP450 DHP_R DHP (Dehydroretronecine) Riddelliine_Metabolite->DHP_R Hydrolysis DNA_Adducts DNA_Adducts DHP_R->DNA_Adducts Senecionine Senecionine Senecionine_Metabolite Dehydrosenecionine (Pyrrolic Ester) Senecionine->Senecionine_Metabolite CYP450 DHP_S DHP (Dehydroretronecine) Senecionine_Metabolite->DHP_S Hydrolysis DHP_S->DNA_Adducts caption Metabolic Activation of Riddelliine and Senecionine

Metabolic Activation of Riddelliine and Senecionine

DNA Adduct Formation and Genotoxicity

The formation of DNA adducts by the reactive DHP metabolite is a critical initiating event in the carcinogenicity of both riddelliine and senecionine.[12][13] These adducts can lead to mutations during DNA replication if not repaired.

For riddelliine, a set of eight DHP-derived DNA adducts has been identified in the liver of treated rats.[16][17] The levels of these adducts are significantly higher and more persistent in liver endothelial cells compared to parenchymal cells.[16][18] This differential adduct formation and persistence correlate with the high incidence of hemangiosarcomas, which arise from endothelial cells.[18]

While senecionine also forms DHP-derived DNA adducts, detailed quantitative comparisons of adduct levels in different liver cell types and their persistence relative to riddelliine are not as well-documented in the available literature. However, in vitro studies suggest that riddelliine has a higher potential for DNA cross-linking than senecionine.

DNA_Adduct_Formation DHP DHP (Dehydroretronecine) DNA Cellular DNA DHP->DNA Covalent Binding DNA_Adducts DHP-DNA Adducts DNA->DNA_Adducts Mutation Mutations (e.g., G:C -> T:A transversions for Riddelliine) DNA_Adducts->Mutation Faulty DNA Replication/Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis caption Genotoxic Mechanism of Riddelliine and Senecionine

Genotoxic Mechanism of Riddelliine and Senecionine

Signaling Pathways in Carcinogenesis

The mutations induced by DNA adducts can affect critical genes that regulate cell growth, proliferation, and apoptosis, leading to the development of cancer.

In the case of riddelliine , studies have suggested the involvement of the p53 tumor suppressor pathway . DNA damage can activate p53, which can in turn induce cell cycle arrest or apoptosis.[19][20][21][22][23] Mutations in the p53 gene can disrupt this protective mechanism, allowing cells with damaged DNA to proliferate. Additionally, mutations in the K-ras oncogene have been identified in riddelliine-induced liver tumors in mice.

For senecionine , while it is understood that its genotoxicity drives carcinogenesis, the specific signaling pathways that are commonly altered have been less definitively characterized in a comparative context. Studies have shown that senecionine can affect the expression of genes involved in bile acid homeostasis and can induce an inflammatory response in the liver, both of which may contribute to the carcinogenic process.[24]

Signaling_Pathways cluster_riddelliine Riddelliine-Induced Carcinogenesis cluster_senecionine Senecionine-Induced Carcinogenesis R_DNA_Damage DNA Damage R_p53 p53 Activation/Mutation R_DNA_Damage->R_p53 R_Kras K-ras Mutation R_DNA_Damage->R_Kras R_Cell_Cycle Cell Cycle Dysregulation R_p53->R_Cell_Cycle R_Apoptosis Inhibition of Apoptosis R_p53->R_Apoptosis R_Kras->R_Cell_Cycle R_Tumor Hemangiosarcoma R_Cell_Cycle->R_Tumor R_Apoptosis->R_Tumor S_DNA_Damage DNA Damage S_Gene_Expression Altered Gene Expression (Bile Acid Homeostasis, Inflammation) S_DNA_Damage->S_Gene_Expression S_Cell_Proliferation Increased Cell Proliferation S_Gene_Expression->S_Cell_Proliferation S_Tumor Multi-organ Tumors S_Cell_Proliferation->S_Tumor caption Proposed Signaling Pathways in Carcinogenesis

Proposed Signaling Pathways in Carcinogenesis

Conclusion

Riddelliine and senecionine are both potent pyrrolizidine alkaloid carcinogens that share a fundamental mechanism of action involving metabolic activation to a DNA-reactive metabolite. The available data, particularly the comprehensive NTP studies on riddelliine, highlight the strong carcinogenic potential of this class of compounds and underscore the importance of a genotoxic mechanism in their tumorigenicity.

The primary differences appear to lie in their relative potencies and their target tissue specificity. Riddelliine has a well-established and potent carcinogenic effect on the liver endothelium in rodents, leading to a high incidence of hemangiosarcomas. While senecionine is also a known carcinogen that can induce tumors in the liver and other organs, a direct quantitative comparison of its carcinogenic potency and target organ preference with riddelliine under identical experimental conditions is needed for a more definitive assessment.

Future research should focus on direct comparative studies to elucidate the subtle differences in their metabolism, DNA adduct profiles, and the specific signaling pathways they disrupt to better understand their relative risks to human health.

References

A Comparative Guide to Riddelliine Cytotoxicity Data for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Comparative Cytotoxicity of Riddelliine

The following table summarizes the 50% cytotoxic concentration (CT50) of riddelliine in primary hepatocytes from different species, providing insight into species-specific sensitivity.

Table 1: Comparative Cytotoxicity (CT50) of Riddelliine in Primary Hepatocytes

Cell TypeRiddelliine CT50 (µM)Key Findings
Chick Primary Hepatocytes~ 0.9Highly sensitive to riddelliine cytotoxicity, though a biphasic response was observed, suggesting a subpopulation of resistant cells.[1]
Rat Primary HepatocytesGradual increase in cytotoxicity between 9 and 600 µMAt 1200 µM, nearly all hepatocytes were necrotic.[1]
Mouse Primary HepatocytesMaximum effect seen at 1600 µMLittle cytotoxicity was observed at lower concentrations of 9 and 18 µM.[1]

The National Toxicology Program (NTP) has also conducted extensive studies on riddelliine, providing valuable data on its genotoxic effects, a form of cytotoxicity.

Table 2: Summary of In Vitro Genetic Toxicity Studies of Riddelliine by the NTP

AssayTest SystemMetabolic Activation (S9)Result
Salmonella MutagenicityS. typhimurium TA100With S9Mutagenic[2]
Salmonella MutagenicityS. typhimurium TA100Without S9Negative[2]
Salmonella MutagenicityS. typhimurium TA97, TA98, TA1535With and Without S9Negative[2]
Sister Chromatid ExchangesChinese Hamster Ovary (CHO) CellsWith and Without S9Induced[2]
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsWith S9Induced[2]
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsWithout S9Negative[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of cytotoxicity data. The following protocols are based on the available literature.

Protocol 1: Primary Hepatocyte Isolation and Cytotoxicity Assay

This protocol is a generalized representation based on methodologies for primary cell culture and cytotoxicity testing.

  • Hepatocyte Isolation : Primary hepatocytes are isolated from the respective species (chick, rat, mouse) using a collagenase perfusion technique.

  • Cell Plating : Isolated hepatocytes are plated on collagen-coated plates in an appropriate culture medium and allowed to attach.

  • Riddelliine Treatment : A stock solution of riddelliine is prepared and diluted to various concentrations in the culture medium. The cells are then exposed to these concentrations.

  • Cytotoxicity Assessment (MTT Assay) :

    • After the desired incubation period with riddelliine, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated to allow for the conversion of MTT to formazan by viable cells.

    • The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

    • Cell viability is calculated as a percentage of the untreated control, and the CT50 is determined.[1]

Protocol 2: NTP In Vitro Genetic Toxicity Testing

The NTP follows standardized protocols for its genetic toxicity assays.

  • Salmonella Mutagenicity Assay (Ames Test) :

    • Various strains of Salmonella typhimurium are exposed to different concentrations of riddelliine, both with and without an exogenous metabolic activation system (S9 mix).

    • The number of revertant colonies is counted to assess the mutagenic potential.[2]

  • Chromosomal Aberration and Sister Chromatid Exchange (SCE) Assays :

    • Chinese Hamster Ovary (CHO) cells are cultured and exposed to riddelliine with and without S9 activation.

    • For chromosomal aberrations, cells are harvested, and metaphase spreads are analyzed for chromosomal damage.

    • For SCEs, cells are cultured in the presence of bromodeoxyuridine (BrdU) and then treated with riddelliine. Metaphase spreads are prepared and stained to visualize the exchanges between sister chromatids.[2]

Visualizations

Experimental Workflow for Primary Hepatocyte Cytotoxicity Assay

G cluster_0 Hepatocyte Isolation and Culture cluster_1 Riddelliine Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) A Collagenase Perfusion of Liver B Isolate Primary Hepatocytes A->B C Plate Cells on Collagen-Coated Plates B->C E Expose Hepatocytes to Riddelliine C->E D Prepare Riddelliine Dilutions D->E F Add MTT Reagent E->F G Incubate for Formazan Formation F->G H Solubilize Formazan G->H I Measure Absorbance H->I J Calculate CT50 I->J

Workflow for assessing riddelliine cytotoxicity in primary hepatocytes.

Logical Flow for NTP In Vitro Genetic Toxicity Testing of Riddelliine

G cluster_0 Metabolic Activation cluster_1 Test Systems cluster_2 Endpoints Riddelliine Riddelliine With_S9 With S9 Riddelliine->With_S9 Without_S9 Without S9 Riddelliine->Without_S9 Ames Salmonella typhimurium With_S9->Ames CHO Chinese Hamster Ovary (CHO) Cells With_S9->CHO Without_S9->Ames Without_S9->CHO Mutagenicity Mutagenicity Ames->Mutagenicity SCE Sister Chromatid Exchanges CHO->SCE Chrom_Aber Chromosomal Aberrations CHO->Chrom_Aber

Decision tree for the in vitro genetic toxicity testing of riddelliine.

References

Unveiling the Mutagenic Footprint of Riddelliine on the p53 Gene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of carcinogenesis is paramount. This guide provides a comparative analysis of p53 gene mutations induced by the pyrrolizidine alkaloid riddelliine, contextualized with other carcinogenic agents. By examining experimental data on mutation types and frequencies, this document serves as a resource for confirming the mutagenic signature of riddelliine and understanding its role in oncogenesis.

Riddelliine, a naturally occurring pyrrolizidine alkaloid found in various plant species, is a known genotoxic carcinogen that primarily induces liver tumors in experimental animals. Its carcinogenicity is linked to its ability to form DNA adducts, leading to mutations in critical genes, including the tumor suppressor p53. The p53 gene, often called the "guardian of the genome," plays a crucial role in preventing cancer formation. Mutations in p53 are one of the most frequent genetic alterations in human cancers.

Comparative Analysis of p53 Mutation Spectra

Experimental evidence indicates that different carcinogens leave a characteristic "mutational signature" on the p53 gene. For pyrrolizidine alkaloids like riddelliine, a distinct pattern of mutations has been identified. The primary type of mutation induced by this class of compounds is a G:C to T:A transversion. This signature is a direct consequence of the formation of DNA adducts by the reactive metabolites of riddelliine.

To provide a clear comparison, the following table summarizes the p53 mutation spectrum induced by pyrrolizidine alkaloids (representing riddelliine) and contrasts it with that of benzo[a]pyrene, a well-studied polycyclic aromatic hydrocarbon found in tobacco smoke.

Carcinogen ClassRepresentative CompoundPrimary p53 Mutation TypeOther Notable Mutations
Pyrrolizidine Alkaloids Riddelliine, RetrorsineG:C → T:A Transversions Tandem base substitutions
Polycyclic Aromatic Hydrocarbons Benzo[a]pyreneG:C → T:A Transversions G:C → A:T Transitions

Experimental Protocols

The confirmation of riddelliine-induced mutations in the p53 gene relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Analysis of p53 Mutations in Rodent Liver Tumors

This protocol outlines the general steps for identifying p53 mutations in liver tumors induced by a chemical carcinogen.

1. Animal Model and Treatment:

  • Male heterozygous p53 knockout mice or F344 rats are often used.[1]
  • Riddelliine is administered via oral gavage or in the diet for a specified duration.[1]
  • A control group receives the vehicle (e.g., phosphate buffer) only.

2. Tumor Collection and DNA Extraction:

  • At the end of the study period, animals are euthanized, and liver tumors are excised.
  • Genomic DNA is extracted from both tumor and adjacent non-tumorous liver tissue using standard DNA extraction kits.

3. PCR Amplification of the p53 Gene:

  • The coding regions of the p53 gene (typically exons 2-11) are amplified from the extracted DNA using polymerase chain reaction (PCR).
  • Specific primers flanking each exon are used to ensure complete coverage of the coding sequence.

4. Mutation Screening and Sequencing:

  • The amplified PCR products are screened for mutations using techniques such as single-strand conformation polymorphism (SSCP) analysis or direct DNA sequencing.
  • Samples showing altered mobility in SSCP are then subjected to Sanger sequencing to identify the precise nucleotide change.
  • Alternatively, next-generation sequencing (NGS) can be employed for a more comprehensive analysis of the entire p55 gene.

5. Data Analysis:

  • The obtained sequences are compared to the wild-type p53 reference sequence to identify mutations.
  • The type, location, and frequency of mutations are recorded and analyzed to determine the mutational spectrum.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in riddelliine-induced mutagenesis and its detection, the following diagrams have been generated using Graphviz.

Riddelliine_Metabolism_and_Mutation cluster_Metabolism Metabolic Activation in Liver cluster_Mutation DNA Adduction and Mutation Riddelliine Riddelliine CYP450 Cytochrome P450 (CYP3A, CYP2B6) Riddelliine->CYP450 Oxidation Dehydroriddelliine Dehydroriddelliine (Reactive Intermediate) CYP450->Dehydroriddelliine DHP 6,7-dihydro-7-hydroxy-1- hydroxymethyl-5H-pyrrolizine (DHP) Dehydroriddelliine->DHP Hydrolysis DNA Genomic DNA DHP->DNA Covalent Binding DNA_Adduct DHP-DNA Adducts (at Guanine) DNA->DNA_Adduct Replication DNA Replication DNA_Adduct->Replication Mutation G:C to T:A Transversion in p53 Gene Replication->Mutation

Riddelliine metabolic activation and mutagenesis.

p53_Mutation_Analysis_Workflow start Start: Liver Tumor Tissue dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of p53 Exons dna_extraction->pcr screening Mutation Screening (e.g., SSCP) pcr->screening ngs Next-Generation Sequencing pcr->ngs Alternative sequencing Sanger Sequencing screening->sequencing Aberrant Bands analysis Sequence Analysis and Mutation Identification screening->analysis Normal Bands sequencing->analysis ngs->analysis end End: p53 Mutation Spectrum analysis->end

Workflow for p53 mutation analysis in tumors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Riddelline and other related pyrrolizidine alkaloids (PAs), supported by experimental data. Understanding the metabolic fate of these compounds is crucial for assessing their toxicity and potential for drug development.

Comparative Metabolic Profile

Table 1: Comparative in vitro Metabolism of Pyrrolizidine Alkaloids in Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM)

Alkaloid% Transformed (60 min)Major Metabolic PathwaysKey MetabolitesReference
Riddelliine Data not directly comparableDehydrogenation, N-oxidationDehydroretronecine (DHP), Riddelliine N-oxide[1][2]
Retrorsine ~55% (RLM), ~20% (HLM)Oxygenation (major), DehydrogenationRetrorsine N-oxide (main), Oxygenation products[3]
Senecionine ~95% (RLM & HLM)Oxygenation (major), DehydrogenationSenecionine N-oxide (main), Oxygenation products[3]
Lasiocarpine >99% (RLM), ~90% (HLM)Dehydrogenation, Oxygenation, Shortening of necic acid(s)48 identified metabolites[3]
Echimidine ~90% (RLM), ~75% (HLM)Dehydrogenation, Oxygenation, Shortening of necic acid(s)36 identified metabolites[3]

Note: The data for Riddelliine is derived from studies focused on its toxicokinetics and metabolism, while the data for the other alkaloids are from a specific comparative in vitro study.[1][2][3] Direct quantitative comparisons should be made with caution due to potential variations in experimental conditions across studies. The primary toxic metabolite of Riddelliine is dehydroretronecine (DHP), a reactive pyrrolic ester.[2] For retrorsine and senecionine, N-oxidation represents a major metabolic pathway, with their N-oxides being the most abundant metabolites detected in vitro.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of pyrrolizidine alkaloid metabolites, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation: Extraction from Biological Matrices (e.g., Liver Microsomes)
  • Incubation: Incubate the pyrrolizidine alkaloid (e.g., 10 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

  • Termination: Stop the reaction at various time points by adding an excess of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of PAs and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification of specific parent alkaloids and their known metabolites. High-resolution mass spectrometry is employed for the identification of unknown metabolites.

Signaling Pathways and Experimental Workflows

The toxicity of pyrrolizidine alkaloids is linked to the induction of specific signaling pathways, leading to cellular damage and apoptosis. The experimental workflow for studying PA metabolism is a multi-step process.

Signaling Pathways

Pyrrolizidine alkaloids, through their reactive metabolites, can induce cellular stress and activate apoptosis signaling pathways. While comparative studies on the differential effects of this compound and other PAs on these pathways are limited, the general mechanism involves the formation of DNA adducts, leading to cell cycle arrest and programmed cell death.

PA_Induced_Apoptosis PA Pyrrolizidine Alkaloid (e.g., this compound, Retrorsine) Metabolic_Activation Metabolic Activation (CYP450s in Liver) PA->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Metabolites (e.g., DHP) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Cellular_Stress Cellular Stress (Oxidative Stress, ER Stress) Reactive_Metabolites->Cellular_Stress Apoptosis_Pathway Activation of Apoptosis Pathway DNA_Adducts->Apoptosis_Pathway Cellular_Stress->Apoptosis_Pathway Cell_Death Cell Death (Hepatotoxicity) Apoptosis_Pathway->Cell_Death

Caption: General signaling pathway for Pyrrolizidine Alkaloid-induced apoptosis.

Additionally, some PAs like monocrotaline have been shown to affect the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. Dysregulation of this pathway can contribute to the pathological effects of these alkaloids.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Ubiquitination Ubiquitination & Degradation Beta_Catenin_P->Ubiquitination Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_Inhibition Inhibition of Destruction Complex Dsh->Destruction_Complex_Inhibition Inhibits Beta_Catenin_Stable Stable β-catenin Destruction_Complex_Inhibition->Beta_Catenin_Stable Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Stable->Beta_Catenin_Nucleus TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription PA_effect Pyrrolizidine Alkaloids (e.g., Monocrotaline) Dysregulation PA_effect->Destruction_Complex_Inhibition Potential Interference

Caption: Wnt/β-catenin signaling pathway and potential interference by PAs.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative metabolomics study of pyrrolizidine alkaloids.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Interpretation Biological_System Biological System (e.g., Liver Microsomes, Hepatocytes) Incubation Incubation with PAs (this compound vs. Related Alkaloid) Biological_System->Incubation Metabolite_Extraction Metabolite Extraction (e.g., Acetonitrile Precipitation) Incubation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (UPLC-QTOF/MS) Metabolite_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS_Analysis->Data_Acquisition Peak_Detection Peak Detection & Alignment Data_Acquisition->Peak_Detection Metabolite_Identification Metabolite Identification (Database Search, Fragmentation Analysis) Peak_Detection->Metabolite_Identification Quantitative_Analysis Quantitative Analysis (Peak Area Comparison) Metabolite_Identification->Quantitative_Analysis Pathway_Analysis Pathway Analysis & Biological Interpretation Quantitative_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative metabolomics of PAs.

References

Validating In Vitro Riddelline Genotoxicity with In Vivo Carcinogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro genotoxicity assays and in vivo animal carcinogenicity studies for the pyrrolizidine alkaloid, Riddelline. The objective is to present the experimental data in a clear and comparative format to aid researchers in understanding the translation of in vitro findings to in vivo outcomes. This guide includes detailed experimental protocols for key assays and visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, is a known hepatocarcinogen. Its carcinogenic activity is dependent on metabolic activation in the liver to reactive pyrrolic esters, primarily dehydroretronecine (DHP), which can form DNA adducts. This guide demonstrates a strong correlation between the positive results observed in a battery of in vitro genotoxicity tests and the induction of tumors in long-term in vivo animal studies. The in vitro assays, when incorporating metabolic activation systems, effectively predict the DNA-damaging and carcinogenic potential of this compound.

Data Presentation: In Vitro vs. In Vivo

The following tables summarize the quantitative data from key in vitro genotoxicity and in vivo carcinogenicity studies on this compound.

Table 1: Summary of In Vitro Genotoxicity Data for this compound

AssayCell Line/SystemMetabolic Activation (S9)Concentration/DoseKey Findings
Micronucleus Test Not SpecifiedYesNot SpecifiedPositive
Sister Chromatid Exchange (SCE) Not SpecifiedYesNot SpecifiedPositive
Chromosomal Aberrations Not SpecifiedYesNot SpecifiedPositive
Ames Test (Bacterial Reverse Mutation) Salmonella typhimuriumYesNot SpecifiedPositive
Unscheduled DNA Synthesis (UDS) Primary rat and mouse hepatocytesN/A (endogenous metabolism)Up to 25.0 mg/kg (in vivo exposure)Positive in mouse hepatocytes

Table 2: Summary of In Vivo Carcinogenicity and Genotoxicity Data for this compound

Animal ModelDosing RegimenTarget Organ(s)Tumor TypesIn Vivo Genotoxicity Findings
Fischer 344 Rats 1.0 mg/kg/day (gavage) for 2 yearsLiver, BloodHemangiosarcoma, Hepatocellular adenoma, Mononuclear cell leukemiaIncreased unscheduled DNA synthesis in hepatocytes.[1]
B6C3F1 Mice 3.0 mg/kg/day (gavage) for 2 yearsLiver, LungHemangiosarcoma, Alveolar/bronchiolar neoplasmsIncreased frequency of micronucleated erythrocytes in peripheral blood[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Purpose: To assess the ability of a chemical to induce reverse mutations at a specific locus in strains of Salmonella typhimurium.

  • Methodology:

    • Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) are used.

    • The bacteria are exposed to various concentrations of this compound in the presence and absence of a rat liver S9 metabolic activation system.

    • The mixture is plated on a minimal agar medium lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.

2. In Vitro Micronucleus Test

  • Purpose: To detect the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a chemical.

  • Methodology:

    • Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured.

    • Cells are treated with various concentrations of this compound, with and without S9 metabolic activation.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

3. In Vitro Chromosomal Aberration Assay

  • Purpose: To identify agents that cause structural chromosomal damage.

  • Methodology:

    • Cultured mammalian cells (e.g., CHO cells, human lymphocytes) are exposed to this compound at several concentrations, with and without S9 activation.

    • Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations is considered a positive result.

In Vivo Studies

1. Long-Term Carcinogenicity Bioassay in Rodents

  • Purpose: To evaluate the carcinogenic potential of a substance after chronic exposure.

  • Methodology:

    • Groups of male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are used.

    • Animals are administered this compound daily by gavage at multiple dose levels for a significant portion of their lifespan (typically 2 years).

    • A control group receives the vehicle only.

    • Animals are monitored for clinical signs of toxicity and tumor development.

    • At the end of the study, a complete necropsy and histopathological examination of all major tissues and organs are performed.

    • The incidence of tumors in the treated groups is compared to the control group. A statistically significant increase in the incidence of specific tumors is evidence of carcinogenicity.

2. In Vivo Micronucleus Assay

  • Purpose: To determine the genotoxic potential of a substance in a whole animal system by measuring chromosomal damage in erythrocytes.

  • Methodology:

    • Mice are treated with this compound, typically via oral gavage or intraperitoneal injection.

    • Bone marrow or peripheral blood is collected at specific time points after treatment.

    • Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.

Mandatory Visualizations

The following diagrams illustrate the metabolic activation of this compound and the general workflow for validating in vitro results with in vivo studies.

Riddelline_Metabolic_Activation This compound This compound (Inactive Pro-carcinogen) Metabolism Hepatic Metabolism (Cytochrome P450) This compound->Metabolism DHP Dehydroretronecine (DHP) (Reactive Metabolite) Metabolism->DHP Activation DNA_Adducts DNA Adducts DHP->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Leads to Cancer Cancer (e.g., Liver Hemangiosarcoma) Mutation->Cancer Initiates In_Vitro_to_In_Vivo_Workflow cluster_InVitro In Vitro Genotoxicity Testing cluster_InVivo In Vivo Validation Ames Ames Test Decision_Point Positive In Vitro Results (with Metabolic Activation) Ames->Decision_Point Micronucleus Micronucleus Assay Micronucleus->Decision_Point Chrom_Aberration Chromosomal Aberration Assay Chrom_Aberration->Decision_Point Animal_Studies Long-Term Animal Carcinogenicity Bioassay Correlation Correlation & Risk Assessment Animal_Studies->Correlation InVivo_Genotox In Vivo Genotoxicity (e.g., Micronucleus Test) InVivo_Genotox->Correlation Decision_Point->Animal_Studies Warrants Decision_Point->InVivo_Genotox Warrants

References

A Comparative Analysis of the Genotoxic Profiles of Riddelliine and Aristolochic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic and carcinogenic properties of two potent, naturally occurring phytotoxins: riddelliine, a pyrrolizidine alkaloid, and aristolochic acid, a nitrophenanthrene carboxylic acid. Both compounds are recognized as significant health risks due to their ability to damage DNA and initiate cancer, but they do so through distinct biochemical pathways. This document outlines their mechanisms of action, supported by experimental data and protocols, to aid in risk assessment and further research.

Metabolic Activation: The Gateway to Genotoxicity

Neither riddelliine nor aristolochic acid is directly genotoxic. They are pro-carcinogens that require metabolic activation, primarily in the liver, to be converted into reactive electrophilic species that can bind to DNA.

Riddelliine Activation: Riddelliine is metabolized by cytochrome P450 enzymes (CYP3A and CYP2B6) in the liver.[1] This process involves dehydrogenation to form dehydroriddelliine, an unstable intermediate that is subsequently hydrolyzed into the ultimate carcinogenic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[1]

Aristolochic Acid Activation: The activation of aristolochic acid (AA) is a reductive process. The nitro group of AA is reduced by various cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450s 1A1 and 1A2 (CYP1A1/1A2).[2][3] This reduction generates reactive N-hydroxyaristolactams, which can then form electrophilic cyclic nitrenium ions. These ions are the ultimate carcinogens that covalently bind to DNA.[4][5]

G cluster_R Riddelliine Pathway cluster_AA Aristolochic Acid Pathway Riddelliine Riddelliine Enzyme_R CYP3A, CYP2B6 (Liver Microsomes) Riddelliine->Enzyme_R Dehydroriddelliine Dehydroriddelliine DHP DHP (Ultimate Carcinogen) Dehydroriddelliine->DHP Hydrolysis Enzyme_R->Dehydroriddelliine Dehydrogenation AA Aristolochic Acid Enzyme_AA NQO1, CYP1A1/1A2 (Cytosolic/Microsomal) AA->Enzyme_AA N_hydroxy N-hydroxyaristolactam Nitrenium Cyclic Nitrenium Ion (Ultimate Carcinogen) N_hydroxy->Nitrenium Enzyme_AA->N_hydroxy Nitroreduction

Figure 1: Metabolic activation pathways of Riddelliine and Aristolochic Acid.

DNA Adduct Formation and Mutagenicity

The reactive metabolites of both compounds form covalent bonds with DNA, creating DNA adducts that are the primary lesions responsible for their mutagenic effects.

Riddelliine: The DHP metabolite of riddelliine reacts with DNA bases to form a characteristic set of eight DHP-derived DNA adducts.[1][6] Experimental analysis shows that the reactivity of DHP with DNA bases is in the order of guanine > adenine ≈ thymine.[6] These adducts lead predominantly to G:C to T:A transversion mutations .[1]

Aristolochic Acid: The cyclic nitrenium ion derived from aristolochic acid preferentially binds to the exocyclic amino groups of purine bases.[7] The most common and persistent adducts are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI).[7][8] The dA-AAI adduct is particularly mutagenic and is responsible for a unique mutational signature: a high frequency of A:T to T:A transversions .[4][9] This specific mutation pattern is considered a molecular fingerprint of AA exposure and has been identified in the TP53 tumor suppressor gene of tumors from patients with AA-associated cancers.[2][10]

Data Presentation

Table 1: Comparison of DNA Adduct and Mutation Profiles

FeatureRiddelliineAristolochic Acid
Reactive Metabolite 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)Cyclic Aristolactam-Nitrenium Ion
Primary DNA Adducts DHP-deoxyguanosine, DHP-deoxyadenosine7-(deoxyadenosin-N6-yl)aristolactam (dA-AL), 7-(deoxyguanosin-N2-yl)aristolactam (dG-AL)[7][8]
Primary DNA Base Target Guanine > Adenine[6]Adenine > Guanine[7]
Predominant Mutation G:C → T:A Transversion[1]A:T → T:A Transversion[4][9]
Key Affected Gene H-ras (in rodents)TP53 (in humans)[2][10]

Carcinogenicity: Target Organs and Species Specificity

The formation of DNA adducts and subsequent mutations can lead to the initiation of cancer. The target organs for tumor development differ significantly between the two compounds.

Riddelliine: Carcinogenicity has been established through animal studies. Oral administration of riddelliine to rats and mice leads to the development of tumors primarily in the liver , including hemangiosarcomas (cancer of the blood vessels) and hepatocellular adenomas.[1][11]

Aristolochic Acid: Aristolochic acid is a potent, proven human carcinogen, classified as a Group 1 carcinogen by the IARC.[5][12] It is strongly linked to upper urinary tract urothelial carcinoma (UUC) in humans, a condition often associated with Aristolochic Acid Nephropathy (AAN) or Balkan Endemic Nephropathy (BEN).[5][13] In addition to UUC, evidence suggests a role in liver and bladder cancers.[5] In rodent studies, AA induces tumors in the forestomach, kidney, renal pelvis, and urinary bladder.[14][15]

Data Presentation

Table 2: Comparative Carcinogenicity

SpeciesRiddelliine Target OrgansAristolochic Acid Target Organs
Rats Liver (Hemangiosarcoma, Hepatocellular Adenoma), Mononuclear Cell Leukemia[11]Forestomach, Kidney, Renal Pelvis, Urinary Bladder[14][15]
Mice Liver (Hemangiosarcoma), Lung (Alveolar/Bronchiolar Neoplasms)[11]Forestomach, Lung, Urinary Bladder[15]
Humans Evidence primarily from animal studies; not classified as a human carcinogen.Upper Urinary Tract (Urothelial Carcinoma), Bladder, potentially Liver[5][13][16]

Experimental Protocols

32P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive method is commonly used to detect and quantify DNA adducts from compounds like riddelliine and aristolochic acid.

Objective: To quantify the level of covalent DNA adducts in tissue samples following exposure to a genotoxic agent.

Methodology:

  • DNA Isolation: High-purity genomic DNA is extracted from the target tissue (e.g., liver, kidney) of treated animals or from in vitro incubations.

  • Enzymatic Digestion: The DNA is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method): Normal (unmodified) nucleotides are dephosphorylated to nucleosides by nuclease P1, leaving the bulky, hydrophobic adducts as substrates for the subsequent labeling step.

  • 32P-Labeling: The enriched adducts are radioactively labeled at the 5'-position using T4 polynucleotide kinase and [γ-32P]ATP.

  • Chromatographic Separation: The 32P-labeled adducts are separated from excess [γ-32P]ATP and resolved using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated, radiolabeled adducts are visualized by autoradiography and quantified using phosphor imaging or liquid scintillation counting. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 107 or 108 normal nucleotides.

G cluster_workflow Experimental Workflow: 32P-Postlabeling Assay A 1. DNA Isolation (from tissue) B 2. Enzymatic Digestion (to dNMPs) A->B C 3. Nuclease P1 Enrichment (removes normal dNMPs) B->C D 4. 32P-Labeling (T4 Polynucleotide Kinase) C->D E 5. Chromatographic Separation (TLC or HPLC) D->E F 6. Detection & Quantification (Autoradiography) E->F

Figure 2: Workflow for the 32P-Postlabeling assay for DNA adduct analysis.

Conclusion

Riddelliine and aristolochic acid are both powerful genotoxic agents that initiate carcinogenesis through metabolic activation and the formation of DNA adducts. However, they exhibit critical differences in their biochemical pathways, the types of DNA damage they inflict, and the organs they affect.

  • Mechanism: Riddelliine is activated via CYP-mediated oxidation to form DHP, while aristolochic acid is activated via nitroreduction to a reactive nitrenium ion.

  • Mutational Signature: Riddelliine primarily causes G:C→T:A transversions, whereas aristolochic acid leaves a distinct A:T→T:A mutational fingerprint, which serves as a crucial biomarker for human exposure.

  • Carcinogenicity: Riddelliine is a potent liver carcinogen in rodents. Aristolochic acid is a confirmed human carcinogen with a strong tropism for the urinary tract, particularly the upper urothelial tract.

Understanding these distinct genotoxic profiles is essential for assessing human health risks from environmental or medicinal exposure and for developing strategies for prevention and regulation. The unique mutational signature of aristolochic acid, in particular, provides a powerful tool for molecular epidemiology and for definitively linking exposure to cancer development.

References

A Comparative Analysis of Riddelline-Induced Hepatotoxicity in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Riddelline-induced hepatotoxicity, focusing on the differential responses observed in rat and mouse models. By presenting key experimental data, detailed methodologies, and an overview of the underlying molecular pathways, this document aims to serve as a valuable resource for researchers investigating pyrrolizidine alkaloid toxicity and drug-induced liver injury (DILI).

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid found in various plant species, is a known hepatotoxin and carcinogen.[1][2] Preclinical toxicology studies, primarily conducted in Fischer 344 (F344) rats and B6C3F1 mice, have revealed significant species-specific differences in susceptibility to this compound-induced liver damage. Generally, rats exhibit greater sensitivity to the toxic effects of this compound compared to mice.[3] This guide synthesizes the available data to highlight these differences in toxicokinetics, histopathological outcomes, and genotoxic effects.

Data Presentation: Quantitative Comparison of Hepatotoxicity

The following tables summarize key quantitative data from comparative studies on this compound-induced hepatotoxicity in rats and mice.

Table 1: Comparative Histopathological Findings in Liver

FindingF344 RatsB6C3F1 MiceReference(s)
Primary Lesion Hepatopathy, Intravascular macrophage accumulation, Marked necrotic and proliferative changesHepatocytomegaly, Bile duct hyperplasia (in high-dose females)[3][4]
Carcinogenicity Hemangiosarcoma, Hepatocellular adenomasHemangiosarcoma (males), Alveolar/bronchiolar neoplasms (females)[1]
NOAEL (13-week study) 0.1 mg/kg body weight3.3 mg/kg body weight[3]

Table 2: Comparative Genotoxicity Data

AssayF344 RatsB6C3F1 MiceReference(s)
Unscheduled DNA Synthesis Increased in primary hepatocytesIncreased in primary hepatocytes[1][4]
S-Phase Synthesis Increased in primary hepatocytesNot consistently reported[1][4]
Micronucleated Erythrocytes Data not prominentIncreased in peripheral blood (single high dose)[4]
DNA Adduct Formation Dehydroretronecine (DHR)-derived adducts in liver endothelial and parenchymal cellsDHR-derived adducts in liver endothelial and parenchymal cells (lower levels than rats)

Table 3: Comparative Toxicokinetic Insights

While a direct comparative table of all toxicokinetic parameters is not available in the literature, studies indicate rapid and extensive metabolism of this compound in both species.[5]

ParameterObservationSpeciesReference(s)
Metabolism Rapid and extensive conversion to this compound-N-oxide.Male rats and mice of both sexes[5]
Metabolite Levels Female rats show lower conversion to the N-oxide derivative compared to male rats and mice.Rats and Mice[5]
Conclusion Factors other than toxicokinetics are likely responsible for the observed species and sex specificity in liver tumor induction.Rats and Mice[4][5]

Signaling Pathways in this compound-Induced Hepatotoxicity

The primary mechanism of this compound-induced hepatotoxicity involves metabolic activation by cytochrome P450 enzymes in the liver. This bioactivation converts this compound into a highly reactive pyrrolic ester, dehydroretronecine (DHR). DHR is an electrophilic intermediate that readily binds to cellular macromolecules, most notably DNA, to form DNA adducts. The formation of these adducts is a critical initiating event that leads to genotoxicity, mutagenicity, and ultimately, carcinogenicity. The persistent DNA damage can trigger cellular stress responses, including oxidative stress and apoptosis, contributing to the observed hepatocytotoxicity.

Riddelline_Hepatotoxicity_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Genotoxicity and Cellular Damage cluster_2 Pathological Outcomes This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation DHR Dehydroretronecine (DHR) (Reactive Pyrrolic Ester) CYP450->DHR DNA_Adducts DNA Adducts DHR->DNA_Adducts Covalent Binding Oxidative_Stress Oxidative Stress (ROS Generation) DNA_Adducts->Oxidative_Stress Induces Cellular_Damage Hepatocellular Damage (Necrosis, Apoptosis) DNA_Adducts->Cellular_Damage Leads to Oxidative_Stress->Cellular_Damage Contributes to Hepatotoxicity Hepatotoxicity (Hepatocytomegaly, Necrosis) Cellular_Damage->Hepatotoxicity Carcinogenesis Carcinogenesis (Hemangiosarcoma) Hepatotoxicity->Carcinogenesis Chronic Exposure

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental Protocols

The following are generalized experimental protocols for inducing and assessing this compound-induced hepatotoxicity in rodent models, based on methodologies reported in the cited literature.

1. Animal Models and Husbandry:

  • Species: Male and female Fischer 344/N rats and B6C3F1 mice are commonly used.

  • Housing: Animals are typically housed in environmentally controlled conditions with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum.

2. This compound Administration:

  • Route: Oral gavage is the most common route of administration to mimic human exposure through contaminated food.

  • Vehicle: this compound is often dissolved or suspended in a suitable vehicle such as 0.1 M phosphate buffer.

  • Dosing Regimen: Dosing can range from acute (single high dose) to subchronic (e.g., 5 days a week for 13 weeks) or chronic (2 years) studies. Doses are species-specific, with mice generally receiving higher doses than rats to elicit comparable toxicity.[2][4]

3. Assessment of Hepatotoxicity:

  • Clinical Observations: Daily monitoring of animals for clinical signs of toxicity, including changes in body weight, food consumption, and overall health.

  • Serum Biochemistry: Blood samples are collected at specified time points for the analysis of liver function markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: At the termination of the study, animals are euthanized, and the liver is collected, weighed, and processed for histopathological examination. Tissues are typically fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Genotoxicity Assays:

    • Unscheduled DNA Synthesis (UDS): Primary hepatocytes are isolated and treated with this compound to measure the induction of UDS as an indicator of DNA repair.[4]

    • Micronucleus Assay: Peripheral blood or bone marrow smears are analyzed for the presence of micronucleated erythrocytes, a marker of chromosomal damage.[4]

    • DNA Adduct Analysis: Liver DNA is isolated and analyzed for the presence of DHR-derived DNA adducts using techniques such as ³²P-postlabeling/HPLC.

Experimental_Workflow cluster_0 Animal Selection and Acclimation cluster_1 This compound Administration cluster_2 In-life Monitoring cluster_3 Terminal Data Collection Animal_Selection Select F344 Rats and B6C3F1 Mice Acclimation Acclimation Period Animal_Selection->Acclimation Gavage Oral Gavage Administration (Species-specific doses) Acclimation->Gavage Dose_Prep Prepare this compound in Vehicle Dose_Prep->Gavage Clinical_Obs Daily Clinical Observations Gavage->Clinical_Obs Body_Weight Regular Body Weight Measurement Gavage->Body_Weight Blood_Collection Blood Collection for Serum Biochemistry (ALT, AST) Clinical_Obs->Blood_Collection Body_Weight->Blood_Collection Necropsy Necropsy and Liver Collection Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Genotoxicity Genotoxicity Assays (UDS, Micronucleus, DNA Adducts) Necropsy->Genotoxicity

Caption: A representative experimental workflow for assessing this compound hepatotoxicity.

Conclusion

The comparative analysis of this compound-induced hepatotoxicity in rats and mice underscores the importance of species selection in toxicological studies. Rats consistently demonstrate a higher sensitivity to this compound, as evidenced by a lower NOAEL and more severe necrotic and proliferative liver lesions. While the fundamental mechanism of metabolic activation to a DNA-reactive metabolite is conserved across both species, the quantitative differences in adduct levels and pathological outcomes suggest species-specific variations in metabolic pathways, DNA repair capacity, or cellular responses to injury. These findings are critical for human health risk assessment of pyrrolizidine alkaloids and provide a valuable framework for investigating the broader mechanisms of drug-induced liver injury.

References

Validation of Biomarkers for Riddelline Exposure and Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to Riddelline, a carcinogenic pyrrolizidine alkaloid, and its associated genotoxic effects. The focus is on DNA adducts, which are well-established as reliable indicators of this compound-induced DNA damage. This document summarizes quantitative data from experimental studies, details the methodologies used, and presents key biological and experimental processes in standardized diagrams.

Data Presentation: Quantitative Analysis of this compound-DNA Adducts

This compound requires metabolic activation to its reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), to exert its genotoxic effects by forming DNA adducts.[1][2] The measurement of these DHP-derived DNA adducts serves as a crucial biomarker for assessing the carcinogenic risk associated with this compound exposure.[3]

Table 1: Dose-Dependent Formation of DHP-Derived DNA Adducts in Rats

The following table summarizes the dose-response relationship between this compound administration and the formation of DHP-derived DNA adducts in the liver and blood of F344/N rats. The data demonstrates that the levels of these adducts increase with higher doses of this compound, validating their use as exposure biomarkers.

TissueThis compound Dose (mg/kg/day)Mean DHP-Derived DNA Adducts (adducts/10⁷ nucleotides ± SD)
Liver 0.11.8 ± 0.3
1.015.2 ± 2.5
Blood 0.10.4
1.03.5
Data sourced from studies on F344/N rats. Blood samples were pooled from 3 rats per group. Liver data represents the mean ± standard deviation for n=3.[4]
Table 2: Comparison of Analytical Methods for Genotoxicity Biomarker Detection

While DHP-derived DNA adducts are the most specifically validated biomarkers for this compound, various analytical methods are available for the general assessment of genotoxicity. The choice of method depends on factors such as specificity, sensitivity, and the nature of the investigation.

Biomarker/MethodPrincipleAdvantagesDisadvantagesRelevance to this compound
³²P-Postlabeling/HPLC for DHP-DNA Adducts Enzymatic digestion of DNA to 3'-mononucleotides, enrichment of adducted nucleotides, ³²P-labeling, and separation by HPLC.High sensitivity, specific detection of DHP-derived adducts.[4]Requires use of radioactivity, complex procedure.Validated and most specific method for this compound. [2][3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of digested DNA or adducted nucleotides by LC followed by mass analysis for identification and quantification.High specificity and structural characterization capabilities.[1]May have lower sensitivity than ³²P-postlabeling for certain adducts.Used to characterize the structure of DHP-modified dinucleotides.[1]
Comet Assay Single-cell gel electrophoresis to detect DNA strand breaks.Sensitive to a broad range of DNA damage, relatively high throughput.[5][6]Not specific to the type of DNA damage or the causative agent.A general indicator of genotoxicity; not specific to this compound adducts.
Micronucleus (MN) Assay Measures the formation of micronuclei in the cytoplasm of dividing cells, indicating chromosome breakage or loss.[7]Well-established assay for clastogenicity and aneugenicity.Does not identify the specific agent causing chromosomal damage.A general biomarker of effect (chromosome damage) that could be induced by this compound.
Transcriptomic Biomarkers (e.g., TGx-DDI) Measures changes in the expression of a panel of genes involved in the DNA damage response.[5][8]Provides mechanistic information about the DNA damage-inducing potential of a chemical.[6]Requires specialized equipment and bioinformatics expertise.Not yet specifically validated for this compound but offers a potential modern approach.

Experimental Protocols

Analysis of DHP-Derived DNA Adducts by ³²P-Postlabeling/HPLC

This method is the gold standard for detecting and quantifying this compound-induced DNA adducts.[4]

Objective: To quantify the levels of DHP-derived DNA adducts in biological samples (e.g., liver, blood).

Methodology:

  • DNA Isolation: Extract high-molecular-weight DNA from the tissue of interest using standard phenol-chloroform extraction or commercially available kits. Determine DNA concentration via UV spectrophotometry.[4]

  • Enzymatic Hydrolysis: Hydrolyze 10 µg of DNA to 2'-deoxyribonucleoside 3'-monophosphates. This is achieved by incubation at 37°C for 20 minutes with micrococcal nuclease (MN) and spleen phosphodiesterase (SPD) in a solution of sodium succinate and calcium chloride (pH 6.0).[4]

  • ³²P-Postlabeling: Label the 3'-monophosphate nucleotides at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step preferentially labels the adducted nucleotides.

  • HPLC Separation: Separate the ³²P-labeled DHP-DNA adducts using a reversed-phase C18 HPLC column.

  • Quantification: Detect the radiolabeled adducts using a radioisotope detector. Quantify the adduct levels by comparing the peak areas to those of a known amount of a synthetic DHP-3'-dGMP standard.[3]

Mandatory Visualizations

Signaling Pathway of this compound-Induced DNA Damage

The following diagram illustrates the metabolic activation of this compound and the subsequent formation of DNA adducts, which is the primary mechanism of its genotoxicity.

Metabolic activation of this compound to its genotoxic metabolite, DHP.
Experimental Workflow for ³²P-Postlabeling/HPLC Analysis

This diagram outlines the key steps in the experimental procedure for the detection of DHP-derived DNA adducts.

P32_Postlabeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling_detection Labeling and Detection start Tissue Sample (e.g., Liver, Blood) dna_extraction DNA Isolation start->dna_extraction hydrolysis Enzymatic Hydrolysis (MN/SPD) dna_extraction->hydrolysis postlabeling ³²P-Postlabeling (T4 PNK, [γ-³²P]ATP) hydrolysis->postlabeling hplc HPLC Separation (Reversed-Phase C18) postlabeling->hplc detection Radioisotope Detection hplc->detection quantification Quantification vs. Standard detection->quantification end Adduct Level Data quantification->end Biomarker_Validation_Logic cluster_Biomarkers Biomarker Measurement Exposure This compound Exposure Metabolism Metabolic Activation to DHP Exposure->Metabolism Adduct_Formation Formation of DHP-DNA Adducts Metabolism->Adduct_Formation Biomarker_Exposure Biomarker of Exposure (DHP-DNA Adducts in Blood) Adduct_Formation->Biomarker_Exposure Biomarker_Effect Biomarker of Effect (DHP-DNA Adducts in Target Tissue) Adduct_Formation->Biomarker_Effect Risk_Assessment Carcinogenic Risk Assessment Biomarker_Exposure->Risk_Assessment Non-invasive correlation Genotoxic_Effect Genotoxic Effect (e.g., Mutations) Biomarker_Effect->Genotoxic_Effect Genotoxic_Effect->Risk_Assessment

References

Safety Operating Guide

Proper Disposal of Riddelliine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Riddelliine based on general principles for handling hazardous and carcinogenic chemicals in a laboratory setting. Specific regulations may vary by institution and location. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements before handling or disposing of this substance.

Riddelliine, a naturally occurring pyrrolizidine alkaloid, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] Due to its genotoxic and mutagenic properties, meticulous adherence to safety and disposal protocols is essential to minimize exposure and environmental contamination.[2] Proper disposal is not merely a procedural step but a critical component of laboratory safety and regulatory compliance.

Riddelliine Hazard Profile for Disposal

Prior to handling, it is crucial to understand the properties of Riddelliine that inform its disposal requirements. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][2]

PropertyDescriptionCitation
Physical State Colorless to off-white crystalline solid[1]
Toxicity Suspected carcinogen (IARC Group 2B), genotoxin, mutagen[1]
Solubility Soluble in chloroform, acetone, and ethanol; sparingly soluble in water
Decomposition Emits toxic fumes of nitrogen oxide when heated to decomposition[1][2]
RCRA Classification While not specifically listed, it should be managed as toxic hazardous waste.

Step-by-Step Disposal Protocol for Riddelliine Waste

A comprehensive disposal plan must be established before beginning any experiment involving Riddelliine.[2] The following protocol outlines the necessary steps for its safe management and disposal.

Phase 1: Waste Identification and Segregation
  • Identify all Riddelliine Waste Streams: All materials that have come into contact with Riddelliine must be treated as hazardous waste. This includes:

    • Unused or surplus pure Riddelliine.

    • Solutions containing Riddelliine.

    • Contaminated labware (e.g., pipette tips, vials, flasks, gloves, bench paper).

    • Rinsate from decontaminating equipment.

  • Segregate Waste: Do not mix Riddelliine waste with other waste streams unless explicitly permitted by your EHS department. Keep solid, liquid, and sharp wastes in separate, designated containers.[3][4]

Phase 2: Containment and Labeling
  • Use Appropriate Containers:

    • Solid Waste: Collect dry solid Riddelliine and contaminated materials (gloves, paper towels, etc.) in a durable, leak-proof plastic bag or container. This container should be placed within a secondary, rigid, labeled container.

    • Liquid Waste: Collect liquid waste in a compatible, screw-cap container. Ensure the container material is compatible with the solvents used (e.g., glass for organic solvents). Do not overfill containers; leave at least 10% headspace to allow for expansion.[3]

    • Sharps Waste: All contaminated sharps (needles, razor blades, contaminated glass) must be placed in a designated, puncture-proof sharps container.

  • Label Containers Clearly: All waste containers must be affixed with a "Hazardous Waste" label as soon as the first piece of waste is added.[4][5] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Riddelliine".

    • The specific components and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., "Toxic," "Carcinogen").

    • The date the waste was first added to the container.

Phase 3: Storage and Disposal
  • Store Waste Safely: Store sealed hazardous waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within or near the laboratory.[5] This area must be under the control of the laboratory personnel. Ensure incompatible wastes are segregated to prevent reactions.[4]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[4][5] Do not attempt to dispose of Riddelliine waste via standard trash or down the drain.[6] Disposal must be handled by a licensed hazardous waste management company, typically via high-temperature incineration.[6]

Experimental Protocol: Decontamination of Surfaces and Equipment

This protocol details the steps for decontaminating non-disposable items and work surfaces after handling Riddelliine.

  • Prepare Decontamination Solution: Prepare a standard laboratory detergent solution.

  • Initial Wipe-Down: Wearing appropriate PPE (lab coat, safety goggles, and two pairs of nitrile gloves), carefully wipe down all contaminated surfaces and equipment with absorbent pads soaked in the detergent solution.

  • Collect Waste: All cleaning materials (wipes, pads) are considered hazardous waste and must be disposed of in the designated solid Riddelliine waste container.

  • Rinse and Collect Rinsate: For equipment, perform a triple rinse with a suitable solvent (one in which Riddelliine is soluble, like ethanol), followed by water. Collect all rinsate as liquid hazardous waste.

  • Final Cleaning: Perform a final wipe with the detergent solution.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination and dispose of gloves and any other contaminated items as solid hazardous waste.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Riddelliine Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Riddelliine waste in a laboratory environment.

Riddelliine_Disposal_Workflow cluster_prep Preparation Phase cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Experiment using Riddelliine Planned plan Develop Disposal Plan with EHS start->plan generate Riddelliine Waste Generated plan->generate is_solid Solid or Liquid/Sharp? generate->is_solid solid Segregate Solid Waste (Pure compound, gloves, paper) is_solid->solid Solid liquid Segregate Liquid Waste (Solutions, rinsate) is_solid->liquid Liquid sharps Segregate Sharps Waste (Contaminated glass, needles) is_solid->sharps Sharps contain_solid Place in Lined, Rigid Container solid->contain_solid contain_liquid Place in Compatible, Screw-Cap Bottle liquid->contain_liquid contain_sharps Place in Puncture-Proof Sharps Container sharps->contain_sharps label_waste Affix 'Hazardous Waste' Label (Chemical Name, Date, Hazards) contain_solid->label_waste contain_liquid->label_waste contain_sharps->label_waste store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor (Incineration) contact_ehs->disposal

Caption: Workflow for the safe management and disposal of Riddelliine waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Riddelline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Riddelline. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound, a pyrrolizidine alkaloid, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[1] Therefore, stringent safety measures are mandatory.

Essential Safety Information

Chemical Identifiers:

CharacteristicValue
Chemical Name Riddelliine
CAS Number 23246-96-0[2]
Molecular Formula C₁₈H₂₃NO₆[2]
Molecular Weight 349.4 g/mol [2]

Toxicological Data:

HazardDescription
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans.[1]
Toxicity About half of pyrrolizidine alkaloids exhibit toxicity and carcinogenicity. They can poison humans through contaminated food and herbal supplements.[2]
Health Effects Can cause liver damage and are genotoxic.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure through inhalation, dermal contact, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves.Provides a robust barrier against accidental contact. Nitrile offers good chemical resistance.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Body Protection A fully fastened laboratory coat or a disposable jumpsuit.Prevents contamination of personal clothing.
Respiratory Protection Use of a chemical fume hood for all manipulations.Minimizes inhalation of airborne particles.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood, clearly marked with a warning sign: "WARNING! CARCINOGEN WORK AREA".[5][6]

  • Access to this area should be restricted to authorized personnel who have received specific training on handling carcinogens.[1]

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated storage area away from incompatible materials.[1]

  • Maintain an accurate inventory of the amount of this compound in storage.[1]

3. Preparation of Solutions:

  • All weighing and preparation of solutions must be performed within a chemical fume hood to control exposure to dust and aerosols.[5][6]

  • Use disposable labware whenever possible to minimize contamination.

4. Experimental Use:

  • Wear all required PPE during experimental procedures.

  • Handle solutions containing this compound with care to avoid splashes and spills.

  • After handling, remove gloves and wash hands and arms thoroughly with soap and water.[5]

5. Spill and Decontamination Procedures:

  • In case of a spill, evacuate the area and alert laboratory safety personnel.

  • For small spills of powdered this compound or its solutions, absorb the material with appropriate absorbent pads.[7]

  • Decontaminate the spill area with a 20% solution of household bleach, followed by washing with soap and water.[7]

  • Place all contaminated materials in a sealed bag for disposal as hazardous waste.[7]

  • Regularly decontaminate all surfaces and equipment that have come into contact with this compound.

6. Waste Disposal:

  • All waste materials contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Animal carcasses exposed to this compound must be placed in red biohazard bags, labeled appropriately, and disposed of as biohazardous waste.[7]

  • Follow institutional and local regulations for the disposal of carcinogenic waste.

Safe Handling Workflow

Riddelline_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) Enter_DA Enter Designated Carcinogen Work Area Don_PPE->Enter_DA Work_in_Hood Perform all manipulations in a Chemical Fume Hood Enter_DA->Work_in_Hood Weigh_Prepare Weigh Solid this compound & Prepare Solutions Work_in_Hood->Weigh_Prepare Conduct_Experiment Conduct Experiment Weigh_Prepare->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container Decontaminate->Dispose_Waste Doff_PPE Doff PPE within Designated Area Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Don_PPE

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.